The Rise and Fall of Methapyrilene: A Technical History of a First-Generation Antihistamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Methapyrilene, a first-generation antihistamine of the pyridine chemical class, was developed in the early 1950s.[1] It was once...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methapyrilene, a first-generation antihistamine of the pyridine chemical class, was developed in the early 1950s.[1] It was once a common ingredient in over-the-counter cold, allergy, and sleep medications due to its potent sedative and anticholinergic properties.[1][2] However, its widespread use came to an abrupt end in the late 1970s following revelations of its potent hepatocarcinogenicity in animal studies, leading to its voluntary withdrawal from the market.[1][3] This guide provides a comprehensive technical overview of the history of methapyrilene, from its therapeutic applications to its toxicological profile and the experimental methodologies used in its evaluation.
Discovery and Therapeutic Use
Initially marketed for its antihistaminic effects in treating allergic conditions like rhinitis and urticaria, methapyrilene's prominent sedative side effect led to its primary use as a hypnotic. It was a key component in popular sleep aids such as Sominex, Nytol, and Sleep-Eze, often in combination with scopolamine. A controlled study in 54 patients demonstrated that methapyrilene (50 mg) had a hypnotic action greater than a placebo and comparable to phenobarbital (0.1 gm).
Mechanism of Action: H1 Receptor Antagonism
As a first-generation antihistamine, methapyrilene functions as a histamine H1 receptor antagonist. It competitively blocks the action of histamine at H1 receptors, thereby mitigating the inflammatory responses associated with allergic reactions. The antagonism of H1 receptors in the central nervous system is also responsible for its sedative effects, a characteristic feature of first-generation antihistamines which readily cross the blood-brain barrier. The binding affinity of methapyrilene to the histamine H1 receptor has been determined to be a Ki of 4.5 nM.
The signaling pathway initiated by histamine binding to the H1 receptor involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, culminating in the activation of the NF-κB immune response transcription factor and the expression of pro-inflammatory mediators. Methapyrilene competitively inhibits this cascade by blocking the initial binding of histamine to the H1 receptor.
Methapyrilene: A Comprehensive Technical Review of its Chemical Properties, Biological Activity, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals Abstract Methapyrilene, a first-generation antihistamine, was widely used in over-the-counter sleep aids and cold remedies before its withdrawal from the ma...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methapyrilene, a first-generation antihistamine, was widely used in over-the-counter sleep aids and cold remedies before its withdrawal from the market due to potent hepatocarcinogenicity in rats. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of methapyrilene. It details its mechanism of action as a histamine H1 receptor antagonist and the subsequent signaling pathways. Furthermore, this document outlines the metabolic fate of methapyrilene and provides a thorough review of its toxicological profile, with a focus on its carcinogenicity and genotoxicity. Detailed experimental protocols for key toxicological assays are provided to aid researchers in the fields of toxicology and drug development.
Chemical Structure and Physicochemical Properties
Methapyrilene, with the IUPAC name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine, is an organic compound belonging to the ethylenediamine class of antihistamines. Its structure features a pyridine ring and a thiophene ring linked to a central ethylenediamine backbone.
Spectral data available in public databases such as PubChem.
UV/Vis (Methapyrilene HCl)
λmax: 241 nm
Mechanism of Action and Signaling Pathway
Methapyrilene functions as a histamine H1 receptor antagonist. By blocking the H1 receptor, it inhibits the physiological effects of histamine, which is a key mediator in allergic and inflammatory responses. As a first-generation antihistamine, it can cross the blood-brain barrier, leading to sedative effects.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.
Figure 1: Methapyrilene's Antagonistic Action on the H1 Receptor Signaling Pathway.
Metabolism
The metabolism of methapyrilene is complex and primarily occurs in the liver, involving cytochrome P450 (CYP) enzymes. The major metabolic pathways include N-demethylation, N-oxidation, and aromatic hydroxylation. The thiophene ring has been identified as a key toxicophore, as its bioactivation leads to reactive metabolites.
Table 4: Major Metabolites of Methapyrilene
Metabolite
Abbreviation
Metabolic Pathway
Normethapyrilene
N-MPH
N-demethylation
Methapyrilene N-oxide
-
N-oxidation
(5-hydroxypyridyl)methapyrilene
HP-MPH
Aromatic hydroxylation
N-(2-pyridyl)-N',N'-dimethylethylenediamine
PMED
Cleavage of the thienylmethyl group
2-Thiophenecarboxylic acid
-
Oxidation of the thiophene ring
Methapyrilene Glucuronide
-
Glucuronidation
Mono-N-desmethyl Methapyrilene Glucuronide
-
N-demethylation followed by Glucuronidation
Toxicological Profile
Carcinogenicity
Methapyrilene is a potent hepatocarcinogen in rats, inducing a high incidence of liver tumors. However, its carcinogenicity appears to be species-specific, with no clear evidence of carcinogenicity in mice, guinea pigs, or hamsters.
Genotoxicity
The genotoxicity of methapyrilene is a subject of debate. While it is generally considered a non-genotoxic carcinogen, some in vitro assays have shown positive results.
Unscheduled DNA Synthesis (UDS) in rat hepatocytes: Generally negative, though some studies report weak positive results at high, cytotoxic concentrations.
Alkaline Comet Assay: Showed significant increases in DNA damage in isolated rat hepatocytes in vitro, but no evidence of DNA damage in vivo.
Experimental Protocols
Rat Liver Microsomal Metabolism Assay
This protocol describes the in vitro metabolism of methapyrilene using rat liver microsomes to identify and quantify its metabolites.
Figure 2: Workflow for In Vitro Metabolism of Methapyrilene.
Methodology:
Preparation of Rat Liver Microsomes:
Fischer 344 rats are euthanized, and their livers are perfused with ice-cold saline.
The livers are homogenized in a buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 1.15% KCl).
The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
The microsomal pellet is resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method (e.g., Bradford assay).
In Vitro Incubation:
The incubation mixture contains rat liver microsomes (e.g., 0.5-1.0 mg/mL protein), methapyrilene (e.g., 10-100 µM) in a phosphate buffer (e.g., 0.1 M, pH 7.4) containing MgCl₂ (e.g., 3 mM).
The mixture is pre-incubated at 37°C for 5 minutes.
The reaction is initiated by the addition of an NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
Reaction Termination and Sample Preparation:
The reaction is terminated by adding an equal volume of ice-cold acetonitrile.
The mixture is vortexed and then centrifuged to precipitate the proteins.
The supernatant is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.
Analysis:
The metabolites are separated and identified using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The chromatographic conditions and mass spectrometric parameters are optimized for the separation and detection of methapyrilene and its expected metabolites.
NTP 2-Year Carcinogenicity Bioassay in Rats
The following is a generalized protocol based on the National Toxicology Program (NTP) guidelines for a 2-year carcinogenicity bioassay.
Methodology:
Animals and Housing:
Groups of 50 male and 50 female Fischer 344/N rats are used for each dose group and the control group.
Animals are housed in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) and provided with standard rodent chow and water ad libitum.
Drug Administration:
Methapyrilene hydrochloride is administered in the feed at various concentrations (e.g., 0, 125, and 250 ppm).
The concentration of methapyrilene in the feed is regularly monitored for stability and homogeneity.
Duration of Study:
The study is conducted for 104 weeks.
Clinical Observations and Body Weights:
Animals are observed twice daily for clinical signs of toxicity.
Body weights are recorded weekly for the first 13 weeks and then monthly thereafter.
Pathology:
At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die or are euthanized during the study.
All organs and tissues are examined for gross lesions.
A comprehensive list of tissues, including the liver, are collected and preserved in 10% neutral buffered formalin.
Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
All neoplastic and non-neoplastic lesions are recorded and graded by a qualified pathologist.
Alkaline Comet Assay for Genotoxicity
This protocol outlines the procedure for assessing DNA damage in primary rat hepatocytes exposed to methapyrilene using the alkaline comet assay.
Methodology:
Hepatocyte Isolation and Treatment:
Primary hepatocytes are isolated from male Wistar rats by a two-step collagenase perfusion method.
The viability of the isolated hepatocytes is determined by trypan blue exclusion.
Hepatocytes are suspended in a suitable culture medium and exposed to various concentrations of methapyrilene for a defined period (e.g., 2-4 hours).
Slide Preparation:
A suspension of hepatocytes is mixed with low melting point agarose.
This mixture is layered onto a microscope slide pre-coated with normal melting point agarose. A coverslip is placed on top and the agarose is allowed to solidify.
Lysis:
The slides are immersed in a cold lysing solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubated at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
Alkaline Unwinding and Electrophoresis:
The slides are placed in a horizontal gel electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH > 13).
The DNA is allowed to unwind in the alkaline solution for a specific time (e.g., 20-40 minutes).
Electrophoresis is then performed at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for a set duration (e.g., 20-30 minutes).
Neutralization and Staining:
After electrophoresis, the slides are neutralized with a Tris buffer (e.g., 0.4 M Tris, pH 7.5).
The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
Scoring and Analysis:
The slides are examined using a fluorescence microscope.
The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized image analysis software.
Conclusion
Methapyrilene serves as a classic example of a drug withdrawn from the market due to severe toxicity discovered post-approval. Its case highlights the importance of thorough preclinical toxicological evaluation. While its primary mechanism of action as an H1 antagonist is well-understood, the precise mechanisms underlying its species-specific hepatocarcinogenicity are still under investigation, with evidence pointing towards the generation of reactive metabolites and the induction of oxidative stress. The detailed chemical, biological, and toxicological data, along with the experimental protocols presented in this guide, provide a valuable resource for researchers in pharmacology, toxicology, and drug development. This information can aid in the understanding of drug-induced liver injury and the development of safer therapeutic agents.
An In-Depth Technical Guide to the Synthesis Pathway of Methapyrilene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway for methapyrilene hydrochloride, a histamine H1 antagonist. The syn...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for methapyrilene hydrochloride, a histamine H1 antagonist. The synthesis is a multi-step process commencing with the formation of the key intermediate, N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine, followed by a coupling reaction with a 2-thienyl halide to form the methapyrilene base. The final step involves the conversion of the free base to its hydrochloride salt. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes process diagrams for enhanced clarity.
Introduction
Methapyrilene, chemically known as N,N-dimethyl-N'-(2-pyridyl)-N'-(2-thenyl)ethane-1,2-diamine, is a first-generation antihistamine that also exhibits sedative properties. Historically, it was used in over-the-counter sleep aids. Concerns over its potential carcinogenicity led to its withdrawal from the market.[1][2] Despite this, the synthesis of methapyrilene and its hydrochloride salt remains a subject of interest for researchers studying its pharmacological and toxicological properties, as well as for its use as a reference standard in analytical chemistry. This guide serves as a detailed technical resource for the laboratory-scale synthesis of methapyrilene hydrochloride.
Synthesis Pathway Overview
The synthesis of methapyrilene hydrochloride can be conceptually divided into three primary stages:
Synthesis of the Intermediate: Preparation of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine.
Formation of the Methapyrilene Base: Alkylation of the intermediate with a 2-thienyl halide.
Salt Formation: Conversion of the methapyrilene free base to its hydrochloride salt.
A diagrammatic representation of the overall synthesis is provided below.
Figure 1: Overall synthesis pathway of Methapyrilene Hydrochloride.
Experimental Protocols
Step 1: Synthesis of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine
This key intermediate can be synthesized via the nucleophilic aromatic substitution of 2-chloropyridine with N,N-dimethylethylenediamine.
Reaction:
Figure 2: Reaction for the synthesis of the intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mol)
Quantity (g)
2-Chloropyridine
113.55
1.0
113.55
N,N-Dimethylethylenediamine
88.15
1.1
96.97
Toluene
-
-
500 mL
Sodium Hydroxide (50% aq.)
40.00
-
As needed
Procedure:
A mixture of 2-chloropyridine and N,N-dimethylethylenediamine in toluene is heated to reflux.
The reaction progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature.
The mixture is washed with water, and the aqueous layer is made alkaline with a 50% sodium hydroxide solution.
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
The combined organic extracts are dried over anhydrous sodium sulfate.
The solvent is removed under reduced pressure to yield the crude product.
The crude N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine is purified by vacuum distillation.
Step 2: Synthesis of Methapyrilene (Free Base)
The synthesis of the methapyrilene free base is achieved through the alkylation of the previously synthesized intermediate with 2-thenyl chloride.
Reaction:
Figure 3: Synthesis of the Methapyrilene free base.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mol)
Quantity (g)
N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine
165.24
1.0
165.24
Sodamide (NaNH₂)
39.01
1.0
39.01
2-Thenyl chloride
132.61
1.0
132.61
Toluene
-
-
500 mL
Procedure:
To a stirred suspension of sodamide in dry toluene, a solution of N,N-dimethyl-N'-(2-pyridinyl)-1,2-ethanediamine in toluene is added dropwise at room temperature.
The mixture is heated to reflux for a period to ensure the formation of the sodium salt of the diamine.
The reaction mixture is then cooled, and a solution of 2-thenyl chloride in toluene is added dropwise.
The mixture is again heated to reflux to drive the alkylation reaction to completion.
After cooling, the reaction is quenched by the careful addition of water.
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
The toluene is removed by distillation under reduced pressure.
The resulting crude methapyrilene base is purified by vacuum distillation.
Step 3: Formation of Methapyrilene Hydrochloride
The final step involves the conversion of the purified methapyrilene free base into its hydrochloride salt to improve its stability and handling properties.
Reaction:
Figure 4: Formation of Methapyrilene Hydrochloride.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mol)
Methapyrilene (purified base)
261.39
1.0
Ethanolic HCl
-
Stoichiometric
Anhydrous Ethanol
-
-
Diethyl Ether
-
-
Procedure:
The purified methapyrilene base is dissolved in anhydrous ethanol.
The solution is cooled in an ice bath.
A stoichiometric amount of ethanolic hydrogen chloride solution is added dropwise with continuous stirring.
The methapyrilene hydrochloride precipitates as a white solid.
The precipitation can be further induced by the addition of diethyl ether.
The solid product is collected by vacuum filtration and washed with cold diethyl ether.
The product is dried under vacuum to yield pure methapyrilene hydrochloride.
Data Presentation
Table 1: Physicochemical Properties of Methapyrilene and its Hydrochloride Salt
This technical guide has detailed a reliable and reproducible synthetic pathway for methapyrilene hydrochloride. The three-step synthesis, involving the formation of a key diamine intermediate, subsequent alkylation, and final salt formation, provides a clear route to the target compound. The experimental protocols and tabulated data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical science, enabling the synthesis and further investigation of this historically significant antihistamine. Adherence to standard laboratory safety procedures is paramount when undertaking these synthetic steps.
An In-depth Technical Guide on the Mechanism of Action of Methapyrilene as an H1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals Abstract Methapyrilene is a first-generation ethylenediamine H1-antihistamine that functions as a potent antagonist at the histamine H1 receptor. This docum...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methapyrilene is a first-generation ethylenediamine H1-antihistamine that functions as a potent antagonist at the histamine H1 receptor. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the H1 receptor and the subsequent effects on intracellular signaling pathways. Quantitative binding data, detailed experimental methodologies, and visual representations of the signaling cascades are presented to offer a thorough understanding for research and drug development applications. Notably, methapyrilene, like many other first-generation antihistamines, is now understood to act as an inverse agonist rather than a neutral antagonist. This guide will delve into the implications of this distinction for its pharmacological profile.
Introduction
Methapyrilene was historically used for its antihistaminergic properties in the treatment of allergic conditions and as a sedative. However, its use was discontinued due to findings of hepatocarcinogenicity in rats. Despite its withdrawal from the market, the study of methapyrilene's mechanism of action remains relevant for understanding the broader class of first-generation H1 antagonists and for toxicological research. This guide will focus on the molecular interactions and cellular consequences of methapyrilene's binding to the histamine H1 receptor.
Histamine H1 Receptor and Signal Transduction
The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. It is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.
Agonist-Mediated Activation
Upon binding of the endogenous agonist, histamine, the H1 receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). Activated PKC, in turn, phosphorylates a variety of downstream target proteins, leading to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines through pathways involving nuclear factor-kappa B (NF-κB).[1][2]
Methapyrilene's Mechanism of Action at the H1 Receptor
Methapyrilene acts as a competitive antagonist at the histamine H1 receptor, meaning it competes with histamine for the same binding site. However, a more precise description of its action is that of an inverse agonist.[3]
Inverse Agonism
Unlike a neutral antagonist, which simply blocks the binding of an agonist, an inverse agonist binds to and stabilizes the inactive conformation of the receptor. GPCRs like the H1 receptor can exhibit a degree of constitutive (basal) activity even in the absence of an agonist. By stabilizing the inactive state, inverse agonists reduce this basal signaling, leading to an effect opposite to that of an agonist. This is a key characteristic of many first-generation and second-generation H1-antihistamines.
The practical implication of inverse agonism is a more profound suppression of histamine-mediated signaling than would be achieved by simple competitive blockade.
Downstream Signaling Effects
By binding to the H1 receptor and preventing its activation by histamine (and reducing its constitutive activity), methapyrilene effectively blocks the Gq-mediated signaling cascade. This results in:
Inhibition of Phospholipase C (PLC) activation.
Prevention of IP3 and DAG formation.
Suppression of intracellular Ca2+ release.
Inhibition of Protein Kinase C (PKC) activation.
Attenuation of NF-κB activation and subsequent pro-inflammatory gene expression.
The overall effect is the attenuation of the cellular responses to histamine, leading to the relief of allergic symptoms.
Quantitative Data
The binding affinity of methapyrilene for the histamine H1 receptor has been determined through radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of the competing ligand (methapyrilene) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Compound
Receptor
Radioligand
Ki (nM)
Source
Methapyrilene
Histamine H1
[3H]mepyramine
4.5
Cayman Chemical
Experimental Protocols
The determination of the binding affinity of methapyrilene for the H1 receptor is typically performed using a competitive radioligand binding assay. The following is a representative protocol adapted from methodologies used for other H1 receptor antagonists.
Objective: To determine the inhibitory constant (Ki) of methapyrilene for the human histamine H1 receptor.
Materials:
Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
Radioligand: [3H]mepyramine (a well-characterized H1 receptor antagonist).
Test Compound: Methapyrilene hydrochloride.
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).
96-well microplates.
Glass fiber filters.
Scintillation fluid.
Scintillation counter.
Harvester.
Procedure:
Membrane Preparation:
Thaw the frozen cell membrane preparation on ice.
Homogenize the membranes in assay buffer using a Polytron or similar homogenizer.
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).
Assay Setup:
In a 96-well plate, add the following to each well in triplicate:
Total Binding: Assay buffer, [3H]mepyramine, and membrane preparation.
Non-specific Binding: Non-specific binding control, [3H]mepyramine, and membrane preparation.
Competitive Binding: A range of concentrations of methapyrilene, [3H]mepyramine, and membrane preparation.
Incubation:
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
Filtration:
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
Quantification:
Place the filters into scintillation vials.
Add scintillation fluid to each vial.
Count the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
Plot the percentage of specific binding of [3H]mepyramine against the logarithm of the methapyrilene concentration.
Determine the IC50 value (the concentration of methapyrilene that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Agonist (Histamine) and Inverse Agonist (Methapyrilene) Action on the H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion
Methapyrilene functions as a potent inverse agonist at the histamine H1 receptor. Its mechanism of action involves competitive binding to the receptor, stabilizing its inactive state, and thereby inhibiting the Gq/PLC/IP3 signaling pathway. This leads to a reduction in intracellular calcium, inhibition of protein kinase C, and attenuation of downstream pro-inflammatory signaling. The provided quantitative data and experimental protocols offer a framework for the further study of methapyrilene and other H1 receptor antagonists. While its clinical use has been discontinued, the detailed understanding of its interaction with the H1 receptor continues to be of significant value to the fields of pharmacology and toxicology.
The Historical Toxicology Profile of Methapyrilene: A Technical Review
For Researchers, Scientists, and Drug Development Professionals Once a common over-the-counter antihistamine and sleep aid, methapyrilene was voluntarily withdrawn from the market in the late 1970s after compelling evide...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Once a common over-the-counter antihistamine and sleep aid, methapyrilene was voluntarily withdrawn from the market in the late 1970s after compelling evidence of its carcinogenic potential emerged from animal studies.[1][2] This technical guide provides an in-depth review of the historical toxicology profile of methapyrilene, focusing on the key studies that defined its toxicity and led to its removal from therapeutic use. The information presented is synthesized from foundational research conducted primarily before and during the period of its market withdrawal.
Acute and General Toxicity
Methapyrilene hydrochloride, a white crystalline powder, was recognized for its sedative effects, which were often the primary reason for its use.[2][3] However, in cases of overdose or allergic reaction, a range of acute symptoms were observed. These included dizziness, lethargy, ataxia, skin rashes, gastrointestinal spasms, blurred vision, heart palpitations, and muscular twitching.[4] In severe cases, overdose could lead to convulsions, coma, and respiratory or circulatory collapse, with at least one fatal overdose being described in the historical literature.
Early toxicological studies in animals revealed species-specific differences in acute toxicity. For instance, male Syrian golden hamsters administered 15 mg of methapyrilene hydrochloride by gavage twice weekly for 58 weeks experienced a high mortality rate due to acute convulsant effects, with survivors showing signs of liver toxicity and pancreatic hyperplasia. In male F344/N rats, a single gavage dose of 225 mg/kg in corn oil resulted in severe hepatotoxicity within four days, characterized by periportal and focal necrosis and elevated liver enzymes.
Carcinogenicity: The Defining Toxicological Endpoint
The most significant toxicological finding for methapyrilene was its potent hepatocarcinogenicity in rats. Multiple studies conducted in the late 1970s and early 1980s consistently demonstrated the induction of liver tumors in rats following chronic administration.
Key Carcinogenicity Studies in Rats
Seminal studies by Lijinsky and colleagues were instrumental in identifying the carcinogenic risk of methapyrilene. In one key study, Sprague-Dawley rats were administered methapyrilene hydrochloride in their drinking water. This resulted in a dose-related pattern of liver tumors. Another study in F344/N rats exposed to 250 ppm of methapyrilene hydrochloride in their feed found that almost all animals (18 out of 20 males and 20 out of 20 females) developed either hepatic carcinomas or neoplastic nodules. Even at a lower dose of 125 ppm, 40% of the rats developed neoplastic nodules. The tumors were not confined to the liver, with metastases to the lungs, spleen, and other organs being common.
The carcinogenic effect of methapyrilene was found to be highly specific to its chemical structure. Studies on several structural analogues, including thenyldiamine, chlorothen, methafurylene, and methaphenilene, did not show a similar increase in liver neoplasms under comparable experimental conditions. This suggests that the intact methapyrilene molecule is essential for its carcinogenic activity.
Table 1: Summary of Key Carcinogenicity Studies of Methapyrilene in Rats
Species/Strain
Route of Administration
Dose
Duration
Key Findings
Reference
Sprague-Dawley Rats
Drinking Water
Not specified
Chronic
Dose-related induction of liver tumors
F344/N Rats
Feed
250 ppm
Chronic
Hepatic carcinomas or neoplastic nodules in nearly all rats
F344/N Rats
Feed
125 ppm
Chronic
Neoplastic nodules in 40% of rats
F344 Rats
Drinking Water
0.1% or 0.05%
80-108 weeks
100% incidence of liver neoplasms with methapyrilene
Genotoxicity Profile
The genotoxicity of methapyrilene has been a subject of considerable investigation, with historical data presenting a somewhat mixed profile. While some in vitro assays indicated weak mutagenic potential, in vivo studies generally failed to demonstrate genotoxic activity. Methapyrilene hydrochloride did not induce mutations in Escherichia coli or various strains of Salmonella typhimurium in standard plate incorporation assays, with or without metabolic activation. However, a significant increase in small colony mutants was observed in the mouse lymphoma L5178Y mutagenesis assay, which was associated with chromosomal damage. The compound also produced positive results in several cell transformation assays. This discrepancy between in vitro and in vivo genotoxicity data has led to the hypothesis that methapyrilene may act through a non-genotoxic mechanism of carcinogenesis.
Metabolism and Proposed Mechanisms of Toxicity
The metabolism of methapyrilene is a critical factor in its toxicity. The major metabolic pathway is aliphatic N-oxidation, leading to the formation of methapyrilene N-oxide. Other minor metabolites are also formed through side-chain cleavage and demethylation. The toxicity of methapyrilene is believed to be dependent on its metabolism by cytochrome P450 (CYP) enzymes, with evidence pointing towards the involvement of the CYP2C11 isoform in rats.
The hepatotoxicity of methapyrilene is associated with the induction of oxidative stress and mitochondrial dysfunction. Studies in rat hepatocytes have shown that exposure to methapyrilene leads to an increase in NADP+ levels and oxidation of cellular thiols, indicating oxidative stress. This is accompanied by a loss of mitochondrial function, mitochondrial swelling, and a significant decrease in cellular ATP. It has been proposed that these events, coupled with a large increase in hepatic cell proliferation, may be the primary mechanism behind the induction of liver tumors in rats.
Proposed mechanism of methapyrilene-induced hepatotoxicity.
Experimental Protocols from Historical Literature
The carcinogenicity of methapyrilene was primarily established through chronic toxicity studies in rodents. A common experimental design involved the long-term administration of the compound to rats in their diet or drinking water.
Representative Carcinogenicity Bioassay Protocol
Test Animals: Fischer 344 (F344) or Sprague-Dawley rats were commonly used. Animals were typically young adults at the start of the study.
Group Size: Groups often consisted of 20 to 40 animals of each sex.
Dose Administration: Methapyrilene hydrochloride was mixed into the standard laboratory animal diet at various concentrations (e.g., 125 ppm, 250 ppm) or dissolved in the drinking water (e.g., 0.05%, 0.1%). A concurrent control group received the same diet or drinking water without the test substance.
Duration: Studies were typically long-term, lasting for a significant portion of the animals' lifespan (e.g., 80-108 weeks).
Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food/water consumption were monitored regularly.
Pathology: At the end of the study, or upon premature death, a complete necropsy was performed. All major organs and tissues were examined macroscopically. Tissues, particularly the liver, were preserved in formalin, processed for histology, and examined microscopically for neoplastic and non-neoplastic lesions.
Generalized workflow for a historical carcinogenicity bioassay.
Conclusion
The historical toxicological data for methapyrilene provides a stark example of a widely used pharmaceutical agent that was later found to pose a significant health risk. The potent hepatocarcinogenicity observed in rats, despite a lack of strong evidence for genotoxicity, highlights the importance of comprehensive, long-term animal studies in drug safety assessment. The case of methapyrilene underscores the species-specific nature of some toxicities and the critical role of metabolic activation in mediating adverse effects. For contemporary researchers and drug development professionals, the story of methapyrilene serves as a crucial case study in preclinical safety evaluation and the ongoing need to understand the complex mechanisms underlying chemical carcinogenesis.
The Pharmacokinetics and Metabolism of Methapyrilene in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of methapyrilene in rats, a compound of significant interest i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of methapyrilene in rats, a compound of significant interest in toxicology and drug metabolism research. Formerly used as an antihistamine, methapyrilene was withdrawn from the market due to its potent hepatocarcinogenicity in rats.[1] Understanding its metabolic fate and disposition is crucial for elucidating the mechanisms of its toxicity and for the broader study of xenobiotic metabolism.
Pharmacokinetic Profile
The pharmacokinetic profile of methapyrilene in rats has been characterized following intravenous and oral administration. The elimination of methapyrilene from plasma follows a first-order process and does not exhibit dose-dependent elimination within a 5-fold dose range.[2]
Table 1: Pharmacokinetic Parameters of Methapyrilene in Male Fischer-344 Rats Following Intravenous Administration[2]
Dose (mg/kg)
Terminal Plasma Elimination Half-life (t½)
0.7
2.75 hours
3.5
2.81 hours
Table 2: 24-Hour Excretion of Methapyrilene and its Metabolites in Male Fischer-344 Rats Following Intravenous Administration[2]
Dose (mg/kg)
% of Administered Dose in Urine
% of Administered Dose in Feces
0.7
~40%
~38%
3.5
~35%
~44%
Metabolism
The metabolism of methapyrilene in rats is extensive, involving multiple biotransformation pathways. The liver is the primary site of metabolism, with studies utilizing rat liver homogenates and microsomes to identify various metabolites.[3] The cytochrome P450 enzyme system, specifically the CYP2C11 isoform, has been identified as playing a key role in the bioactivation and subsequent toxicity of methapyrilene.
The major metabolic pathways include N-oxidation, N-demethylation, aromatic hydroxylation, and cleavage of the thienylmethyl and ethylenediamine moieties.
Table 3: Identified Metabolites of Methapyrilene in Rats
The following sections detail the methodologies employed in key studies on methapyrilene pharmacokinetics and metabolism in rats.
In Vivo Pharmacokinetic and Excretion Studies
This protocol is based on the methodology described for determining the plasma elimination and urinary and fecal excretion of methapyrilene in rats.
Animal Model: Adult male Fischer-344 rats are used.
Drug Administration: Methapyrilene HCl, along with [14C]methapyrilene HCl for radioactivity tracing, is administered intravenously at doses of 0.7 mg/kg or 3.5 mg/kg.
Sample Collection:
Blood samples are collected at various time points to determine plasma concentrations.
Urine and feces are collected for 24 hours post-administration.
Sample Analysis:
Plasma: The concentration of methapyrilene and its metabolites is determined using reversed-phase High-Performance Liquid Chromatography (HPLC) and mass spectrometry.
Urine: Radioactivity is quantified by liquid scintillation spectrophotometry. Metabolites are profiled using reversed-phase HPLC.
Feces: Radioactivity is quantified via combustion analysis.
Data Analysis: Plasma elimination half-life is calculated from the plasma concentration-time curve. The percentage of the administered dose excreted in urine and feces is calculated based on radioactivity measurements.
In Vitro Metabolism Studies using Rat Liver Homogenate
This protocol is based on the methodology for identifying metabolites of methapyrilene using a rat-liver 9000 g supernatant fraction.
Preparation of Liver Homogenate: Livers from male rats are homogenized, and a 9000 g supernatant fraction is prepared.
Incubation: The liver supernatant is incubated with methapyrilene.
Metabolite Extraction: Metabolites are extracted from the incubation mixture.
Derivatization: For analysis by Gas Chromatography (GC), metabolites may be derivatized (e.g., trimethylsilyl or tertiary butyldimethylsilyl derivatives).
Analysis: Metabolites are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) by comparing their retention times and mass spectral fragmentation patterns with those of authentic reference compounds.
Visualizations
Metabolic Pathway of Methapyrilene in Rats
The following diagram illustrates the primary metabolic transformations of methapyrilene in rats.
Caption: Metabolic pathways of methapyrilene in rats.
Experimental Workflow for In Vivo Pharmacokinetic Study
The diagram below outlines a typical experimental workflow for studying the pharmacokinetics of methapyrilene in rats.
Caption: Workflow for a rat pharmacokinetic study.
Methapyrilene's Historical Use in Over-the-Counter Sleep Aids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Methapyrilene, a first-generation antihistamine, was once a common active ingredient in numerous over-the-counter (OTC) sleep-aid formulations due...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methapyrilene, a first-generation antihistamine, was once a common active ingredient in numerous over-the-counter (OTC) sleep-aid formulations due to its pronounced sedative effects. However, its market presence was abruptly terminated in the late 1970s following compelling evidence of its carcinogenicity in animal studies. This technical guide provides a comprehensive overview of the historical use of methapyrilene as an OTC sleep aid, its mechanism of action, and the pivotal experimental findings that led to its withdrawal. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the scientific and regulatory history of this compound.
Introduction
Methapyrilene is an antihistamine and anticholinergic of the pyridine chemical class, developed in the early 1950s.[1] While effective as an antihistamine, its potent sedative properties led to its primary application as a hypnotic. It was a key ingredient in popular OTC sleep aids such as Sominex, Nytol, and Sleep-Eze, and was also included in combination analgesics like Excedrin PM for nighttime pain relief.[1] The widespread use of methapyrilene came to a halt in the late 1970s after studies unequivocally demonstrated its ability to induce liver cancer in rats.[1] This guide delves into the pharmacological profile of methapyrilene, the experimental evidence of its toxicity, and the subsequent regulatory actions.
Mechanism of Action: Sedative Effects
The sedative properties of methapyrilene are attributed to its action as a first-generation histamine H1 receptor antagonist. Unlike second-generation antihistamines, first-generation agents readily cross the blood-brain barrier. In the central nervous system (CNS), histamine acts as a neurotransmitter promoting wakefulness. By blocking H1 receptors in the brain, methapyrilene inhibits the arousing effects of histamine, leading to sedation.[2][3] The mechanism involves the reduction of a background leakage potassium current in cortical neurons, which in turn leads to neuronal depolarization and an increased likelihood of reaching the action potential threshold, a state that histamine typically promotes to maintain arousal. Blockade of these receptors by methapyrilene counteracts this effect, resulting in drowsiness.
An In-depth Technical Guide to Methapyrilene: Molecular Formula, IUPAC Nomenclature, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties of methapyrilene, a first-generation antihistamine that has b...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of methapyrilene, a first-generation antihistamine that has been the subject of extensive research due to its therapeutic effects and subsequent withdrawal from the market over safety concerns. This document will detail its molecular formula, IUPAC name, and key physicochemical data.
Chemical Identity
Methapyrilene is a synthetic organic compound belonging to the ethylenediamine class of antihistamines.
The structure of methapyrilene is characterized by a central ethylenediamine backbone. One nitrogen atom is substituted with two methyl groups, while the other is substituted with a pyridin-2-yl group and a thiophen-2-ylmethyl group.
Physicochemical Data
A summary of the key physicochemical properties of methapyrilene is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.
Developed in the early 1950s, methapyrilene was primarily used as a sedative in over-the-counter sleep aids due to its potent central nervous system depressant effects. It was a common ingredient in formulations such as Sominex, Nytol, and Sleep-Eze. However, in the late 1970s, research demonstrated that chronic administration of methapyrilene caused liver cancer in rats, leading to its voluntary withdrawal from the market in 1979.
Experimental Protocols
Due to its historical significance and toxicological profile, various experimental protocols for the analysis and synthesis of methapyrilene have been developed. While specific, detailed protocols are extensive and beyond the scope of this guide, a general workflow for its analysis in biological matrices is outlined below.
A generalized workflow for the analysis of methapyrilene in biological samples.
Mechanism of Action and Signaling
Methapyrilene functions as a histamine H1 receptor antagonist. Its sedative effects are attributed to its ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system. The diagram below illustrates the basic mechanism of H1 receptor antagonism.
"solubility and stability of methapyrilene in laboratory solvents"
An In-depth Technical Guide to the Solubility and Stability of Methapyrilene in Laboratory Solvents For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview o...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Solubility and Stability of Methapyrilene in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of methapyrilene, a histamine H1 receptor antagonist, in common laboratory solvents. Understanding these fundamental physicochemical properties is critical for the accurate design and execution of in vitro and in vivo studies, as well as for the development of analytical methods and formulations. This document summarizes available quantitative data, outlines detailed experimental protocols, and provides visual representations of key processes and pathways.
Solubility Profile of Methapyrilene
The solubility of a compound is a critical parameter for preparing stock solutions, conducting biological assays, and developing formulations. Methapyrilene's solubility has been characterized in various organic and aqueous solvents, primarily in its hydrochloride salt form, which is more commonly used in laboratory settings.
Quantitative Solubility Data
The solubility of methapyrilene hydrochloride in several common laboratory solvents is summarized in the table below. It is important to note that preparing stock solutions in organic solvents requires purging with an inert gas to prevent oxidation.
A standard method for determining the equilibrium solubility of a compound involves the shake-flask method followed by quantitative analysis.
Objective: To determine the concentration of methapyrilene in a saturated solution of a specific solvent at a defined temperature.
Materials:
Methapyrilene (or its hydrochloride salt)
Selected solvents (e.g., water, ethanol, DMSO)
Orbital shaker with temperature control
Centrifuge
Volumetric flasks and pipettes
Analytical balance
HPLC or UV-Vis Spectrophotometer
Syringe filters (0.22 µm)
Methodology:
Preparation: Add an excess amount of methapyrilene to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess solid.
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, filter the aliquot through a syringe filter.
Quantification:
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at methapyrilene's maximum absorbance wavelength (λmax ≈ 241 nm).
Calculate the concentration of methapyrilene in the original saturated solution by accounting for the dilution factor.
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Stability Profile of Methapyrilene
Stability studies are essential for understanding a drug's shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. Methapyrilene exhibits varying stability depending on its physical state and environmental conditions.
General Stability Characteristics
Solid-State Stability: As a crystalline solid, methapyrilene hydrochloride is stable for at least four years when stored at -20°C.
Solution Stability: Aqueous solutions are not recommended for storage longer than one day. Solutions of methapyrilene hydrochloride in water, DMSO, 95% ethanol, or acetone are reported to be stable for up to 24 hours under normal laboratory conditions.
Photosensitivity: Methapyrilene hydrochloride is sensitive to light. The compound absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis. Therefore, solutions should be protected from light.
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways. These studies are crucial for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of methapyrilene.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of methapyrilene under various stress conditions and identify potential degradation products.
Materials:
Methapyrilene solution of known concentration
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M)
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
Temperature-controlled ovens or water baths
Photostability chamber
pH meter
Validated stability-indicating HPLC method
Methodology:
Sample Preparation: Prepare multiple aliquots of a methapyrilene solution in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot. Store at an elevated temperature (e.g., 60-80°C) for a specified time. Periodically withdraw samples, neutralize with base, dilute, and analyze.
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot. Store under the same temperature and time conditions as the acid hydrolysis. Periodically withdraw samples, neutralize with acid, dilute, and analyze.
Oxidative Degradation: Add a specified volume of H₂O₂ (e.g., 3%) to an aliquot. Store at room temperature, protected from light, for a set period. Periodically withdraw samples, dilute, and analyze.
Thermal Degradation: Store an aliquot of the drug solution at an elevated temperature (e.g., 60-80°C) in the dark. Analyze samples at various time points.
Photolytic Degradation: Expose an aliquot to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method. The method should be capable of separating the intact methapyrilene from all formed degradation products. Techniques like LC-MS can be used to elucidate the structure of significant degradation products.
Metabolic Pathways and Toxicity
Methapyrilene is a non-genotoxic hepatocarcinogen that was withdrawn from the market due to its toxic potential. Its toxicity is linked to its effects on cellular metabolism, particularly in the liver.
Studies in rat hepatocytes have shown that methapyrilene-induced toxicity involves:
Metabolic Activation: The toxicity is dependent on metabolism by cytochrome P450 enzymes, specifically the CYP2C11 isoform in rats.
Oxidative Stress: Treatment with methapyrilene leads to an increase in NADP+ levels and a reduction in glutathione, indicating oxidative stress.
Mitochondrial Dysfunction: The compound causes an early loss in mitochondrial function, characterized by mitochondrial swelling and significant losses in cellular ATP. This is a key event in methapyrilene-mediated cell death.
Caption: Simplified pathway of methapyrilene-induced hepatotoxicity.
Conclusion
This guide provides essential data and protocols regarding the solubility and stability of methapyrilene for laboratory professionals. Methapyrilene hydrochloride exhibits good solubility in polar organic solvents like DMSO and DMF and moderate solubility in water and ethanol. It is susceptible to degradation by light and hydrolysis, and its aqueous solutions have limited stability. A thorough understanding of these properties, combined with the application of systematic forced degradation studies, is paramount for ensuring the integrity and reliability of research involving this compound. The provided protocols offer a framework for researchers to conduct their own assessments tailored to specific experimental conditions.
Animal Models for Studying Methapyrilene Hepatotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market due to its potent hepatotoxicity...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market due to its potent hepatotoxicity and carcinogenicity in rodent models. It serves as a classic example of a compound that undergoes metabolic activation to a toxic intermediate, leading to significant liver injury. Understanding the mechanisms of methapyrilene-induced hepatotoxicity is crucial for preclinical safety assessment of new chemical entities. This document provides detailed application notes and protocols for utilizing animal models to study the hepatotoxic effects of methapyrilene. The primary model organisms discussed are rats, which have been shown to be particularly susceptible to methapyrilene-induced liver damage.
Animal Models and Experimental Design
The most commonly used animal models for studying methapyrilene hepatotoxicity are rat strains, including Fischer 344 (F344/N), Sprague-Dawley, and Han Wistar rats.[1][2][3][4][5] Mice (e.g., B6C3F1) have also been used, but they exhibit lower sensitivity to methapyrilene's toxic effects. Hamsters have been noted to experience acute convulsant effects and liver toxicity at high doses. The choice of model depends on the specific research question, with rats being the preferred model for both acute hepatotoxicity and long-term carcinogenicity studies.
Acute Hepatotoxicity Model (Rat)
This model is designed to investigate the initial events of liver injury, including metabolic activation, oxidative stress, and necrosis.
Species/Strain: Male F344/N or Han Wistar rats are commonly used.
Dosing Regimen: A typical regimen involves oral gavage of methapyrilene hydrochloride at a dose of 150 mg/kg body weight daily for 3 consecutive days. Another established acute model uses a single gavage dose of 225 mg/kg in corn oil.
Endpoint Analysis: Animals are typically euthanized 24 hours after the final dose. Blood and liver tissue are collected for analysis.
Chronic Hepatotoxicity and Carcinogenicity Model (Rat)
This long-term model is used to study the progression from chronic liver injury to the development of hepatic neoplasms.
Species/Strain: Male F344/N rats are the most extensively characterized model for methapyrilene-induced carcinogenicity.
Dosing Regimen: Methapyrilene hydrochloride is administered in the feed at a concentration of 1,000 ppm for periods ranging from several weeks to the lifespan of the animal (up to 89 weeks).
Endpoint Analysis: Interim evaluations can be conducted at various time points (e.g., 5, 10, 15, 29, 40, 73 weeks) to assess the progression of liver lesions. End-of-study analysis includes comprehensive histopathological evaluation of the liver and other organs for neoplastic changes.
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from studies on methapyrilene hepatotoxicity in rats.
Table 1: Biochemical Markers of Acute Methapyrilene Hepatotoxicity in Male F344/N Rats
Parameter
Control
Methapyrilene (225 mg/kg, single dose)
Time Point
Reference
Serum Sorbitol Dehydrogenase (SDH)
Normal
Elevated
4 days
Serum Glutamic Oxaloacetate Transaminase (AST)
Normal
Elevated
4 days
Serum Glutamic Pyruvate Transaminase (ALT)
Normal
Elevated
4 days
Serum Bilirubin
Normal
Elevated
4 days
Table 2: Histopathological Findings in a Sequential Study of Methapyrilene-Induced Carcinogenesis in Male F344/NCr Rats (1,000 ppm in feed)
Finding
Time of First Appearance
Incidence (Life-span group)
Reference
Hepatocellular Eosinophilic Foci
10 weeks
Not reported
Hepatocellular Adenomas
15 weeks
Not reported
Mucous Cholangiofibrosis
15 weeks
All rats
Basophilic Foci
29 weeks
Not reported
Basophilic Adenomas
40 weeks
Not reported
Hepatocellular Carcinomas
40 weeks
19/19 (100%)
Cholangiocarcinomas
Life-span group
7/19 (37%)
Table 3: Effects of Chronic Methapyrilene Treatment on Hepatic Cytochrome P450 Activities in Fischer 344 Rats (10 weeks)
P450 Isoform/Marker Activity
Effect of Methapyrilene
Magnitude of Change
Reference
Total P450
Decrease
17-28%
CYP3A (Erythromycin N-demethylase)
Decrease
17-28%
CYP2E1 (N-nitrosodimethylamine demethylase)
Decrease
17-28%
CYP2B1 (Pentoxyresorufin O-dealkylase)
Decrease
17-28%
CYP2C11 (Benzphetamine N-demethylase)
Decrease
~80%
CYP1A (Ethoxyresorufin O-dealkylase)
Induction
~40%
Experimental Protocols
Protocol 1: Induction of Acute Methapyrilene Hepatotoxicity in Rats
Animal Acclimatization: Male F344/N rats (6-8 weeks old) are acclimatized for at least 5 days with ad libitum access to standard chow and water.
Methapyrilene Preparation: Prepare a suspension of methapyrilene hydrochloride in corn oil at a concentration that allows for a dosing volume of 5-10 ml/kg.
Dosing: Administer a single dose of 225 mg/kg methapyrilene hydrochloride by oral gavage. Control animals receive an equivalent volume of the vehicle (corn oil).
Monitoring: Observe animals for clinical signs of toxicity.
Sample Collection: At 24-96 hours post-dosing, euthanize animals via CO2 asphyxiation followed by exsanguination.
Blood Collection: Collect blood via cardiac puncture into serum separator tubes. Allow blood to clot, then centrifuge to separate serum. Store serum at -80°C for biochemical analysis.
Liver Tissue Collection: Immediately excise the liver, weigh it, and section it.
For histopathology, fix a portion of the major lobes in 10% neutral buffered formalin.
For biochemical and molecular analyses, snap-freeze other portions in liquid nitrogen and store at -80°C.
Biochemical Analysis: Analyze serum for levels of ALT, AST, SDH, and total bilirubin using standard clinical chemistry analyzers.
Histopathological Analysis: Process formalin-fixed liver tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E). Examine sections for evidence of periportal necrosis, inflammation, and other pathological changes.
Protocol 2: Assessment of Mitochondrial Dysfunction in Isolated Hepatocytes
Hepatocyte Isolation: Isolate hepatocytes from untreated male rats using a two-step collagenase perfusion method.
Cell Culture: Plate isolated hepatocytes on collagen-coated plates in appropriate culture medium.
Methapyrilene Treatment: Treat hepatocytes with varying concentrations of methapyrilene for different durations (e.g., 2-8 hours).
Assessment of Mitochondrial Function:
ATP Levels: Measure cellular ATP content using a commercial luminescence-based assay kit. A significant loss in cellular ATP is indicative of mitochondrial dysfunction.
Mitochondrial Swelling: Assess mitochondrial swelling spectrophotometrically by measuring the decrease in absorbance at 540 nm in a suspension of isolated mitochondria.
Mitochondrial Permeability Transition (MPT): Evaluate the opening of the MPT pore by measuring mitochondrial calcium release or using fluorescent probes like calcein-AM in combination with a quencher. Co-incubation with MPT inhibitors like cyclosporin A can be used to confirm the role of the MPT pore.
Signaling Pathways and Mechanisms of Toxicity
The hepatotoxicity of methapyrilene is a multi-step process initiated by its metabolic activation.
Metabolic Activation: Methapyrilene is bioactivated by cytochrome P450 (CYP) enzymes in the liver. Studies have strongly implicated CYP2C11 as the primary isoform responsible for the toxic activation in rats. This process generates a reactive metabolite.
Oxidative Stress: The reactive metabolite can lead to oxidative stress within the hepatocytes, characterized by an increase in NADP+ levels and a reduction in glutathione (GSH) levels.
Mitochondrial Dysfunction: Methapyrilene-induced toxicity is associated with an early loss of mitochondrial function. This includes mitochondrial swelling and a significant decrease in cellular ATP production. The opening of the mitochondrial permeability transition pore appears to be a critical event, leading to a loss of mitochondrial calcium homeostasis and ultimately cell death.
Cell Death: The culmination of these events is hepatocellular necrosis, which is characteristically observed in the periportal region of the liver lobule in rats.
Carcinogenesis: In chronic exposure scenarios, the sustained liver injury, cell death, and subsequent regenerative proliferation are thought to contribute to the development of hepatocellular adenomas and carcinomas. Methapyrilene is considered a non-genotoxic carcinogen, with its carcinogenic effects likely stemming from its ability to induce chronic hepatotoxicity and cell proliferation.
Visualizations
Experimental workflow for studying methapyrilene hepatotoxicity.
Signaling pathway of methapyrilene-induced hepatotoxicity.
Application Notes and Protocols: Methapyrilene as a Positive Control for Hepatocarcinogenicity
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of methapyrilene as a positive control in non-clinical studies evaluating the hepatocarc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methapyrilene as a positive control in non-clinical studies evaluating the hepatocarcinogenic potential of test compounds. The protocols and data presented are synthesized from established scientific literature to guide the design and execution of robust in vivo assays.
Introduction
Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1][2] Its consistent and robust induction of liver tumors in rodent models has led to its frequent use as a positive control in carcinogenicity studies.[3][4] Understanding the characteristics of methapyrilene-induced hepatocarcinogenesis is crucial for interpreting study outcomes and placing the findings for a test article in the appropriate context.
Methapyrilene is considered a non-genotoxic carcinogen, meaning it does not directly damage DNA.[5] Its carcinogenic effects are thought to be mediated through other mechanisms, such as sustained cell proliferation, mitochondrial proliferation, and oxidative stress. This makes it a particularly relevant positive control when evaluating test compounds with suspected non-genotoxic modes of action.
Data Presentation: Quantitative Outcomes of Methapyrilene-Induced Hepatocarcinogenicity
The following tables summarize the key quantitative data from studies utilizing methapyrilene as a hepatocarcinogen in rats. These data are essential for establishing historical control ranges and for comparison with the effects of test compounds.
Table 1: Incidence of Hepatocellular Neoplasms in Male F344 Rats Administered Methapyrilene Hydrochloride in Feed
Treatment Duration
Methapyrilene HCl (1000 ppm)
Control
Hepatocellular Adenomas
15 weeks
Present
Not Reported
40 weeks
Present
Not Reported
Hepatocellular Carcinomas
40 weeks
50% (5/10)
0%
73 weeks
60% (3/5)
0%
Life-span (~89 weeks)
100% (19/19)
0%
Cholangiocarcinomas
Life-span (~89 weeks)
36.8% (7/19)
0%
Table 2: Dose-Response Relationship of Methapyrilene on Hepatic Parameters in Male F344 Rats (12-week administration)
Methapyrilene (ppm in feed)
Covalent Modification of Mitochondrial Proteins
Change in Protein Expression
62.5
Linearly related to dose
Dose-dependent change
125
Linearly related to dose
Dose-dependent change
250
Linearly related to dose
Dose-dependent change
1000
Linearly related to dose
Change observed only at this toxic dose
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature for inducing hepatocarcinogenicity in rats using methapyrilene.
Long-Term Carcinogenicity Study
This protocol is designed to assess the full carcinogenic potential of a test compound with methapyrilene as a positive control.
Objective: To evaluate the incidence and latency of liver tumor formation.
Materials:
Male Fischer 344 (F344) or Sprague-Dawley rats (justification for strain selection should be documented).
Methapyrilene hydrochloride (CAS: 135-23-9).
Standard rodent diet.
Vehicle for test article administration.
Cages and environmental enrichment.
Standard necropsy and histology equipment.
Procedure:
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to study initiation.
Group Allocation: Randomly assign animals to the following groups (n=10-20 per group, depending on statistical power requirements):
Group 1: Vehicle Control (receiving the vehicle used for the test article).
Group 2: Test Article (low dose).
Group 3: Test Article (mid dose).
Group 4: Test Article (high dose).
Group 5: Positive Control (Methapyrilene hydrochloride at 1000 ppm in the diet).
Dosing: Administer the test article and methapyrilene for up to 89 weeks. Methapyrilene is typically administered in the feed. Ensure homogeneity and stability of the test article and methapyrilene in the diet.
Clinical Observations: Conduct and record clinical observations daily.
Body Weight and Food Consumption: Measure and record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
Interim Sacrifices: Include interim sacrifice time points (e.g., 15, 29, 40, and 73 weeks) to study the progression of lesions.
Terminal Sacrifice: At the end of the study, euthanize all surviving animals.
Necropsy and Histopathology:
Conduct a full gross necropsy on all animals.
Collect liver and other organs as per standard protocols.
Weigh the liver.
Preserve tissues in 10% neutral buffered formalin.
Process liver sections for histopathological examination. Stain with hematoxylin and eosin (H&E).
Special stains for markers like gamma-glutamyl transpeptidase (γ-GT) can be employed to identify preneoplastic foci.
This is a shorter-term assay to rapidly screen for carcinogenic potential, particularly for promoting agents.
Objective: To assess the ability of a test compound to promote the development of preneoplastic liver foci.
Materials:
Male F344 rats.
Diethylnitrosamine (DEN) as an initiator.
Methapyrilene hydrochloride as a positive control promoter.
Test article.
Standard rodent diet.
Surgical equipment for partial hepatectomy.
Procedure:
Initiation: Administer a single intraperitoneal injection of DEN (200 mg/kg) to all rats except for a negative control group.
Promotion: Two weeks after DEN initiation, begin administration of the test article or methapyrilene in the diet for 6 weeks.
Partial Hepatectomy: At week 3 of the promotion phase, perform a two-thirds partial hepatectomy on all rats to stimulate cell proliferation.
Termination: At the end of the 8-week study, euthanize all animals.
Histopathology: Process liver tissues for the quantification of preneoplastic foci, particularly glutathione S-transferase placental form (GST-P)-positive foci.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for Methapyrilene-Induced Hepatocarcinogenesis
Caption: Proposed non-genotoxic mechanism of methapyrilene hepatocarcinogenesis.
Experimental Workflow for a Long-Term Carcinogenicity Study
Caption: Workflow for a long-term rodent hepatocarcinogenicity study.
Conclusion
Methapyrilene serves as a robust and well-characterized positive control for inducing hepatocarcinogenicity in rats through a non-genotoxic mechanism. The use of the protocols and data presented herein will aid in the design of scientifically sound studies and the proper interpretation of their results. The predictable timeline and high incidence of tumor formation with methapyrilene provide a reliable benchmark against which the potential hepatocarcinogenicity of novel compounds can be assessed.
Application Notes: In Vitro Hepatocyte DNA Repair Assay for Methapyrilene
Introduction Methapyrilene (MP) is an antihistamine that was removed from the market after being identified as a potent hepatocarcinogen in rats. The mechanism of its carcinogenicity has been a subject of extensive resea...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Methapyrilene (MP) is an antihistamine that was removed from the market after being identified as a potent hepatocarcinogen in rats. The mechanism of its carcinogenicity has been a subject of extensive research, with a particular focus on its potential to induce DNA damage and subsequent repair in hepatocytes. The in vitro hepatocyte DNA repair assay, commonly known as the Unscheduled DNA Synthesis (UDS) assay, is a critical tool for evaluating the genotoxic potential of such compounds. This assay measures the induction of DNA repair synthesis in non-replicating (non-S-phase) cells following exposure to a test agent, providing a direct measure of DNA damage that elicits repair mechanisms.
Mechanism of Action and Rationale for DNA Repair Assay
The hepatotoxicity of methapyrilene is understood to be dependent on its metabolic activation by cytochrome P450 (CYP) enzymes within the liver cells, specifically the CYP2C11 isoform in rats[1][2]. This metabolic process, particularly involving the thiophene ring of the MP molecule, generates reactive metabolites that are capable of binding to cellular macromolecules, including DNA, to form adducts[3][4]. The formation of these DNA lesions, such as alkaline-labile sites, triggers cellular DNA repair pathways, primarily Nucleotide Excision Repair (NER), to restore genomic integrity.
The UDS assay quantifies this repair activity by measuring the incorporation of a radiolabeled nucleoside, typically tritiated thymidine ([³H]-TdR), into the DNA of hepatocytes that are not undergoing scheduled DNA synthesis for cell division. An increase in [³H]-TdR incorporation in treated cells compared to control cells indicates that the compound has caused DNA damage that is being actively repaired.
Conflicting Genotoxicity Data
The genotoxicity of methapyrilene has yielded conflicting results in the literature, underscoring the sensitivity of the assay to specific experimental conditions and endpoints.
Some studies have demonstrated that methapyrilene hydrochloride stimulates DNA repair synthesis in primary rat hepatocyte cultures, with reports of up to a 7-fold increase, and causes the formation of alkaline-labile lesions in the DNA[5].
Conversely, other research using autoradiographic UDS assays in primary cultures of Fischer-344 rat hepatocytes reported that methapyrilene failed to induce UDS at any tested concentration. In these studies, cytotoxicity was observed at concentrations of 100 µM and higher.
A modified UDS protocol, which utilizes a biochemical quantification method on isolated nuclei rather than autoradiography, reported a positive result for methapyrilene. This "nuclei procedure" is designed to reduce background noise and increase sensitivity for agents that induce a weak response.
These discrepancies highlight the importance of protocol selection and the potential for different methodologies to yield varying results. They also suggest that while methapyrilene may be a DNA-damaging agent, the extent of repair it elicits might be near the detection limit of standard autoradiographic UDS assays. Furthermore, methapyrilene is known to induce cellular stress responses, including endoplasmic reticulum (ER) stress and the unfolded protein response, which are linked to its hepatotoxicity and may indirectly influence DNA damage and repair processes.
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative findings from in vitro hepatocyte DNA repair assays with methapyrilene.
Table 1: Methapyrilene Unscheduled DNA Synthesis (UDS) Assay Results
Study Type
Cell Type
Methapyrilene Concentration
Assay Method
Key Finding
Reference
DNA Repair Synthesis
Primary Rat Hepatocytes
Not specified
Biochemical Quantification
Stimulated DNA repair synthesis up to 7-fold.
UDS Assay
Primary Fischer-344 Rat Hepatocytes
Up to 1000 µM
Autoradiography
Failed to induce UDS at all doses tested.
UDS Assay
Primary Rat Hepatocytes
Not specified
Biochemical Quantification (Nuclei Procedure)
Scored clearly positive for DNA repair synthesis.
Table 2: Cytotoxicity Data for Methapyrilene in Hepatocytes
Cell Type
Methapyrilene Concentration
Effect
Reference
Primary Fischer-344 Rat Hepatocytes
100 µM
Cytotoxic; 55% inhibition of RNA synthesis; 60% inhibition of protein synthesis.
Primary Fischer-344 Rat Hepatocytes
1000 µM
Clearly cytotoxic; 90% inhibition of RNA synthesis; 80% inhibition of protein synthesis.
Experimental Workflow and Signaling Diagrams
The following diagrams illustrate the experimental workflow for the UDS assay and the proposed signaling pathway for methapyrilene-induced hepatocyte DNA damage.
Experimental workflow for the autoradiographic UDS assay.
Proposed mechanism of methapyrilene-induced DNA damage.
Detailed Experimental Protocol: Unscheduled DNA Synthesis (UDS) Assay
This protocol is a synthesized methodology based on standard practices for the in vitro rat hepatocyte UDS assay, adapted for the evaluation of methapyrilene.
1. Materials and Reagents
Hepatocyte Isolation: Collagenase (Type I or IV), Perfusion Buffer, Williams' Medium E (WME).
Cell Culture: Collagen-coated culture dishes or coverslips, WME supplemented with fetal bovine serum (FBS), antibiotics, and dexamethasone.
Test Compound: Methapyrilene hydrochloride, dissolved in a suitable vehicle (e.g., culture medium or DMSO).
Radiolabel: [methyl-³H]Thymidine ([³H]-TdR), specific activity ~20 Ci/mmol.
Microscopy: Light microscope with 400-1000x magnification.
2. Hepatocyte Isolation and Primary Culture
Isolation: Isolate hepatocytes from an adult male rat (e.g., Fischer-344) using a two-step collagenase perfusion method. This well-established technique yields a high number of viable cells.
Viability Check: Assess cell viability using the trypan blue exclusion method. Cultures should only be initiated if viability is >85%.
Seeding: Seed the isolated hepatocytes onto collagen-coated coverslips in culture dishes at a density of approximately 2.5 x 10⁵ cells/mL.
Attachment: Allow the cells to attach for 2-3 hours in a humidified incubator (37°C, 5% CO₂) in WME supplemented with 10% FBS.
Wash: After attachment, gently wash the cell monolayer with serum-free WME to remove unattached and non-viable cells.
3. Methapyrilene Treatment and Radiolabeling
Prepare Treatment Medium: Prepare fresh serum-free WME containing various concentrations of methapyrilene. A suggested range, based on literature, is 1 µM to 1000 µM. Also, prepare a vehicle control (medium with DMSO, if used).
Prepare Labeling Medium: To the treatment and control media, add [³H]-Thymidine to a final concentration of 10 µCi/mL.
Exposure: Remove the wash medium from the cultured hepatocytes and replace it with the prepared labeling/treatment medium.
Incubation: Incubate the cultures for 18-24 hours at 37°C in a 5% CO₂ incubator. This extended incubation allows for DNA damage, repair, and incorporation of the radiolabel.
4. Cell Fixation and Slide Preparation
Rinse: After incubation, carefully remove the radioactive medium and rinse the coverslips twice with WME.
Hypotonic Treatment: Swell the cells by incubating the coverslips in 1% sodium citrate for 10 minutes.
Fixation: Fix the cells by immersing the coverslips in a freshly prepared solution of ethanol:acetic acid (3:1) for at least 30 minutes. This step can be repeated.
Drying: Air-dry the coverslips thoroughly.
Mounting: Mount the coverslips, cell-side up, onto glass microscope slides.
5. Autoradiography
Emulsion Coating: In a darkroom with a safelight, dip the slides in melted photographic emulsion (e.g., Kodak NTB-2, diluted 1:1 with distilled water at 42°C).
Drying: Dry the emulsion-coated slides in a vertical position for 1-2 hours in the dark.
Exposure: Place the dried slides in light-tight slide boxes with a desiccant and store them at 4°C for 7-10 days to allow for radioactive decay to expose the emulsion.
Development: Develop the slides in a suitable developer (e.g., Kodak D-19) for 2-5 minutes, followed by a brief rinse in a stop bath (water), and then fix for 5 minutes in a photographic fixer.
Rinse and Stain: Thoroughly rinse the slides in running deionized water. Stain the cells with Giemsa to visualize the nuclei and cytoplasm.
6. Data Analysis
Microscopy: Analyze the slides under a light microscope at high magnification (e.g., 1000x oil immersion).
Grain Counting:
Select 50-100 morphologically normal, non-S-phase nuclei per coverslip (S-phase nuclei will be completely black with silver grains).
Count the number of silver grains directly over the nucleus (nuclear count).
For each nucleus, count the grains in an adjacent area of the cytoplasm of the same size as the nucleus (cytoplasmic count) to determine the background.
Calculation of Net Nuclear Grains (NNG):
For each cell, calculate the NNG by subtracting the cytoplasmic count from the nuclear count (NNG = Nuclear Grains - Cytoplasmic Grains).
Calculate the average NNG for each treatment group and the vehicle control.
Interpretation: A compound is considered positive in the UDS assay if it causes a statistically significant, dose-dependent increase in the mean NNG compared to the vehicle control. A common threshold for a positive response is an increase of at least 5-6 NNG above the control value. All cytotoxicity data should be considered when interpreting the results.
Application Notes and Protocols: Comet Assay for Detecting Methapyrilene-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals Introduction Methapyrilene (MP), a formerly used antihistamine, has been identified as a potent hepatocarcinogen in rats. Understanding its genotoxic potent...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene (MP), a formerly used antihistamine, has been identified as a potent hepatocarcinogen in rats. Understanding its genotoxic potential is crucial for assessing the risk of similar compounds. The single-cell gel electrophoresis, or comet assay, is a sensitive and reliable method for detecting DNA strand breaks in individual cells, making it a valuable tool for evaluating the DNA-damaging effects of substances like methapyrilene.[1][2][3] This document provides detailed application notes and protocols for utilizing the alkaline comet assay to detect DNA damage induced by methapyrilene in primary rat hepatocytes.
Principle of the Comet Assay
The comet assay is based on the principle that damaged DNA, containing strand breaks, migrates further in an electric field than undamaged DNA.[3][4] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids). The slides are then subjected to electrophoresis under alkaline conditions, which denatures the DNA and allows the broken strands to unwind and migrate from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). The intensity and length of the comet tail are proportional to the amount of DNA damage.
Application in Methapyrilene Genotoxicity Testing
The alkaline comet assay is particularly well-suited for investigating methapyrilene-induced DNA damage for several reasons:
Sensitivity: It can detect low levels of DNA damage, which is important as methapyrilene's genotoxicity may be indirect.
Versatility: The assay can be performed on primary cells, such as hepatocytes, which are the primary target of methapyrilene toxicity and are metabolically competent.
Mechanistic Insights: The assay can be combined with metabolic inhibitors to investigate the role of bioactivation in methapyrilene's genotoxicity. Studies have shown that methapyrilene-induced DNA damage is dependent on its metabolism by cytochrome P450 (CYP450) enzymes.
Quantitative Data Summary
Treatment Group
Concentration (µM)
% Tail DNA (Mean ± SD)
Tail Length (µm) (Mean ± SD)
Tail Moment (Arbitrary Units) (Mean ± SD)
Vehicle Control
0
Baseline Value
Baseline Value
Baseline Value
Methapyrilene
25
Value > Control
Value > Control
Value > Control
Methapyrilene
50
Value > 25 µM
Value > 25 µM
Value > 25 µM
Methapyrilene
100
Value > 50 µM
Value > 50 µM
Value > 50 µM
Methapyrilene
200
Value > 100 µM
Value > 100 µM
Value > 100 µM
Methapyrilene + ABT *
200
Value < 200 µM MP alone
Value < 200 µM MP alone
Value < 200 µM MP alone
Positive Control (e.g., EMS)
Known effective conc.
Significant increase
Significant increase
Significant increase
*ABT (Aminobenzotriazole) is a broad-spectrum CYP450 inhibitor.
Experimental Protocols
This section provides a detailed methodology for performing the alkaline comet assay with primary rat hepatocytes to assess methapyrilene-induced DNA damage.
Materials and Reagents
Cell Culture:
Primary rat hepatocytes
Williams' Medium E
Fetal Bovine Serum (FBS)
L-glutamine
Penicillin-Streptomycin solution
Collagen-coated culture plates
Methapyrilene Treatment:
Methapyrilene hydrochloride (MP)
Dimethyl sulfoxide (DMSO) (vehicle)
Aminobenzotriazole (ABT) (optional, for metabolic inhibition studies)
Ethyl methanesulfonate (EMS) (positive control)
Comet Assay:
Normal melting point agarose (NMPA)
Low melting point agarose (LMPA)
Microscope slides (pre-coated or frosted)
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh.
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
Neutralization buffer (0.4 M Tris, pH 7.5)
DNA staining solution (e.g., SYBR Gold, Propidium Iodide)
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
Experimental Workflow
Fig. 1: Experimental workflow for the comet assay.
Step-by-Step Protocol
Cell Preparation and Treatment:
Isolate primary hepatocytes from adult male rats using a standard collagenase perfusion method.
Plate the hepatocytes on collagen-coated 6-well plates at a density of 1 x 10^6 cells/well in Williams' Medium E supplemented with 10% FBS, L-glutamine, and antibiotics. Allow the cells to attach for 2-4 hours.
Prepare stock solutions of methapyrilene in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.5%.
After cell attachment, replace the medium with serum-free medium containing the desired concentrations of methapyrilene (e.g., 25, 50, 100, 200 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 mM EMS). For metabolic inhibition studies, pre-incubate cells with a CYP450 inhibitor like 1-aminobenzotriazole (ABT) for 1 hour before adding methapyrilene.
Incubate the cells for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
Slide Preparation:
Pre-coat clean microscope slides with a layer of 1% normal melting point agarose in water. Let the agarose solidify and dry completely.
Prepare a 0.5% low melting point agarose solution in PBS and maintain it at 37°C.
Cell Embedding and Lysis:
After treatment, harvest the hepatocytes by trypsinization or gentle scraping.
Centrifuge the cells at a low speed (e.g., 500 x g) for 5 minutes and resuspend the pellet in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.
Mix 10 µL of the cell suspension with 90 µL of the 0.5% low melting point agarose at 37°C.
Quickly pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip.
Place the slides on a cold flat surface for 10 minutes to allow the agarose to solidify.
Gently remove the coverslips and immerse the slides in freshly prepared, cold lysis solution.
Lyse the cells for at least 1 hour (or overnight) at 4°C in the dark.
DNA Unwinding and Electrophoresis:
After lysis, gently remove the slides and place them in a horizontal gel electrophoresis tank.
Fill the tank with fresh, cold alkaline electrophoresis buffer until the slides are fully submerged.
Let the DNA unwind for 20-40 minutes in the alkaline buffer at 4°C.
Perform electrophoresis at a low voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.
Neutralization and Staining:
After electrophoresis, carefully remove the slides from the tank and place them on a staining tray.
Gently add neutralization buffer to the slides and incubate for 5-10 minutes. Repeat this step three times.
Drain the excess buffer and stain the DNA with an appropriate fluorescent dye (e.g., 50 µL of 20 µg/mL propidium iodide or SYBR Gold) for 20 minutes in the dark.
Visualization and Data Analysis:
Visualize the comets using a fluorescence microscope equipped with an appropriate filter set.
Capture images of at least 50-100 randomly selected comets per slide.
Use a validated image analysis software to quantify the extent of DNA damage. Common parameters include:
% Tail DNA: The percentage of DNA in the comet tail.
Tail Length: The length of the comet tail from the head to the end.
Tail Moment: An integrated value of tail length and the fraction of DNA in the tail.
Signaling Pathway of Methapyrilene-Induced DNA Damage
The genotoxicity of methapyrilene is not direct but results from its metabolic activation by cytochrome P450 enzymes in the liver. The metabolic process generates reactive metabolites that can lead to oxidative stress and subsequent DNA damage.
The alkaline comet assay is a highly effective method for detecting and quantifying the DNA damage induced by methapyrilene in primary hepatocytes. Its sensitivity allows for the assessment of genotoxicity at various concentrations and provides a platform for investigating the underlying mechanisms, such as the role of metabolic activation and oxidative stress. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on the genotoxic potential of methapyrilene and related compounds, contributing to a better understanding of their carcinogenic risk.
Application Notes and Protocols for the Analytical Detection of Methapyrilene in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals Introduction Methapyrilene is an antihistamine that was formerly used in over-the-counter sleep aids but was withdrawn from the market due to its potential...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene is an antihistamine that was formerly used in over-the-counter sleep aids but was withdrawn from the market due to its potential carcinogenicity in rats, where it primarily targets the liver.[1][2] Its detection and quantification in tissue samples are crucial for toxicological studies, drug metabolism and pharmacokinetic (DMPK) investigations, and in the development of safer pharmaceutical compounds. These application notes provide detailed protocols for the analytical determination of methapyrilene in tissue samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Sample Preparation for Tissue Samples
Proper sample preparation is critical for accurate and reproducible analysis. The following is a general workflow for extracting methapyrilene from tissue samples.
Caption: General workflow for the extraction of methapyrilene from tissue samples.
Analytical Methods
A variety of analytical techniques can be employed for the detection and quantification of methapyrilene. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of methapyrilene at relatively high concentrations.
Experimental Protocol: HPLC-UV Analysis
Sample Preparation:
Weigh approximately 1 gram of tissue and homogenize it in 4 mL of ice-cold phosphate buffer (pH 7.4).
Add 8 mL of acetonitrile to the homogenate to precipitate proteins.
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
Transfer the supernatant to a new tube.
Perform a liquid-liquid extraction (LLE) by adding 5 mL of n-hexane, vortexing for 2 minutes, and centrifuging for 5 minutes. Discard the upper hexane layer to remove lipids.
Evaporate the acetonitrile layer to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 500 µL of the mobile phase.
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Detection: UV detector set at 245 nm.
Column Temperature: 30°C.
Quantitative Data (Typical Performance)
Parameter
Value
Linearity Range
0.1 - 20 µg/mL
Limit of Detection (LOD)
~0.03 µg/mL
Limit of Quantification (LOQ)
~0.1 µg/mL
Recovery
85 - 95%
Precision (RSD%)
< 10%
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity and sensitivity compared to HPLC-UV. Derivatization may be necessary to improve the chromatographic properties of methapyrilene.
Experimental Protocol: GC-MS Analysis
Sample Preparation and Derivatization:
Follow the sample preparation steps 1-4 as described for HPLC-UV.
Perform a solid-phase extraction (SPE) for cleanup. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the supernatant and wash with 5 mL of water. Elute methapyrilene with 5 mL of methanol.
Evaporate the eluate to dryness.
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.
After cooling, the sample is ready for injection.
GC-MS Conditions:
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 250°C.
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Mode: Full scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for quantification.
SIM Ions for Methapyrilene-TMS derivative: (Note: These are hypothetical ions and would need to be determined experimentally) m/z 72, 97, 193, 261.
Caption: Workflow for GC-MS analysis of methapyrilene in tissue extracts.
Quantitative Data (Typical Performance)
Parameter
Value
Linearity Range
1 - 500 ng/mL
Limit of Detection (LOD)
~0.5 ng/mL
Limit of Quantification (LOQ)
~1 ng/mL
Recovery
80 - 90%
Precision (RSD%)
< 15%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of methapyrilene in complex biological matrices like tissue homogenates.
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation:
Follow the sample preparation steps 1-4 as described for HPLC-UV.
For cleanup, a dispersive solid-phase extraction (dSPE) can be used. Transfer the supernatant to a tube containing MgSO₄ and PSA (primary secondary amine) sorbent.
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
Take the supernatant, evaporate to dryness, and reconstitute in 200 µL of the initial mobile phase.
Filter through a 0.22 µm syringe filter.
LC-MS/MS Conditions:
LC System:
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
MRM Transitions for Methapyrilene: (Precursor ion > Product ion)
Quantifier: 262.1 > 97.1
Qualifier: 262.1 > 72.1
(Note: These transitions are based on the molecular weight of methapyrilene and common fragmentation patterns and should be optimized experimentally).
Quantitative Data (Typical Performance)
Parameter
Value
Linearity Range
0.05 - 100 ng/mL
Limit of Detection (LOD)
~0.02 ng/mL
Limit of Quantification (LOQ)
~0.05 ng/mL
Recovery
> 90%
Precision (RSD%)
< 15%
Method Validation
All analytical methods used for the quantification of methapyrilene in tissue samples must be validated to ensure the reliability of the results. Key validation parameters include:
Application Notes and Protocols for Histopathological Examination of Methapyrilene-Induced Liver Tumors
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the key histopathological techniques and protocols for the examination of liver tumors induced b...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key histopathological techniques and protocols for the examination of liver tumors induced by the antihistamine methapyrilene. This document is intended to guide researchers in the accurate identification, characterization, and quantification of preneoplastic and neoplastic lesions in rodent models of methapyrilene-induced hepatocarcinogenesis.
Introduction
Methapyrilene, a former over-the-counter antihistamine, has been demonstrated to be a potent hepatocarcinogen in rats.[1][2] Understanding the histopathological changes induced by methapyrilene is crucial for mechanistic studies and for the evaluation of potential therapeutic or preventative agents. The progression of methapyrilene-induced liver cancer involves a sequence of observable changes, from early preneoplastic foci to the development of hepatocellular adenomas and carcinomas.[3][4] This document outlines the standard and specialized histopathological methods to analyze these changes.
I. Experimental Models and Tissue Preparation
The most common animal model for studying methapyrilene-induced hepatocarcinogenesis is the male F344 rat.[3] Methapyrilene hydrochloride is typically administered in the feed at concentrations around 1,000 ppm for an extended period.
General Tissue Preparation Protocol:
Euthanasia and Necropsy: Euthanize animals at predetermined time points throughout the study.
Liver Excision and Examination: Carefully excise the liver and examine it macroscopically for any visible nodules or tumors.
Tissue Fixation: Fix liver samples in 10% neutral buffered formalin for 24-48 hours.
Paraffin Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
II. Histopathological Staining and Analysis
A. Standard Histological Examination
Hematoxylin and Eosin (H&E) Staining: H&E is the fundamental stain for observing the general morphology of the liver tissue. It allows for the identification of various lesions based on their cytological and architectural features.
Protocol for H&E Staining:
Deparaffinize and rehydrate tissue sections.
Stain with Harris's hematoxylin for 3-5 minutes.
Rinse in running tap water.
Differentiate in 1% acid alcohol for a few seconds.
Rinse in running tap water.
"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.
Rinse in running tap water.
Counterstain with eosin Y for 1-3 minutes.
Dehydrate through graded alcohols, clear in xylene, and mount with a coverslip.
Expected Observations:
Hepatocellular Foci: Can be eosinophilic or basophilic.
Hepatocellular Adenomas: Well-demarcated, often compressing the adjacent parenchyma.
Hepatocellular Carcinomas (HCC): Show disorganized architecture, cellular atypia, and potential for invasion. Histologic types can include trabecular, adenocarcinoma, mixed, and solid poorly differentiated carcinomas.
Cholangiocarcinomas and Cholangiofibrosis: May also be observed.
B. Special Histochemical Stains
1. Gamma-Glutamyl Transpeptidase (GGT)
GGT is a marker for a majority of hepatocytes in foci, adenomas, and hepatocellular carcinomas induced by methapyrilene.
Protocol for GGT Staining:
Use frozen sections or appropriately processed paraffin sections.
Incubate sections in a solution containing gamma-glutamyl-4-methoxy-2-naphthylamide as the substrate and fast blue BBN as the diazonium salt.
Rinse, counterstain with a suitable nuclear stain if desired, and mount.
Expected Observations:
Positive staining (brown/black precipitate) in the cytoplasm and on the cell membrane of hepatocytes within preneoplastic and neoplastic lesions.
2. Adenosine-5-Triphosphatase (ATPase)
A decrease in ATPase activity is an early indicator of preneoplastic foci.
Protocol for ATPase Staining:
Use fresh frozen sections.
Incubate sections in a medium containing ATP as the substrate and lead nitrate. The liberated phosphate precipitates as lead phosphate.
Visualize the lead phosphate by treatment with ammonium sulfide, which converts it to black lead sulfide.
Rinse and mount.
Expected Observations:
Reduced or absent staining in preneoplastic foci compared to the surrounding normal liver tissue.
3. Regaud's Mitochondrial Stain
This stain is used to visualize the increased density of mitochondria, a characteristic feature of eosinophilic foci and some carcinoma cells in methapyrilene-induced liver tumors.
Protocol for Regaud's Staining:
Mordant the sections in 3% potassium dichromate for several days.
Rinse thoroughly in water.
Stain in a hematoxylin solution.
Differentiate in a potassium permanganate solution followed by oxalic acid.
Rinse, dehydrate, clear, and mount.
Expected Observations:
Mitochondria will be stained dark blue/black, highlighting their increased numbers in affected cells.
C. Immunohistochemistry (IHC)
1. Alpha-Fetoprotein (AFP)
AFP is a marker for some hepatocellular carcinomas, but not typically for early foci or adenomas.
Protocol for AFP IHC:
Perform antigen retrieval on deparaffinized sections (e.g., heat-induced epitope retrieval in citrate buffer).
Block endogenous peroxidase activity with 3% hydrogen peroxide.
Block non-specific binding with a protein block (e.g., normal goat serum).
Incubate with a primary antibody against AFP.
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detect with a suitable chromogen (e.g., DAB), which produces a brown precipitate at the site of the antigen.
Counterstain with hematoxylin.
Dehydrate, clear, and mount.
Expected Observations:
Brown staining in the cytoplasm of carcinoma cells.
III. Quantitative Data Summary
The following tables summarize the temporal development of liver lesions in male F344 rats treated with 1,000 ppm methapyrilene hydrochloride in their feed.
Table 1: Incidence of Preneoplastic and Neoplastic Lesions Over Time
Time (Weeks)
Hepatocellular Eosinophilic Foci
Hepatocellular Adenomas
Hepatocellular Carcinomas
10
Present
-
-
15
Present
Present
-
29
Present
Present
-
40
Present
Present
5/10 rats
73
Present
Present
3/5 rats
Lifespan
Present
Present
19/19 rats
Table 2: Histochemical Marker Expression in Different Lesion Types
Lesion Type
Gamma-Glutamyl Transpeptidase (GGT)
Alpha-Fetoprotein (AFP)
Increased Mitochondria (Regaud's)
Foci
Majority positive
Negative
Present in some
Adenomas
Majority positive
Negative
Absent in many
Hepatocellular Carcinomas
Majority positive
Positive in portions
Present in some
IV. Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the histopathological examination of methapyrilene-induced liver tumors.
Experimental workflow for histopathological analysis.
Proposed Mechanisms of Methapyrilene-Induced Hepatotoxicity
While the precise carcinogenic signaling pathways of methapyrilene are not fully elucidated, studies suggest a mechanism involving mitochondrial dysfunction and cellular stress.
Proposed hepatotoxicity mechanism of methapyrilene.
General Signaling Pathways in Liver Cancer
The development of hepatocellular carcinoma often involves the dysregulation of several key signaling pathways. While not specific to methapyrilene, these pathways are frequently altered in liver tumors and provide a broader context for investigation.
Application Notes and Protocols for Investigating Methapyrilene Cytotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the investigation of methapyrilene (MP) cytotoxicity. Me...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the investigation of methapyrilene (MP) cytotoxicity. Methapyrilene, a former antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats. Understanding its cytotoxic mechanisms is crucial for toxicological research and drug development. These protocols focus on primary rat hepatocytes and the human hepatoma cell line HepG2 as key models.
Introduction to Methapyrilene Cytotoxicity
Methapyrilene is a pro-toxicant that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP2C11 in rats, to exert its toxic effects. The bioactivation of its thiophene ring is a critical step in its toxicity. The primary mechanisms of MP-induced cytotoxicity involve:
Oxidative Stress: The generation of reactive oxygen species (ROS) leads to cellular damage.
Mitochondrial Dysfunction: MP impairs mitochondrial function, leading to decreased ATP production and loss of mitochondrial membrane potential.
Endoplasmic Reticulum (ER) Stress: Perturbations in ER function contribute to the cytotoxic cascade.
Apoptosis: Programmed cell death is a key outcome of MP-induced cellular damage.
Genotoxicity: While not a classic mutagen, MP has been shown to induce DNA damage, likely through indirect mechanisms such as oxidative stress.
Recommended Cell Culture Models
Primary Rat Hepatocytes: This is the gold standard model for studying MP hepatotoxicity as it closely mimics the in vivo metabolism and toxic response observed in rats.
HepG2 Cells: A human hepatoma cell line that is a useful preliminary model. It's important to note that HepG2 cells have lower basal CYP450 activity compared to primary hepatocytes, which may affect their sensitivity to MP.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on methapyrilene cytotoxicity.
Table 1: Cytotoxicity of Methapyrilene in Primary Rat Hepatocytes
This protocol is for assessing the cytotoxic effect of methapyrilene by measuring the metabolic activity of cells.
Materials:
Primary rat hepatocytes or HepG2 cells
Collagen-coated 96-well plates
Cell culture medium (e.g., Williams' E medium for primary hepatocytes, DMEM for HepG2)
Methapyrilene hydrochloride (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Plate reader
Protocol:
Cell Seeding: Seed primary rat hepatocytes or HepG2 cells in a collagen-coated 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to attach overnight.
Treatment: Prepare serial dilutions of methapyrilene in cell culture medium. A suggested concentration range is 10 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the methapyrilene-containing medium. Include a vehicle control (DMSO) and a negative control (medium only).
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
DNA Damage Assessment (Alkaline Comet Assay)
This protocol is for the detection of single-strand DNA breaks.
Materials:
Treated cells (from Section 4.1)
Low melting point agarose (LMPA)
Normal melting point agarose (NMPA)
Frosted microscope slides
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
Neutralization buffer (0.4 M Tris, pH 7.5)
DNA staining solution (e.g., SYBR Green or propidium iodide)
Fluorescence microscope with appropriate filters
Comet scoring software
Protocol:
Slide Preparation: Coat frosted microscope slides with a layer of 1% NMPA and let it solidify.
Cell Embedding: Mix approximately 1 x 10^4 treated cells with 75 µL of 0.5% LMPA at 37°C and quickly layer it onto the pre-coated slide. Cover with a coverslip and solidify on ice.
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
Staining: Stain the slides with a DNA staining solution.
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze at least 50 comets per slide using comet scoring software to determine the percentage of DNA in the tail (% Tail DNA).
Oxidative Stress Assessment (DCFH-DA Assay)
This protocol measures intracellular ROS levels.
Materials:
Treated cells in a black, clear-bottom 96-well plate
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)
Hanks' Balanced Salt Solution (HBSS)
Fluorescence plate reader
Protocol:
Cell Treatment: Treat cells with methapyrilene as described in the MTT assay protocol. A positive control such as H2O2 (100 µM) should be included.
DCFH-DA Loading: After the desired treatment time, remove the medium and wash the cells twice with warm HBSS.
Incubation: Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.
Fluorescence Measurement: Wash the cells twice with HBSS. Add 100 µL of HBSS to each well and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Data Analysis: Express the results as a fold increase in fluorescence compared to the vehicle control.
This assay uses the cationic dye JC-1 to assess mitochondrial health.
Materials:
Treated cells in a black, clear-bottom 96-well plate
JC-1 reagent
Cell culture medium
Fluorescence plate reader with dual-emission capabilities
Protocol:
Cell Treatment: Treat cells with methapyrilene. A positive control for mitochondrial depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be used.
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the treatment medium and add the JC-1 staining solution to each well.
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.
Washing: Remove the staining solution and wash the cells with assay buffer provided in the kit.
Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red) at an excitation of ~560 nm and emission of ~595 nm, and JC-1 monomers (green) at an excitation of ~485 nm and emission of ~530 nm.
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Apoptosis Assessment (Caspase-3/7 Activity Assay)
This protocol measures the activity of executioner caspases.
Materials:
Treated cells in a white-walled 96-well plate
Caspase-Glo® 3/7 Assay kit (or equivalent)
Luminometer
Protocol:
Cell Treatment: Treat cells with methapyrilene. A known apoptosis inducer like staurosporine can be used as a positive control.
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: Express the results as a fold increase in caspase activity compared to the vehicle control.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in methapyrilene-induced cytotoxicity.
Caption: Methapyrilene bioactivation and induction of oxidative stress.
Caption: Mitochondrial dysfunction and apoptosis pathway in MP cytotoxicity.
Caption: ER stress and MAPK signaling in response to methapyrilene.
Experimental Workflow
Caption: General experimental workflow for investigating MP cytotoxicity.
Application Notes and Protocols: The Use of Methapyrilene in Studies of Non-Genotoxic Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals Introduction Methapyrilene (MP), a first-generation H1-antihistamine, was voluntarily withdrawn from the market in 1979 after studies revealed its potent he...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methapyrilene (MP), a first-generation H1-antihistamine, was voluntarily withdrawn from the market in 1979 after studies revealed its potent hepatocarcinogenic effects in rats.[1] Subsequent research has largely classified methapyrilene as a non-genotoxic carcinogen, as it generally shows little to no activity in a wide array of genotoxicity and mutagenicity assays.[2][3] This unique characteristic makes methapyrilene a valuable tool for studying the mechanisms of non-genotoxic carcinogenesis, a process that does not involve direct DNA damage but rather other modes of action such as epigenetic alterations, tumor promotion, or chronic inflammation.[4] These application notes provide an overview of the use of methapyrilene in this field of research, including experimental protocols and a summary of key findings.
Non-Genotoxic Profile of Methapyrilene
Methapyrilene's classification as a non-genotoxic carcinogen is supported by a significant body of evidence. While some in vitro assays have shown weak positive responses for chromosomal damage, in vivo studies have consistently failed to detect mutagenicity or DNA adduct formation. For instance, no evidence of methapyrilene-induced genotoxicity has been reported in in vivo tests, and no formation of DNA adducts was detected in various tissues of F344 male rats. Furthermore, methapyrilene failed to induce unscheduled DNA synthesis (UDS) in primary cultures of Fischer-344 rat hepatocytes.
Proposed Mechanisms of Non-Genotoxic Carcinogenesis
The carcinogenic action of methapyrilene in rats is thought to be mediated by several non-genotoxic mechanisms:
Increased Cell Proliferation: A significant effect of methapyrilene is the induction of a large increase in hepatic cell proliferation. This sustained cell division, coupled with mitochondrial proliferation, is a potential mechanism for its carcinogenic effects.
Oxidative Stress and Mitochondrial Dysfunction: Methapyrilene has been shown to cause oxidative stress and an early loss of mitochondrial function in hepatocytes. This includes mitochondrial swelling and significant losses in cellular ATP.
Endoplasmic Reticulum (ER) Stress: Gene expression analysis has revealed that methapyrilene induces an endoplasmic reticulum (ER) stress response in the liver.
Tumor Promotion: Methapyrilene has demonstrated promoting ability in co-carcinogenesis studies, enhancing the carcinogenic effects of genotoxic initiators like nitrosodiethylamine (NDEA).
Data Presentation: Quantitative Summary of Methapyrilene Carcinogenicity Studies
The following tables summarize the quantitative data from key studies on methapyrilene-induced hepatocarcinogenesis in rats.
Table 1: Dose-Response Relationship of Methapyrilene-Induced Liver Tumors in Rats
Species/Strain
Dose (ppm in feed)
Duration
Tumor Incidence (Liver Neoplasms)
Reference
F344/N Rats
250
Chronic
18/20 males, 20/20 females (carcinomas or neoplastic nodules)
F344/N Rats
125
Chronic
40% of rats (neoplastic nodules)
Sprague-Dawley Rats
1,000
90 weeks (in drinking water with 2,000 ppm sodium nitrite)
9/30 (30%)
Sprague-Dawley Rats
Not specified
Continuous application in drinking water
Dose-related increase in liver tumors
Table 2: Sequential Study of Methapyrilene-Induced Liver Lesions in Male F344 Rats (1,000 ppm in feed)
Protocol 1: Chronic Carcinogenicity Bioassay in Rats
This protocol is based on the methodology used in studies demonstrating the hepatocarcinogenicity of methapyrilene.
1. Animal Model:
Species: Rat
Strain: Fischer 344 (F344) or Sprague-Dawley
Sex: Male and female
Age: Typically start at 6-8 weeks of age
2. Housing and Diet:
Animals are housed in a controlled environment with a 12-hour light/dark cycle.
Standard laboratory chow and water are provided ad libitum.
3. Test Substance Administration:
Methapyrilene hydrochloride is administered in the feed or drinking water.
Dose Levels: A range of doses should be used, for example, 0, 125, and 250 ppm in the feed.
Duration: Chronic exposure, typically for the majority of the animal's lifespan (e.g., up to 2 years).
4. Observations and Endpoints:
Clinical Observations: Animals are observed daily for signs of toxicity.
Body Weight and Food/Water Consumption: Measured weekly for the first few months and then bi-weekly.
Histopathology: At the end of the study, a complete necropsy is performed. The liver and other major organs are collected, weighed, and processed for histopathological examination. Special attention is given to the liver for the presence of foci of cellular alteration, adenomas, and carcinomas.
This protocol is designed to evaluate the tumor-promoting activity of methapyrilene.
1. Animal Model:
Species: Rat
Strain: Fischer 344 (F344)
Sex: Female
2. Experimental Groups:
Group 1 (Control): No treatment.
Group 2 (Initiator only): A single dose of a known initiator, such as nitrosodiethylamine (NDEA).
Group 3 (Promoter only): Chronic administration of methapyrilene.
Group 4 (Initiator + Promoter): A single dose of NDEA followed by chronic administration of methapyrilene.
3. Treatment Protocol:
Initiation: A single intraperitoneal injection of NDEA.
Promotion: Two weeks after initiation, begin administration of methapyrilene in the drinking water or feed.
Duration: The promotion phase can last for several months (e.g., 60 weeks).
4. Endpoints:
Liver Foci Analysis: At interim time points, a subset of animals can be euthanized to quantify preneoplastic foci (e.g., gamma-glutamyl transpeptidase-positive foci).
Tumor Incidence: At the end of the study, the incidence, multiplicity, and size of liver tumors are determined.
Application Notes and Protocols: Methapyrilene and Mitochondrial Integrity
For the Attention of Researchers, Scientists, and Drug Development Professionals Executive Summary These application notes address the topic of methapyrilene and its effects on mitochondrial populations. Contrary to the...
Author: BenchChem Technical Support Team. Date: November 2025
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
These application notes address the topic of methapyrilene and its effects on mitochondrial populations. Contrary to the inquiry's premise of inducing mitochondrial proliferation, the body of scientific evidence establishes that methapyrilene is a hepatotoxic compound that leads to significant mitochondrial dysfunction and damage, not proliferation . This document provides a detailed overview of the known toxic effects of methapyrilene on mitochondria, protocols to study these effects, and, for comparative purposes, outlines established methods for inducing mitochondrial biogenesis using recognized pharmacological agents.
Methapyrilene was withdrawn from the market after being identified as a potent carcinogen[1]. Its mechanism of toxicity is linked to its metabolic activation by cytochrome P450 enzymes, leading to oxidative stress, loss of mitochondrial calcium homeostasis, and a decline in mitochondrial function, particularly in hepatocytes[2][3]. Studies show that in vivo methapyrilene treatment leads to a decrease in mitochondrial DNA and protein synthesis, which is inconsistent with proliferation[4][5].
This document is structured to provide a clear, evidence-based understanding of methapyrilene's mitochondrial toxicity and to offer scientifically validated protocols for researchers investigating mitochondrial health.
Section 1: The Effects of Methapyrilene on Mitochondrial Function
Methapyrilene induces a cascade of events that compromise mitochondrial integrity and lead to cell death, particularly in liver cells. The primary effects are summarized below.
Data Presentation: Quantitative Effects of Methapyrilene on Mitochondria
The following tables summarize the quantitative data from studies on methapyrilene's impact on mitochondrial parameters.
Table 1: Effect of In Vivo Methapyrilene Treatment on Mitochondrial Synthesis in Rodent Liver
Species
Parameter
Treatment Group
Control (pmol/mg protein/hr)
Methapyrilene-Treated (pmol/mg protein/hr)
Percentage Change
Rat
Mitochondrial DNA Synthesis
Naive
0.85 ± 0.10
0.35 ± 0.05
-59%
Rat
Mitochondrial Protein Synthesis
Naive
2.20 ± 0.20
0.90 ± 0.10
-59%
Mouse
Mitochondrial DNA Synthesis
Naive
0.70 ± 0.10
0.40 ± 0.05
-43%
Mouse
Mitochondrial Protein Synthesis
Naive
1.80 ± 0.20
1.00 ± 0.10
-44%
Table 2: Effect of Methapyrilene on Cultured Rat Hepatocyte Viability and ATP Levels
Parameter
Methapyrilene Concentration
Time Point
% of Control
Cell Viability (LDH leakage)
500 µM
8 hours
~50%
Cellular ATP Levels
500 µM
2 hours
~40%
Signaling Pathway of Methapyrilene-Induced Mitochondrial Toxicity
Methapyrilene is metabolized by cytochrome P450 enzymes (specifically CYP2C11 in rats) into reactive metabolites. These metabolites induce oxidative stress and disrupt intracellular calcium homeostasis. This leads to the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial swelling, loss of membrane potential, cessation of ATP synthesis, and eventual cell death.
Pathway of Methapyrilene-Induced Mitochondrial Toxicity.
Section 2: Experimental Protocols for Studying Methapyrilene Toxicity
The following protocols are derived from methodologies cited in the literature for assessing the impact of methapyrilene on mitochondrial function.
Protocol 2.1: Assessment of Methapyrilene's Effect on Mitochondrial DNA and Protein Synthesis in Isolated Mitochondria
This protocol is based on the methodology used to demonstrate that methapyrilene inhibits, rather than promotes, mitochondrial synthesis.
Objective: To quantify the rate of DNA and protein synthesis in mitochondria isolated from methapyrilene-treated animals.
Materials:
Male F344 rats
Methapyrilene HCl
Standard rodent diet
Mitochondria isolation buffer (e.g., SHKE buffer: 0.25 M sucrose, 4 mM HEPES, 4 mM K₂HPO₄, 1 mM EDTA, pH 7.3)
DNA synthesis buffer
Protein synthesis buffer
[³H]thymidine and [³H]leucine
5% Trichloroacetic acid (TCA), ice-cold
Scintillation counter and vials
Bradford protein assay reagents
Procedure:
Animal Treatment: Administer methapyrilene to rats in their feed (e.g., 1000 ppm) for a specified period (e.g., 10 weeks). A control group should receive a standard diet.
Hepatocyte and Mitochondria Isolation:
a. Euthanize animals and perfuse the liver with an appropriate buffer.
b. Mince the liver tissue and homogenize using a Dounce homogenizer in ice-cold isolation buffer.
c. Perform differential centrifugation to isolate mitochondria. A low-speed spin (e.g., 600 x g for 10 min) pellets nuclei and debris. A high-speed spin of the supernatant (e.g., 7000 x g for 10 min) pellets the mitochondria.
d. Wash the mitochondrial pellet by resuspending in buffer and repeating the high-speed spin.
e. Determine the mitochondrial protein concentration using the Bradford assay.
DNA Synthesis Assay:
a. Resuspend a mitochondrial aliquot (e.g., 1 mg protein/mL) in DNA synthesis buffer containing [³H]thymidine.
b. Incubate at 37°C for a specified time (e.g., 60 minutes).
c. Stop the reaction by adding ice-cold 5% TCA to precipitate DNA and proteins.
d. Collect the precipitate by centrifugation, wash, and measure the incorporated radioactivity using a scintillation counter.
Protein Synthesis Assay:
a. Resuspend a separate mitochondrial aliquot in protein synthesis buffer containing [³H]leucine.
b. Follow the same incubation and precipitation steps as the DNA synthesis assay.
Data Analysis: Express the results as pmol of precursor incorporated per mg of mitochondrial protein per hour. Compare the results from treated and control groups.
Protocol 2.2: Assessment of Methapyrilene-Induced Cytotoxicity and ATP Depletion in Cultured Hepatocytes
This protocol is adapted from methods used to investigate the acute hepatotoxicity of methapyrilene.
Objective: To measure the dose- and time-dependent effects of methapyrilene on hepatocyte viability and cellular ATP content.
Multi-well plate reader (for absorbance and luminescence)
Procedure:
Cell Culture: Plate primary rat hepatocytes in collagen-coated multi-well plates and allow them to attach overnight.
Methapyrilene Treatment:
a. Prepare serial dilutions of methapyrilene in culture medium (e.g., 0-500 µM). The final DMSO concentration should be constant and non-toxic (e.g., 0.2%).
b. Replace the medium in the wells with the methapyrilene-containing medium or vehicle control.
Cytotoxicity Assay (LDH Release):
a. At various time points (e.g., 2, 4, 6, 8 hours), collect an aliquot of the culture medium from each well.
b. Measure LDH activity in the medium according to the manufacturer's protocol.
c. At the final time point, lyse the remaining cells to determine the maximum LDH release.
d. Calculate cytotoxicity as the percentage of LDH released relative to the maximum.
ATP Measurement:
a. At the same time points, lyse the cells in parallel wells using the buffer provided in the ATP assay kit.
b. Measure the ATP content using a bioluminescence assay according to the manufacturer's instructions.
c. Normalize ATP levels to the protein content in each well.
Data Analysis: Plot cell viability and ATP levels as a percentage of the vehicle-treated control for each concentration and time point.
Experimental Workflow Diagram
Workflow for studying methapyrilene's mitochondrial toxicity.
Section 3: Established Protocols for Inducing Mitochondrial Biogenesis
For researchers whose goal is to increase mitochondrial number and function, several compounds have been well-characterized as inducers of mitochondrial biogenesis. This process is primarily regulated by the master coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) .
Key Pharmacological Inducers and Their Mechanisms
Bezafibrate: A fibrate drug that activates PPARs (Peroxisome Proliferator-Activated Receptors), which in turn enhance the expression of PGC-1α and its downstream targets.
Resveratrol: A natural polyphenol that can activate the SIRT1/AMPK signaling pathways, leading to the activation of PGC-1α and subsequent mitochondrial biogenesis.
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): An AMP analog that directly activates AMP-activated protein kinase (AMPK), a key energy sensor that promotes PGC-1α activity.
Signaling Pathway for Induced Mitochondrial Biogenesis
Generalized pathway for pharmacologically induced mitochondrial biogenesis.
Protocol 3.1: Induction of Mitochondrial Biogenesis in Cell Culture using Resveratrol
Objective: To induce and quantify an increase in mitochondrial mass in a cultured cell line (e.g., HepG2 hepatocytes).
Materials:
HepG2 cells
Cell culture medium (e.g., DMEM)
Resveratrol stock solution (in DMSO)
MitoTracker Green FM dye
Quantitative PCR (qPCR) reagents and primers for mtDNA (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
Antibodies for key mitochondrial proteins (e.g., COX-1, SDH-A) for Western blotting
Flow cytometer or high-content imaging system
Procedure:
Cell Culture and Treatment:
a. Plate HepG2 cells and grow to ~70% confluency.
b. Treat cells with resveratrol (e.g., 20-50 µM) or vehicle control (DMSO) for 24-72 hours.
Quantification of Mitochondrial Mass:
a. After treatment, incubate cells with MitoTracker Green FM (a dye that stains mitochondria regardless of membrane potential) according to the manufacturer's protocol.
b. Analyze the fluorescence intensity per cell using a flow cytometer or a high-content imager. An increase in mean fluorescence intensity indicates an increase in mitochondrial mass.
Quantification of mtDNA Copy Number:
a. Extract total DNA from treated and control cells.
b. Perform qPCR using primers for a mitochondrial-encoded gene (mtDNA target) and a single-copy nuclear-encoded gene (nDNA reference).
c. Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA signal to the nDNA signal.
Analysis of Protein Expression:
a. Lyse cells and perform Western blotting for proteins encoded by both mitochondrial DNA (e.g., COX-1) and nuclear DNA (e.g., SDH-A).
b. An increase in the expression of these proteins is indicative of mitochondrial biogenesis.
Data Analysis: Compare the mitochondrial mass, mtDNA copy number, and protein levels between resveratrol-treated and control cells.
Conclusion
The available scientific literature does not support the use of methapyrilene for inducing mitochondrial proliferation. Instead, it is a well-documented mitochondrial toxin. The protocols provided herein are intended to facilitate the accurate study of its toxicological properties. For researchers aiming to increase mitochondrial populations, established inducers such as bezafibrate, resveratrol, and AICAR offer reliable and scientifically validated alternatives, acting through the PGC-1α pathway. The provided protocols for these agents can serve as a starting point for investigations into mitochondrial biogenesis.
Methapyrilene Hydrochloride vs. Free Base: Application Notes and Protocols for Experimental Design
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed comparison of methapyrilene hydrochloride and its free base form for use in experimental design. This document ou...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of methapyrilene hydrochloride and its free base form for use in experimental design. This document outlines their physicochemical properties, provides protocols for key experiments, and illustrates relevant biological pathways and experimental workflows.
Physicochemical Properties and Formulation Considerations
The choice between the hydrochloride salt and the free base of methapyrilene is a critical first step in experimental design, primarily dictated by the required physicochemical properties for a given application. The hydrochloride salt is generally favored for in vivo and in vitro studies due to its enhanced aqueous solubility.
Light sensitive; solutions in water, DMSO, 95% ethanol, or acetone should be stable for 24 hours under normal lab conditions.
Stable, but incompatible with strong oxidizing agents.
Formulation Strategy:
For aqueous solutions for in vivo (e.g., oral gavage, intravenous) or in vitro studies, methapyrilene hydrochloride is the preferred form. Its higher water solubility allows for easier preparation of dosing solutions.
The free base may be considered for non-aqueous formulations or specific experimental conditions where the hydrochloride salt is not suitable. However, its oily nature and lower aqueous solubility present formulation challenges.
Conversion between forms: The free base can be converted to the hydrochloride salt by reacting it with hydrochloric acid. This process is typically performed in an organic solvent to precipitate the salt.
Experimental Protocols
The following are detailed methodologies for key experiments involving methapyrilene, primarily utilizing the hydrochloride form based on published studies.
In Vivo Hepatotoxicity Study in Rats
This protocol is a composite based on methodologies from several carcinogenicity and hepatotoxicity studies.
Objective: To assess the hepatotoxic potential of methapyrilene hydrochloride in a rat model.
Materials:
Methapyrilene hydrochloride
Vehicle (e.g., corn oil for gavage, or mixed in feed/drinking water)
Male Fischer 344 rats (or other appropriate strain)
Standard laboratory animal diet
Animal housing and handling equipment
Blood collection supplies (e.g., tubes with appropriate anticoagulant)
Animal Acclimation: Acclimate male Fischer 344 rats to the laboratory conditions for at least one week prior to the start of the study.
Group Assignment: Randomly assign animals to control and treatment groups. A typical study might include a vehicle control group and multiple dose groups of methapyrilene hydrochloride.
Dose Preparation:
For oral gavage, prepare a suspension of methapyrilene hydrochloride in corn oil.
For administration in feed, mix the appropriate amount of methapyrilene hydrochloride with the standard diet to achieve the desired concentrations (e.g., 1000 ppm).
For administration in drinking water, dissolve methapyrilene hydrochloride in the drinking water at the target concentration.
Administration: Administer methapyrilene hydrochloride to the treatment groups daily for the duration of the study (e.g., 28 days). The control group receives the vehicle only. A representative oral gavage dose for inducing hepatotoxicity is 150 mg/kg.
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight.
Blood Collection and Analysis: At specified time points (e.g., at termination), collect blood samples for clinical chemistry analysis. Key liver function markers to assess include alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Necropsy and Tissue Collection: At the end of the study, euthanize the animals and perform a gross necropsy. Collect liver tissue for histopathological examination and for gene expression analysis (snap-frozen in liquid nitrogen).
Histopathology: Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A veterinary pathologist should examine the slides for evidence of liver damage, such as necrosis, inflammation, and changes in cell morphology.
In Vitro Cytotoxicity Assay in Hepatocytes
This protocol outlines a general procedure for assessing the cytotoxic effects of methapyrilene on cultured hepatocytes.
Objective: To determine the dose-dependent cytotoxicity of methapyrilene in primary hepatocytes.
Materials:
Methapyrilene hydrochloride
Primary rat hepatocytes (or a suitable liver cell line)
Cell Seeding: Seed primary rat hepatocytes in 96-well plates at a predetermined density and allow them to attach overnight.
Compound Preparation: Prepare a stock solution of methapyrilene hydrochloride in a suitable solvent (e.g., DMSO) and then serially dilute it in cell culture medium to achieve the desired final concentrations.
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of methapyrilene hydrochloride. Include a vehicle control group.
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
Cytotoxicity Assessment:
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
MTT Assay: Assess cell viability by measuring the metabolic conversion of MTT to formazan.
Data Analysis: Calculate the percentage of cytotoxicity or cell viability for each concentration of methapyrilene hydrochloride compared to the vehicle control. Determine the IC50 value (the concentration that causes 50% of the maximal effect).
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Methapyrilene is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. The binding of histamine to this G-protein coupled receptor (GPCR) activates downstream signaling cascades.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of methapyrilene.
Experimental Workflow for In Vivo Toxicity Study
The following diagram illustrates a typical workflow for conducting an in vivo toxicity study with a compound like methapyrilene.
Application Notes and Protocols: Dosing Considerations for Long-Term Methapyrilene Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarci...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1][2][3] Its species-specific carcinogenicity, with rats being particularly susceptible compared to hamsters and guinea pigs, makes it a subject of continued interest in toxicological research.[1] These application notes provide a detailed overview of dosing considerations, experimental protocols, and the proposed mechanisms of toxicity derived from long-term studies in rodents.
Dosing Regimens and Carcinogenic Effects
Long-term studies have primarily utilized Fischer 344 (F344) and Sprague-Dawley rats, with administration of methapyrilene hydrochloride typically through drinking water or feed. The carcinogenic effects, primarily the induction of liver tumors, are dose-dependent.[4]
Table 1: Summary of Long-Term Carcinogenicity Studies of Methapyrilene in Rats
Strain
Administration Route
Concentration
Duration
Key Findings
Reference
Sprague-Dawley
Drinking Water
1000 ppm
Not Specified
Significant induction of liver tumors.
F344/N
Feed
125 ppm
Not Specified
40% of rats developed neoplastic nodules.
F344/N
Feed
250 ppm
Not Specified
Almost all rats (18/20 males and 20/20 females) had hepatic carcinomas or neoplastic nodules.
F344
Drinking Water
0.1% or 0.05%
80-108 weeks
100% incidence of liver neoplasms.
F344
Feed
62.5, 125, 250, 1000 ppm
12 weeks
Dose-dependent covalent modification of mitochondrial proteins.
Wistar
Oral
Not Specified
Up to 196 days
Development of preneoplastic foci and hyperplastic nodules in the liver.
Table 2: Comparative Toxicity of Methapyrilene in Different Rodent Species
Species
Administration Route
Dose
Duration
Outcome
Reference
Rat (F344/N)
Gavage
225 mg/kg (single dose)
4 days
Severe hepatotoxicity, including periportal and focal necrosis.
Guinea Pig
Gavage
200 mg/kg (twice weekly)
78 weeks
No increased incidence of hepatic neoplasms.
Syrian Golden Hamster
Gavage
15 mg/kg (twice weekly)
58 weeks
No increased incidence of hepatic neoplasms.
Experimental Protocols
Long-Term Carcinogenicity Bioassay
This protocol is a generalized representation based on methodologies reported in NTP studies and other long-term rodent bioassays.
Objective: To assess the carcinogenic potential of methapyrilene following chronic exposure in rodents.
Materials:
Fischer 344 or Sprague-Dawley rats (typically 50 per sex per group).
Methapyrilene hydrochloride.
Standard rodent chow or drinking water.
Animal housing facilities compliant with institutional guidelines.
Necropsy and histology equipment.
Procedure:
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to study initiation.
Dose Preparation: Prepare methapyrilene solutions in drinking water or mixed into feed at the desired concentrations. Ensure fresh preparations are provided regularly (e.g., weekly).
Dose Administration: Administer the prepared doses to the respective groups of animals ad libitum. A control group should receive the vehicle (untreated water or feed).
Clinical Observations: Conduct and record clinical observations at least once daily. Note any signs of toxicity, morbidity, or mortality.
Body Weight and Food/Water Consumption: Measure and record body weights weekly for the first 13 weeks and monthly thereafter. Monitor food and water consumption periodically.
Termination and Necropsy: The study duration is typically for the majority of the animals' lifespan (e.g., 80-108 weeks or 2 years). At termination, euthanize all surviving animals. Conduct a complete gross necropsy on all animals (including those that die prematurely).
Histopathology: Collect a comprehensive set of tissues from all animals, with a particular focus on the liver. Preserve tissues in 10% neutral buffered formalin. Process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.
Hepatotoxicity Assessment
Objective: To evaluate the extent of liver damage induced by methapyrilene.
Procedure:
Serum Collection: At specified time points, collect blood from a subset of animals via appropriate methods (e.g., retro-orbital sinus, cardiac puncture).
Serum Chemistry: Separate serum and analyze for markers of liver injury, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), sorbitol dehydrogenase (SDH), and bilirubin.
Histopathology: As described in the carcinogenicity bioassay, perform detailed microscopic examination of liver sections to identify lesions such as necrosis, bile duct hyperplasia, and the presence of neoplastic nodules or carcinomas.
Cell Proliferation Assay
Objective: To measure the effect of methapyrilene on hepatocyte proliferation.
Procedure:
BrdU Administration: Administer a labeling agent such as 5-bromo-2'-deoxyuridine (BrdU) to the animals via osmotic pumps for a defined period before termination.
Immunohistochemistry: Following euthanasia and tissue processing, perform immunohistochemistry on liver sections using an antibody against BrdU or other proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).
Quantification: Quantify the percentage of labeled hepatocytes (labeling index) by counting the number of positive nuclei in a defined area of the liver tissue.
Signaling Pathways and Mechanisms of Toxicity
The carcinogenicity of methapyrilene in rats is not believed to be due to direct genotoxic effects. Instead, the proposed mechanism involves metabolic activation leading to cellular stress and increased cell proliferation.
Caption: Proposed mechanism of methapyrilene-induced hepatocarcinogenesis in rats.
The toxicity of methapyrilene is thought to be dependent on its metabolism by the cytochrome P450 isoform CYP2C11 in rats, leading to the formation of reactive metabolites. These metabolites can cause mitochondrial damage, resulting in oxidative stress and a depletion of cellular ATP. This damage leads to hepatocyte necrosis, which in turn triggers a compensatory increase in cell proliferation. Chronic cell proliferation is a known risk factor for the development of cancer.
Experimental Workflow
The following diagram outlines a typical workflow for a long-term methapyrilene study in rodents.
Caption: General experimental workflow for long-term methapyrilene rodent studies.
Ethical Considerations for the Use of Methapyrilene in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract Methapyrilene, a first-generation antihistamine, was withdrawn from the market due to its potent hepatocarcinogenic effects observed in rats.[1] De...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methapyrilene, a first-generation antihistamine, was withdrawn from the market due to its potent hepatocarcinogenic effects observed in rats.[1] Despite its discontinued clinical use, methapyrilene remains a valuable tool in toxicological research to understand the mechanisms of non-genotoxic carcinogenesis. This document provides detailed application notes and experimental protocols for the use of methapyrilene in animal research, with a strong emphasis on the ethical considerations inherent in studying a known carcinogen. The "3Rs" principles—Replacement, Reduction, and Refinement—are central to the responsible design and execution of such studies.
Ethical Framework for Methapyrilene Research
The use of a known carcinogen like methapyrilene in animal studies necessitates a robust ethical framework to ensure animal welfare and the scientific validity of the research. All experimental protocols must be rigorously reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.
The 3Rs (Replacement, Reduction, and Refinement):
Replacement: Researchers have a responsibility to consider alternatives to animal use.[2] For methapyrilene, this could involve in vitro studies using rat liver cell lines to investigate specific molecular pathways or computational modeling to predict toxicological profiles. However, studying the complex process of carcinogenesis often still requires in vivo models.[3]
Reduction: The number of animals used should be the minimum necessary to obtain statistically significant data.[2] Careful experimental design, including appropriate statistical power analysis, is crucial. Sharing of tissues and data among research groups can also help reduce the total number of animals used.
Refinement: All procedures should be refined to minimize animal pain and distress.[2] This includes using appropriate anesthetics and analgesics, establishing clear humane endpoints, and providing enriched housing conditions. For studies involving tumor development, regular monitoring for signs of distress is mandatory.
Justification for Use: The scientific rationale for using methapyrilene must be clearly articulated, explaining why the study is necessary and cannot be achieved through alternative methods. The potential knowledge gained should outweigh the ethical costs of using animals.
Humane Endpoints: Clear criteria for humane endpoints must be established before the study begins. These endpoints are the points at which an animal is euthanized to prevent further suffering. For cancer studies, these may include tumor size limits, body weight loss, or observable signs of pain or distress.
Methapyrilene is a potent, non-genotoxic liver carcinogen in rats, but not in guinea pigs or hamsters. Its carcinogenic effect is primarily attributed to its tumor-promoting activity.
Mechanism of Action: Methapyrilene is an antagonist of the H1 histamine receptor. Activation of the H1 receptor is coupled to a Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), which can lead to downstream signaling cascades that promote cell proliferation. In the context of methapyrilene's effect in the liver, this sustained cell proliferation is thought to be a key mechanism of tumor promotion. Studies have also shown that methapyrilene treatment leads to a significant increase in the number of mitochondria in hepatocytes.
Quantitative Data from Animal Studies
The following tables summarize the dose-response relationship between methapyrilene administration and the incidence of liver neoplasms in F344 and Sprague-Dawley rats.
Table 1: Incidence of Liver Neoplasms in F344 Rats Fed Methapyrilene Hydrochloride
Dose (ppm in diet)
Duration
Sex
Number of Animals
Incidence of Hepatocellular Carcinomas
Incidence of Neoplastic Nodules
125
Chronic
Male/Female
40
0%
40%
250
Chronic
Male/Female
40
~90% (combined carcinomas and nodules)
~90% (combined carcinomas and nodules)
Table 2: Sequential Study of Methapyrilene Hydrochloride-Induced Liver Lesions in Male F344 Rats (1000 ppm in feed)
Duration of Treatment
Number of Rats
Hepatocellular Eosinophilic Foci
Hepatocellular Adenomas
Hepatocellular Carcinomas
10 weeks
-
Present
-
-
15 weeks
-
Present
Present
-
40 weeks
10
Present
Present
50% (5/10)
73 weeks
5
Present
Present
60% (3/5)
Life-span (up to 89 weeks)
19
Present
Present
100% (19/19)
Experimental Protocols
The following are detailed methodologies for key experiments involving methapyrilene in animal research.
Chronic Carcinogenicity Study in Rats
This protocol is based on studies conducted by the National Toxicology Program (NTP).
4.1.1 Animal Model
Species: Fischer 344 (F344) rats are commonly used due to their well-characterized background tumor rates.
Age: Young adult rats (e.g., 6-8 weeks old) at the start of the study.
Sex: Both male and female rats should be used.
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum. Environmental enrichment should be provided.
4.1.2 Dosing
Route of Administration: Methapyrilene hydrochloride is typically administered in the diet or drinking water.
Dose Levels: A minimum of two dose levels and a control group should be used. Doses can be selected based on previous studies (e.g., 125 ppm and 250 ppm in the diet).
Control Group: The control group should receive the same diet or drinking water without methapyrilene.
4.1.3 Study Duration
Chronic studies typically last for the majority of the animal's lifespan (e.g., up to 2 years for rats).
4.1.4 Monitoring and Endpoints
Clinical Observations: Animals should be observed twice daily for any signs of toxicity, such as changes in appearance, behavior, or palpable masses.
Body Weight: Body weights should be recorded weekly for the first 3 months and bi-weekly thereafter.
Food/Water Consumption: Monitored to calculate the actual dose of methapyrilene consumed.
Humane Endpoints: Animals should be euthanized if they exhibit signs of severe distress, including significant weight loss (e.g., >20%), debilitating tumors, or other signs of suffering as defined in the approved protocol.
Necropsy: At the end of the study or when humanely euthanized, a full necropsy should be performed. The liver should be weighed, and all organs examined for gross abnormalities.
Histopathology: The liver and any gross lesions should be collected and preserved in 10% neutral buffered formalin for histopathological examination. Liver sections should be stained with hematoxylin and eosin (H&E) and examined for the presence of foci of cellular alteration, neoplastic nodules, and hepatocellular carcinomas.
Investigation of Early Preneoplastic Lesions
This protocol is designed to study the early development of liver lesions.
4.2.1 Animal Model and Dosing
As described in section 4.1.1 and 4.1.2. A higher dose (e.g., 1000 ppm) may be used to induce lesions more rapidly.
4.2.2 Study Design
Animals are sacrificed at multiple time points (e.g., 21, 38, 77, 119, 181, and 196 days) to observe the progression of liver changes.
4.2.3 Histochemical Analysis
In addition to standard H&E staining, liver sections can be analyzed for markers of preneoplastic foci, such as:
Gamma-glutamyltranspeptidase (γ-GT): Increased activity is a common marker for preneoplastic liver foci.
Adenosine-5-triphosphatase (ATPase): Decreased activity is also observed in preneoplastic foci.
Visualizations
Signaling Pathway of H1 Receptor Activation
Caption: H1 Receptor Signaling Pathway.
Experimental Workflow for a Chronic Carcinogenicity Study
Caption: Chronic Carcinogenicity Study Workflow.
Logical Relationship of Methapyrilene's Carcinogenic Mechanism
Technical Support Center: Interpreting Methapyrilene Genotoxicity Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex and often conflicting...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex and often conflicting genotoxicity data for methapyrilene.
Frequently Asked Questions (FAQs)
Q1: Why is there so much conflicting data on the genotoxicity of methapyrilene?
A1: The conflicting data on methapyrilene's genotoxicity stems from its proposed mechanism of action as a non-genotoxic carcinogen in rats.[1][2] While it is a potent rat liver carcinogen, it generally tests negative in a wide range of short-term genotoxicity assays.[1][2][3] The positive results that have been observed are often weak or occur under specific experimental conditions, leading to challenges in interpretation. Discrepancies between in vitro and in vivo results further complicate the overall assessment.
Q2: Is methapyrilene considered a mutagen in the Ames test?
A2: Methapyrilene is generally considered non-mutagenic in the Ames test, both with and without metabolic activation. However, one study reported a weak (approximately 2-fold) increase in revertants in strain TA1535 in the absence of metabolic activation. This isolated positive result contributes to the ambiguity of its genotoxic profile.
Q3: What do the results from in vitro mammalian cell assays indicate?
A3: In vitro mammalian cell assays have produced conflicting results. While some studies show no induction of unscheduled DNA synthesis (UDS) in rat hepatocytes, another reported stimulation of DNA-repair synthesis. Methapyrilene has tested positive in the mouse lymphoma L5178Y assay, where it predominantly induced small colony mutants, suggesting a clastogenic (chromosome-damaging) effect.
Q4: Why do in vitro and in vivo results for methapyrilene genotoxicity differ?
A4: Significant discrepancies exist between in vitro and in vivo findings for methapyrilene. For instance, the alkaline Comet assay showed significant DNA damage in isolated rat hepatocytes in vitro, an effect that was reduced by a cytochrome P450 inhibitor. However, the in vivo Comet assay in rats was negative, even at doses causing liver toxicity. These differences are likely attributable to variations in metabolism, detoxification, and cellular response to oxidative stress between the in vitro and in vivo environments.
Q5: What is the proposed mechanism for methapyrilene-induced liver cancer in rats?
A5: The predominant hypothesis is that methapyrilene induces liver tumors in rats through a non-genotoxic mechanism involving chronic hepatotoxicity and regenerative cell proliferation. Methapyrilene administration in rats leads to significant liver injury, including necrosis, which in turn stimulates cell division. This increased cell proliferation may enhance the likelihood of spontaneous mutations, leading to tumor formation.
Q6: Have DNA adducts been detected following methapyrilene exposure?
A6: Studies have generally failed to detect significant levels of DNA adducts in the liver of rats treated with methapyrilene. The extent of interaction with liver nucleic acids was found to be exceedingly small and not significantly different from non-target organs. This lack of substantial DNA binding supports the theory of a non-genotoxic mechanism of carcinogenesis.
Troubleshooting Guides
Issue: Positive result in an in vitro genotoxicity assay for methapyrilene.
Possible Cause & Solution:
High Cytotoxicity: A positive result, particularly at high concentrations, may be a secondary effect of cytotoxicity.
Troubleshooting Step: Carefully assess cytotoxicity in your assay. Ensure that the concentrations tested are not causing excessive cell death, which can lead to false-positive results in some genotoxicity assays. Correlate the genotoxic effect with cytotoxicity data.
Metabolic Activation System: The choice and condition of the metabolic activation system (e.g., S9 fraction) can influence the outcome.
Troubleshooting Step: Evaluate the metabolic competency of your system. For methapyrilene, some in vitro effects appear to be dependent on cytochrome P450 activity. Consider using different sources or preparations of S9 to see if the results are consistent.
Specific Assay Endpoint: Some assays may be more susceptible to indirect genotoxic mechanisms.
Troubleshooting Step: If a positive result is observed in an assay that can detect clastogenic events (like the mouse lymphoma assay), consider that methapyrilene may be acting through an indirect mechanism, such as oxidative stress or interaction with chromosomal proteins, rather than direct DNA interaction.
Issue: Negative result in an in vivo genotoxicity assay despite evidence of hepatotoxicity.
Possible Cause & Solution:
Rapid Repair or Elimination: DNA damage, if induced, might be efficiently repaired or the damaged cells may be eliminated in the whole organism.
Troubleshooting Step: This is an inherent challenge in interpreting in vivo data for compounds like methapyrilene. The negative in vivo genotoxicity data, in the face of clear hepatotoxicity and carcinogenicity, strongly points towards a non-genotoxic mechanism.
Assay Sensitivity: The chosen in vivo assay may not be sensitive enough to detect the specific type of damage or may be influenced by the robust defense mechanisms of the whole animal.
Troubleshooting Step: While the in vivo Comet assay was negative, the repeated dose liver micronucleus (RDLMN) assay in young adult rats did show an increase in micronucleated hepatocytes at a high, toxic dose. This suggests that under conditions of significant toxicity and cell turnover, some chromosomal instability may be observed. Consider the context of toxicity when interpreting such findings.
Data Presentation
Table 1: Summary of Methapyrilene Genotoxicity Data
Assay
Test System
Metabolic Activation
Result
Reference(s)
Bacterial Mutation
Ames Test
S. typhimurium
With & Without
Negative
Ames Test
S. typhimurium TA1535
Without
Weak Positive
In Vitro Mammalian Cell Assays
Unscheduled DNA Synthesis (UDS)
Primary Rat Hepatocytes
N/A
Negative
DNA Repair Synthesis
Primary Rat Hepatocytes
N/A
Positive
Mouse Lymphoma Assay (L5178Y)
Mouse Lymphoma Cells
With
Positive (small colonies)
Comet Assay
Primary Rat Hepatocytes
N/A
Positive
Sister Chromatid Exchange
Negative
In Vivo Mammalian Cell Assays
Comet Assay
Rat Liver
N/A
Negative
Unscheduled DNA Synthesis (UDS)
Rat & Mouse Liver
N/A
Negative
DNA Adduct Formation
Rat Liver
N/A
Negative
Liver Micronucleus Test
Young Adult Rats
N/A
Positive (at high, toxic dose)
Experimental Protocols
Key Experiment: In Vitro Comet Assay with Primary Rat Hepatocytes (Based on Priestley et al., 2011)
Hepatocyte Isolation: Isolate hepatocytes from male rats via a two-step collagenase perfusion method.
Cell Culture: Suspend freshly isolated hepatocytes in an appropriate culture medium.
Methapyrilene Exposure: Expose hepatocyte suspensions to various concentrations of methapyrilene for a defined period (e.g., 24 hours). Include a vehicle control.
Cytochrome P450 Inhibition (Optional): To investigate the role of metabolic activation, pre-incubate a subset of hepatocytes with a broad-spectrum cytochrome P450 inhibitor, such as aminobenzotriazole (ABT), before adding methapyrilene.
Comet Assay Procedure:
Embed a small number of hepatocytes in low melting point agarose on a microscope slide.
Lyse the cells with a high salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).
Subject the slides to electrophoresis under alkaline conditions (pH > 13). This allows damaged DNA (fragments and relaxed loops) to migrate out of the nucleoid, forming a "comet tail."
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
Data Analysis:
Visualize the comets using fluorescence microscopy.
Use image analysis software to quantify the amount of DNA in the comet tail (% Tail DNA) as an indicator of DNA damage.
Compare the % Tail DNA in treated groups to the vehicle control.
Mandatory Visualization
Caption: Workflow for interpreting conflicting methapyrilene genotoxicity data.
Caption: Proposed non-genotoxic mechanism of methapyrilene hepatocarcinogenesis.
Technical Support Center: Addressing Methapyrilene-Induced Animal Morbidity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during long-term animal studies inve...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during long-term animal studies investigating methapyrilene-induced morbidity.
Frequently Asked Questions (FAQs)
Q1: What is the primary organ system affected by long-term methapyrilene exposure in rodents?
A1: The primary target organ for methapyrilene-induced toxicity and carcinogenicity in long-term rodent studies is the liver.[1][2][3] Studies in rats have consistently demonstrated the development of liver neoplasms, including hepatocellular carcinomas and cholangiocarcinomas, with prolonged exposure.[2][3]
Q2: Are there species-specific differences in methapyrilene-induced carcinogenicity?
A2: Yes, there are significant species-specific differences. While methapyrilene is a potent hepatocarcinogen in rats, it has not been found to induce cancer in mice, guinea pigs, or hamsters under similar experimental conditions. This highlights the importance of species selection in carcinogenicity testing.
Q3: What is the general mechanism of methapyrilene-induced hepatotoxicity?
A3: The hepatotoxicity of methapyrilene is believed to be initiated by its metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process generates reactive metabolites that can lead to oxidative stress, mitochondrial dysfunction, and ultimately, cell death (necrosis or apoptosis).
Q4: Does methapyrilene cause significant morbidity in organs other than the liver in long-term studies?
A4: The vast majority of preclinical data focuses on hepatotoxicity. However, some studies have noted other effects. For instance, pancreatic hyperplasia has been observed in male Syrian golden hamsters. In rats, while the liver is the primary target, gene expression changes have been observed in the kidney, though without the development of treatment-related lesions, suggesting it is a non-target organ for toxicity.
Q5: Are the structural analogs of methapyrilene also carcinogenic?
A5: Studies have shown that close structural analogs of methapyrilene, such as thenyldiamine, chlorothen, methafurylene, and methaphenilene, are not carcinogenic in F344 rats under conditions where methapyrilene induces a 100% incidence of liver neoplasms. This suggests that the intact methapyrilene molecule is required for its carcinogenic activity.
Troubleshooting Guides
Issue 1: High Unplanned Mortality in the High-Dose Group
Question: We are observing a higher-than-expected rate of mortality in our high-dose methapyrilene group, unrelated to tumor development. What could be the cause and how can we address it?
Answer:
Possible Cause 1: Acute Hepatotoxicity: High concentrations of methapyrilene can cause acute periportal necrosis. The maximum tolerated dose (MTD) may have been overestimated.
Troubleshooting Steps:
Review Dose Selection: Re-evaluate the dose-ranging studies. The high dose in a carcinogenicity study should be based on a subchronic toxicity study that identifies the MTD, which is the highest dose that does not cause life-threatening toxicity or reduce lifespan from effects other than tumors.
Clinical Monitoring: Increase the frequency of clinical observations for signs of distress, such as lethargy, weight loss, and changes in posture.
Serum Biomarkers: If possible, analyze serum samples for markers of liver injury such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to monitor for ongoing hepatotoxicity.
Dose Adjustment: If excessive toxicity is confirmed, consider lowering the high dose for subsequent cohorts.
Question: Could the vehicle used for administration be contributing to the mortality?
Answer:
Possible Cause 2: Vehicle Effects: While less common, the vehicle could interact with methapyrilene or have its own toxic effects.
Troubleshooting Steps:
Vehicle Control Group: Ensure a concurrent vehicle control group is included in the study design to differentiate vehicle effects from compound-related toxicity.
Literature Review: Consult literature for the safety of the chosen vehicle in long-term rodent studies.
Issue 2: Inconsistent Tumor Incidence at a Given Dose
Question: We are observing significant variability in liver tumor incidence between different cohorts of animals receiving the same dose of methapyrilene. What factors could contribute to this?
Answer:
Possible Cause 1: Animal Strain and Sub-strain Differences: Different rat strains (e.g., Sprague-Dawley vs. Fischer 344) and even different sub-strains can have varying sensitivities to carcinogens.
Troubleshooting Steps:
Consistent Animal Supply: Source all animals from the same reputable vendor and ensure they are from the same sub-strain.
Genetic Auditing: If variability persists, consider genetic auditing of the animal colonies to check for genetic drift.
Possible Cause 2: Diet and Environmental Factors: The composition of the diet and environmental conditions can influence metabolism and tumor development.
Troubleshooting Steps:
Standardized Diet: Use a fixed, certified diet throughout the study. Avoid changes in diet formulation.
Controlled Environment: Maintain a consistent environment (temperature, humidity, light cycle) for all animal rooms.
Issue 3: Difficulty in Histopathological Interpretation of Liver Lesions
Question: We are finding it challenging to differentiate between pre-neoplastic foci, adenomas, and carcinomas in the liver. Are there specific markers that can help?
Answer:
Guidance: The progression of methapyrilene-induced liver cancer follows a sequence from foci of cellular alteration to adenomas and then to carcinomas.
Histochemical Markers:
Gamma-glutamyltranspeptidase (GGT): The majority of hepatocytes in foci, adenomas, and hepatocellular carcinomas induced by methapyrilene show increased GGT activity.
Adenosine-5-triphosphatase (ATPase): A decrease in ATPase activity is often observed in preneoplastic foci.
Immunohistochemical Markers:
Alpha-fetoprotein (AFP): AFP may be expressed in portions of hepatocellular carcinomas but is typically not found in foci or adenomas.
Consultation: It is highly recommended to have the histopathology reviewed by a board-certified veterinary pathologist experienced in rodent liver pathology.
Data Presentation
Table 1: Dose-Response of Methapyrilene-Induced Liver Neoplasms in Rats
Rat Strain
Administration Route
Dose
Duration
Incidence of Liver Neoplasms
Latency
Reference
Fischer 344
Feed
1000 ppm
Lifespan
100% (19/19)
First tumor at 40 weeks
Fischer 344
Feed
1000 ppm
83 weeks
96% (48/50)
-
Fischer 344
Feed
250 ppm
Chronic
~90% (males and females with carcinomas or neoplastic nodules)
-
Fischer 344
Feed
125 ppm
Chronic
40% (neoplastic nodules)
-
Sprague-Dawley
Drinking Water
1000 ppm
~104 weeks
High incidence (dose-related)
-
Sprague-Dawley
Drinking Water
500 ppm
~104 weeks
Moderate incidence (dose-related)
-
Sprague-Dawley
Drinking Water
250 ppm
~104 weeks
Low incidence (dose-related)
-
Experimental Protocols
Protocol 1: Long-Term Carcinogenicity Bioassay of Methapyrilene in Fischer 344 Rats (Feed Administration)
1. Animal Model:
Species/Strain: Male and female Fischer 344 rats.
Age: 6-8 weeks at the start of the study.
Source: Certified vendor with a known health and genetic profile.
Acclimation: Acclimate animals for at least one week prior to the start of the study.
2. Housing and Environment:
Caging: House animals in polycarbonate cages with certified bedding.
Environment: Maintain a controlled environment with a temperature of 22 ± 2°C, humidity of 50 ± 10%, and a 12-hour light/dark cycle.
Diet: Provide a standard certified rodent diet and water ad libitum.
3. Experimental Design:
Groups:
Group 1: Control (basal diet).
Group 2: Low dose (e.g., 125 ppm methapyrilene in feed).
Group 3: Mid dose (e.g., 250 ppm methapyrilene in feed).
Group 4: High dose (e.g., 1000 ppm methapyrilene in feed).
Group Size: Minimum of 50 animals per sex per group.
Duration: Up to 104 weeks.
4. Administration of Methapyrilene:
Route: Dietary admixture.
Preparation: Mix methapyrilene hydrochloride with the basal diet to achieve the target concentrations. Ensure homogeneity of the mixture.
Frequency: Continuous administration throughout the study.
5. Observations and Examinations:
Clinical Signs: Observe animals twice daily for signs of toxicity and morbidity.
Body Weight and Food Consumption: Record weekly for the first 13 weeks and monthly thereafter.
Palpation: Palpate for masses weekly.
Interim Sacrifices: Consider including interim sacrifice groups (e.g., at 26, 52, 78 weeks) to study the progression of lesions.
6. Terminal Procedures:
Necropsy: At the end of the study or when animals are euthanized due to moribund condition, perform a full gross necropsy.
Organ Weights: Weigh liver, kidneys, spleen, and any gross lesions.
Histopathology:
Collect liver, kidneys, lungs, and any gross lesions.
Fix tissues in 10% neutral buffered formalin.
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
Perform special stains (e.g., GGT, ATPase) on liver sections as needed.
A board-certified veterinary pathologist should perform the microscopic examination.
Mandatory Visualizations
Caption: Signaling pathway of methapyrilene-induced hepatotoxicity.
Caption: Experimental workflow for a long-term carcinogenicity study.
Caption: Troubleshooting logic for high mortality in long-term studies.
"interference issues in the analytical detection of methapyrilene"
Welcome to the technical support center for the analytical detection of methapyrilene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the analytical detection of methapyrilene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interference issues encountered during experimental analysis.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems in the analytical detection of methapyrilene, particularly when using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for methapyrilene shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for a basic compound like methapyrilene is a common issue in reverse-phase chromatography. Here are the likely causes and troubleshooting steps:
Secondary Interactions: The basic nitrogen atoms in methapyrilene can interact with acidic silanol groups on the surface of silica-based columns.
Solution:
Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic acid) will protonate the methapyrilene molecule, reducing its interaction with silanol groups.
Use a Phenyl-Hexyl Column: These columns can offer alternative selectivity and may reduce tailing for certain basic compounds.
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
Solution: Dilute your sample and re-inject.
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
Solution:
Wash the column with a strong solvent.
If the problem persists, replace the column.
Issue 2: Inconsistent or Low Analyte Recovery
Question: I am experiencing low and variable recovery of methapyrilene from my samples. What could be the problem?
Answer:
Low and inconsistent recovery is often related to the sample preparation and extraction process. Consider the following:
Inefficient Extraction: The chosen extraction method may not be optimal for methapyrilene in your specific sample matrix.
Solution:
Optimize Extraction Solvent: If using Liquid-Liquid Extraction (LLE), experiment with different organic solvents.
Optimize SPE Sorbent: For Solid-Phase Extraction (SPE), ensure the sorbent chemistry (e.g., C18, mixed-mode) is appropriate for methapyrilene. The elution solvent may also need optimization to ensure complete recovery from the cartridge.
Analyte Degradation: Methapyrilene may be unstable under your sample processing or storage conditions.
Solution:
Prepare fresh samples and analyze them promptly.
Protect samples from light and store them at appropriate temperatures (e.g., -70°C for long-term storage).
Matrix Effects: Components in your sample matrix (e.g., salts, lipids) can interfere with the extraction process.
Solution:
Incorporate a more rigorous cleanup step in your sample preparation, such as using a different SPE sorbent or performing a two-step extraction.
Protein precipitation followed by SPE can be an effective combination for complex biological matrices.
Issue 3: Suspected Interference from Metabolites
Question: I am observing unexpected peaks in my chromatogram that may be interfering with the quantification of methapyrilene, especially in urine samples. How can I confirm and mitigate this?
Answer:
Methapyrilene is known to be metabolized into various forms, including hydroxylated and glucuronide conjugates, which are common sources of analytical interference.
Confirmation of Metabolite Interference:
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help in the tentative identification of interfering peaks by providing accurate mass data, which can be used to predict elemental compositions of potential metabolites.
Enzymatic Hydrolysis: Treat the urine sample with β-glucuronidase. An increase in the methapyrilene peak area and a decrease in the interfering peak area would suggest the interference is from a glucuronide conjugate.
Mitigation Strategies:
Chromatographic Separation: Optimize your HPLC method to achieve baseline separation between methapyrilene and its metabolites. This can be achieved by:
Adjusting the mobile phase gradient.
Trying a column with different selectivity.
Sample Preparation:
Solid-Phase Extraction (SPE): Develop an SPE method that selectively retains methapyrilene while allowing the more polar metabolites (like glucuronides) to be washed away.
Hydrolysis: If the goal is to measure total methapyrilene (parent drug + conjugated metabolites), a validated enzymatic hydrolysis step is necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in the analysis of methapyrilene?
A1: The most common interfering substances are its own metabolites, particularly hydroxylated and glucuronide conjugates.[1] In complex biological matrices like plasma or urine, endogenous compounds such as phospholipids can also cause ion suppression or enhancement in LC-MS/MS analysis.
Q2: How can I minimize matrix effects when analyzing methapyrilene in urine or plasma?
A2: Minimizing matrix effects is crucial for accurate quantification.[2][3] Key strategies include:
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation or "dilute-and-shoot" methods.
Chromatographic Separation: Ensure that methapyrilene is chromatographically resolved from the bulk of the matrix components, especially early-eluting, polar compounds.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with methapyrilene is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Q3: What are the typical validation parameters I should assess for a quantitative LC-MS/MS method for methapyrilene?
A3: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The key parameters to evaluate include:
Selectivity and Specificity: Demonstrate that the method can differentiate methapyrilene from its metabolites and other endogenous or exogenous compounds.
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of methapyrilene that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of the sample matrix on the ionization of methapyrilene.
Stability: The stability of methapyrilene in the biological matrix under different storage and processing conditions.
Q4: I am not seeing the expected molecular ion peak for methapyrilene in my mass spectrum. What could be the issue?
A4: Several factors can lead to a weak or absent molecular ion peak:
In-Source Fragmentation: The compound might be fragmenting within the ion source before mass analysis. Try using a softer ionization technique or reducing the source temperature.
Poor Ionization Efficiency: The pH of the mobile phase can significantly affect ionization. For an amine like methapyrilene, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is recommended to promote protonation in positive ion mode.
Incorrect Mass Range: Ensure the mass spectrometer's scan range is set to include the expected m/z of the protonated methapyrilene molecule.
Data Presentation
The following tables summarize typical quantitative data for the analysis of a structurally similar antihistamine, pyrilamine, which can serve as a reference for what to expect during method validation for methapyrilene.
Table 1: Method Performance for Pyrilamine in Blood
Parameter
Value
Linearity Range
0.01 - 1.0 µg/mL
Limit of Quantification (LOQ)
0.005 µg/mL
Intra-assay Precision (%RSD)
< 10%
Inaccuracy (%)
< 20%
Recovery
43 - 113%
Data adapted from a study on the simultaneous screening of 18 antihistamines.[4]
Table 2: Sample Preparation Recovery
Extraction Method
Analyte
Matrix
Average Recovery (%)
Liquid-Liquid Extraction
Pyrilamine
Blood
75
Solid-Phase Extraction
Pyrilamine
Urine
> 85
Note: These are representative values and will vary depending on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine
Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled methapyrilene). Vortex to mix.
Enzymatic Hydrolysis (Optional, for total methapyrilene): Add 50 µL of β-glucuronidase solution and incubate at 60°C for 1 hour to cleave glucuronide conjugates.
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove polar interferences.
Elution: Elute methapyrilene with 1 mL of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
MS Detection: Multiple Reaction Monitoring (MRM).
Methapyrilene Transition (Example): Precursor ion (Q1) m/z 262.1 → Product ion (Q3) m/z 97.1
Internal Standard Transition: To be determined based on the specific internal standard used.
Visualizations
Caption: Troubleshooting workflow for methapyrilene analysis.
Technical Support Center: Reproducibility of Historical Methapyrilene Toxicology Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the historical toxicology studies of methapyrilene. The focus is on the reproducibil...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the historical toxicology studies of methapyrilene. The focus is on the reproducibility of these studies, offering troubleshooting guidance and frequently asked questions for those designing or interpreting related experiments.
Frequently Asked Questions (FAQs)
Q1: How reproducible are the historical findings of methapyrilene-induced hepatocarcinogenicity in rats?
While direct, protocol-matched replication studies are not extensively documented, the potent hepatocarcinogenic effect of methapyrilene in rats has been consistently observed across multiple independent studies conducted by different research groups over several years. For instance, early findings by Lijinsky and colleagues were subsequently supported by comprehensive studies from the U.S. National Toxicology Program (NTP).[1][2] This consistency across different laboratories and study designs provides strong evidence for the robustness of the original findings. An interlaboratory study on gene expression changes in rats treated with methapyrilene also showed that despite some variability in absolute gene expression results, robust and key expression changes related to its hepatotoxicity were consistent across different sites.[3]
Q2: What are the key factors that could influence the outcome of a methapyrilene toxicology study?
Several factors can impact the results of in vivo methapyrilene studies:
Animal Strain: The historical studies predominantly used Fischer 344 (F344) and Sprague-Dawley rats, which have been shown to be highly susceptible to methapyrilene-induced liver tumors.[1][4] Using a different strain might lead to variations in metabolic activation and, consequently, toxicity.
Diet and Dosing Regimen: The method of administration (in feed or drinking water) and the concentration of methapyrilene are critical. Palatability of the dosed feed can affect consumption and the actual dose received by the animals.
Metabolic Activation: Methapyrilene is a non-genotoxic carcinogen that requires metabolic activation to exert its toxic effects. The activity of cytochrome P450 enzymes, particularly CYP2C11 in rats, is crucial for this bioactivation. Factors influencing the expression and activity of these enzymes, such as age, sex, and exposure to other compounds, can alter the toxicological outcome.
Study Duration: Long-term bioassays (typically 2 years) are necessary to observe the development of liver neoplasms. Shorter study durations may not be sufficient to detect the full carcinogenic potential.
Q3: Is methapyrilene genotoxic?
Methapyrilene is generally considered a non-genotoxic carcinogen. Most in vitro and in vivo studies have shown no evidence of direct DNA damage or adduct formation. However, some studies have reported weak, reproducible positive results in certain strains of S. typhimurium in the absence of metabolic activation. Its carcinogenic mechanism is thought to be primarily through non-genotoxic pathways, such as sustained cell proliferation, oxidative stress, and mitochondrial dysfunction.
Q4: Are there structural analogs of methapyrilene that are not carcinogenic?
Yes, studies have investigated several structural analogs of methapyrilene. Analogs where the thiophene ring is replaced by a phenyl or p-methoxyphenyl ring, such as pyrilamine and pyribenzamine, did not show significant carcinogenic effects under similar experimental conditions. This suggests that the thiophene ring is a key structural feature for the hepatocarcinogenicity of methapyrilene.
Troubleshooting Guides
Issue: Low incidence of liver tumors in a long-term rat bioassay.
Possible Cause 1: Incorrect Animal Strain.
Troubleshooting: Verify that a susceptible rat strain, such as Fischer 344 or Sprague-Dawley, was used. Genetic differences in metabolic enzymes between strains can significantly impact the bioactivation of methapyrilene.
Possible Cause 2: Inadequate Dose.
Troubleshooting: Review the administered dose and the method of administration. If administered in feed, check for reduced food consumption due to poor palatability, which would lead to a lower actual dose. Ensure the dose is within the range reported in historical studies to induce tumors.
Possible Cause 3: Insufficient Study Duration.
Troubleshooting: Confirm that the study duration is adequate. Carcinogenicity bioassays for non-genotoxic carcinogens like methapyrilene typically require a long-term exposure of up to two years.
Issue: High variability in liver enzyme levels or histopathological findings between animals in the same treatment group.
Possible Cause 1: Inconsistent Dosing.
Troubleshooting: If administered via gavage, ensure precise and consistent delivery to each animal. If in feed or water, monitor individual consumption to ensure uniform exposure.
Possible Cause 2: Underlying Health Status of Animals.
Troubleshooting: Ensure that all animals are healthy and free from infections or other conditions that could affect liver function at the start of the study.
Possible Cause 3: Differences in Metabolic Rate.
Troubleshooting: While difficult to control, be aware that individual variations in cytochrome P450 enzyme activity can lead to different rates of methapyrilene metabolism and toxicity.
Quantitative Data Summary
The following table summarizes the key quantitative findings from historical methapyrilene carcinogenicity studies in rats.
Study (Year)
Animal Strain
Sex
Route of Administration
Dose
Duration
Key Findings (Liver Neoplasms)
Lijinsky et al. (1980)
Fischer 344
M & F
Feed
1000 ppm (0.1%)
Up to 104 weeks
Almost all rats developed hepatocellular carcinomas and cholangiocarcinomas.
Lijinsky (1984)
Fischer 344
M & F
Feed
125 ppm
Not specified
40% of rats had neoplastic nodules.
Lijinsky (1984)
Fischer 344
M & F
Feed
250 ppm
Not specified
Almost all rats had either carcinomas or neoplastic nodules.
Habs et al. (1986)
Sprague-Dawley
Not specified
Drinking Water
Dose-related
Not specified
Significant carcinogenic effects, inducing liver tumors in a dose-related pattern.
NTP (TOX-46)
Fischer 344/N
M
Feed
1000 ppm
14 weeks (interim)
Almost all (48/50) rats exposed for up to 64 weeks developed liver neoplasms.
Experimental Protocols
Key Experiment: Long-Term Carcinogenicity Bioassay in Rats (based on Lijinsky et al., 1980 and NTP studies)
Test System:
Species/Strain: Fischer 344 rats.
Sex: Male and Female.
Age: Typically starting at 6-8 weeks of age.
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.
Test Substance Administration:
Route: Oral, mixed in the diet (feed) or drinking water.
Dose Preparation: Methapyrilene hydrochloride is mixed into the standard rodent chow at specified concentrations (e.g., 125 ppm, 250 ppm, 1000 ppm). The stability and homogeneity of the mixture should be verified.
Dose Levels: At least two dose levels and a concurrent control group receiving the basal diet.
Study Design:
Group Size: Typically 50 animals per sex per group for a 2-year bioassay.
Duration: Up to 104 weeks (2 years).
Observations:
Clinical signs of toxicity are recorded daily.
Body weight and food consumption are measured weekly for the first few months and then bi-weekly or monthly.
At the end of the study, all surviving animals are euthanized.
Endpoint Evaluation:
Gross Pathology: A complete necropsy is performed on all animals. The number, size, and location of all external and internal lesions are recorded.
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target organs (liver) from all dose groups are examined.
Mandatory Visualizations
Methapyrilene Metabolic Activation and Hepatotoxicity Pathway
Caption: Proposed pathway of methapyrilene-induced hepatotoxicity.
Experimental Workflow for a Rodent Carcinogenicity Bioassay
"controlling for confounding factors in methapyrilene research"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methapyrilene. The information is presented...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methapyrilene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on controlling for confounding factors.
Q1: We are observing high variability in hepatotoxicity markers between individual animals in the same treatment group. What are the potential confounding factors we need to control for?
A1: High variability in response to methapyrilene can be attributed to several confounding factors inherent in animal studies. It is crucial to standardize your experimental protocol to minimize these variables. Key factors to consider include:
Animal-Related Factors:
Strain and Supplier: Different rat strains can have varying susceptibility to chemical-induced toxicity.[1] It is essential to use a consistent strain from a single, reputable supplier throughout your study.
Age and Gender: Metabolic capacity and hormonal status can significantly influence methapyrilene's hepatotoxicity.[1] Ensure that all animals are of the same age and sex.
Health Status: Underlying health conditions or infections can impact an animal's response to methapyrilene. Only healthy animals should be included in the study.
Environmental and Husbandry Factors:
Diet and Water: The composition of the diet can affect metabolic enzymes and the overall health of the animals.[1] Provide a standardized diet and free access to water.
Housing Conditions: Cage density, temperature, humidity, and light cycles should be consistent across all experimental groups to minimize stress-related physiological changes.
Handling and Procedures: Inconsistent handling or procedural stress can influence experimental outcomes. Ensure all personnel are well-trained and follow standardized procedures.
Q2: How can we design our study to differentiate between methapyrilene-specific toxicity and general stress responses in the liver?
A2: To distinguish between direct hepatotoxicity and non-specific stress responses, a well-controlled study design is essential. Consider the following approaches:
Inclusion of a Non-Target Tissue Control: Analyzing a non-target organ, such as the kidney, can help identify systemic stress responses versus organ-specific toxicity.[1] Gene expression changes observed in both the liver and kidney are more likely to be related to systemic stress, while those unique to the liver are more indicative of methapyrilene-induced hepatotoxicity.
Use of Positive and Negative Controls:
Positive Control: A compound with a known and similar mechanism of hepatotoxicity can help validate your experimental model.
Negative Control: A structurally similar but non-hepatotoxic analog of methapyrilene can help isolate the toxic effects of the parent compound.
Dose-Response and Time-Course Studies: Evaluating multiple dose levels and time points can help establish a clear relationship between methapyrilene exposure and the observed toxic effects.[2]
Q3: What are the key considerations for dose selection in a methapyrilene carcinogenicity study?
A3: Dose selection is a critical aspect of designing a meaningful carcinogenicity study. Key considerations include:
Maximum Tolerated Dose (MTD): The highest dose should be the MTD, which is the dose that causes no more than a 10% weight loss and does not produce overt signs of toxicity or mortality that would interfere with the interpretation of the study.
Dose-Response Relationship: Including multiple dose levels is crucial for establishing a dose-response relationship for both toxicity and carcinogenicity. This helps in understanding the potency of the compound and for risk assessment.
Route of Administration: The route of administration should mimic potential human exposure. For methapyrilene, administration in the feed or drinking water is common in long-term studies.
Data Presentation
Table 1: Dose-Response of Methapyrilene-Induced Hepatic Lesions in Male F344/N Rats (14-Week Study)
Methapyrilene Concentration (ppm)
Incidence of Bile Duct Hyperplasia
Incidence of Hepatocyte Necrosis
Incidence of Hepatocyte Mitosis
Incidence of Hepatocyte Hypertrophy
0 (Control)
0/10
0/10
0/10
1/10
100
3/10
0/10
2/10
8/10
250
10/10
4/10
9/10
10/10
1000
10/10
10/10
10/10
10/10
* Significantly greater than the control group.
Source: Adapted from NTP Technical Report TOX-46.
Experimental Protocols
1. Protocol for Rat Liver Histopathology
This protocol outlines the general steps for preparing rat liver tissue for histopathological examination to assess methapyrilene-induced toxicity.
Tissue Collection and Fixation:
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
Immediately perform a necropsy and carefully excise the liver.
Rinse the liver with cold phosphate-buffered saline (PBS) to remove excess blood.
Blot the liver dry and record its weight.
Take representative sections from each lobe of the liver (approximately 3-5 mm thick).
Fix the tissue sections in 10% neutral buffered formalin for 24-48 hours.
Tissue Processing and Embedding:
After fixation, dehydrate the tissue samples through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).
Clear the tissue with xylene or a xylene substitute.
Infiltrate the tissue with molten paraffin wax.
Embed the tissue in paraffin blocks.
Sectioning and Staining:
Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.
Mount the sections on glass slides.
Deparaffinize and rehydrate the sections.
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
Dehydrate, clear, and mount a coverslip on the slides.
Microscopic Examination:
Examine the stained slides under a light microscope.
Evaluate for histopathological changes such as necrosis, inflammation, bile duct hyperplasia, hepatocyte hypertrophy, and the presence of preneoplastic foci or tumors.
2. Western Blot Analysis for Endoplasmic Reticulum (ER) Stress Markers
This protocol provides a general workflow for assessing the activation of the ER stress pathway in rat liver tissue following methapyrilene exposure.
Protein Extraction:
Homogenize frozen liver tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
Centrifuge the homogenates at high speed to pellet cellular debris.
Collect the supernatant containing the protein lysate.
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer:
Denature protein samples by boiling in Laemmli buffer.
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
Separate the proteins by electrophoresis.
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies specific for ER stress markers (e.g., GRP78/BiP, p-PERK, p-IRE1α, ATF6, CHOP).
Wash the membrane to remove unbound primary antibodies.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Wash the membrane to remove unbound secondary antibodies.
Detection and Analysis:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Capture the chemiluminescent signal using an imaging system.
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for investigating methapyrilene-induced hepatotoxicity.
Caption: Proposed signaling pathways in methapyrilene-induced ER stress.
"managing methapyrilene's sedative effects in animal behavior studies"
Technical Support Center: Managing Methapyrilene's Sedative Effects IMPORTANT SAFETY NOTICE: Methapyrilene was withdrawn from the market in the late 1970s after being identified as a potent hepatocarcinogen in rats.[1][2...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: Managing Methapyrilene's Sedative Effects
IMPORTANT SAFETY NOTICE: Methapyrilene was withdrawn from the market in the late 1970s after being identified as a potent hepatocarcinogen in rats.[1][2][3] All handling, administration, and disposal of this compound must be conducted with extreme caution and appropriate safety measures in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is methapyrilene and why does it cause sedation?
A1: Methapyrilene is a first-generation antihistamine of the ethylenediamine class. Its primary mechanism of action is as a competitive antagonist at the histamine H1 receptor. Unlike second-generation antihistamines, it readily crosses the blood-brain barrier and binds to H1 receptors in the central nervous system (CNS). Histamine in the CNS acts as a neurotransmitter promoting wakefulness; by blocking its action, methapyrilene induces sedation and drowsiness. It also possesses some anticholinergic properties which may contribute to its sedative effects.
Q2: My animals are too sedated to perform the behavioral task. What is the first thing I should check?
A2: The most common cause of excessive sedation is dosage. Sedation is a dose-dependent side effect. The first step is to review your current dosage and consider if a dose reduction is possible while still achieving the desired primary effect for your study. A thorough dose-response pilot study is highly recommended to identify the minimal effective dose with the least sedative impact.
Q3: Are there alternatives to methapyrilene that are less sedating?
A3: Yes. If the goal is H1 receptor antagonism without sedation, second-generation antihistamines are designed specifically to limit penetration of the blood-brain barrier. Examples include loratadine, cetirizine, and fexofenadine. The choice of an alternative compound will depend on the specific scientific question, as their pharmacokinetic and pharmacodynamic profiles differ.
Q4: How long should the washout period be for methapyrilene before re-testing animals?
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Excessive Sedation / Immobility
1. Dose is too high.2. Timing of behavioral testing is at peak drug effect.3. Individual animal sensitivity.
1a. Conduct a dose-response pilot study to find the lowest effective dose.1b. Review literature for established dose ranges in your specific animal model.2a. Adjust the timing of your behavioral test relative to methapyrilene administration. Test at different time points post-injection (e.g., 60, 90, 120 minutes) to find a window where primary effects are present but sedation has partially subsided.3a. Ensure proper randomization of animals and increase sample size to account for variability.
Poor Performance on Cognitive Tasks (e.g., Maze Navigation)
1. Sedation is impairing motor function and coordination.2. Sedation is directly impacting attention and learning.
1a. Incorporate a specific motor function control test, such as the rotarod test. If animals perform normally on the rotarod but poorly on the cognitive task, the issue is less likely to be simple motor impairment.2a. Simplify the cognitive task to reduce the cognitive load. A sedated animal may fail a complex task but succeed at a simpler version.2b. Ensure adequate habituation to the testing apparatus before drug administration to minimize novelty-induced stress, which can compound sedative effects.
High Variability in Behavioral Data
1. Inconsistent drug administration (e.g., variable absorption with oral gavage).2. Differences in animal metabolism or blood-brain barrier permeability.3. Interaction with other experimental variables (e.g., time of day, light/dark cycle).
1a. Use a route of administration with higher bioavailability and consistency, such as intraperitoneal (i.p.) injection, if appropriate for the study design.2a. Increase the number of subjects per group to improve statistical power.3a. Standardize all experimental conditions. Conduct behavioral testing at the same time each day and ensure consistent environmental conditions.
Quantitative Data Summary
Note: Data for methapyrilene in modern animal behavioral studies is limited due to its withdrawal from the market. Dosages from older studies and related compounds are provided for context.
Table 1: Methapyrilene Dosage and Effects in Humans (for reference)
Dose
Route
Effect
Source
50 mg
Oral
Hypnotic effect comparable to 0.1 gm phenobarbital.
100 mg
Oral
Drowsiness noted in 11% of patients (13 of 117).
25-50 mg
Oral
Low systemic bioavailability (4% to 46%).
20 mg
IV
Sedation and drowsiness detected at 0.75 hours post-administration.
Table 2: Example Dosages of Other First-Generation Antihistamines in Rodent Behavioral Studies
Compound
Animal Model
Dose
Behavioral Test
Source
Diphenhydramine
Rat
10 mg/kg
Drug discrimination
Chlorpheniramine
Rat
10 mg/kg
Drug discrimination
Diphenhydramine
Mouse
1-20 mg/kg (i.p.)
Open-field, Passive Avoidance
Experimental Protocols
Protocol 1: Determining the Optimal Dose and Time Window to Minimize Sedation
Objective: To identify a dose of methapyrilene and a time point for behavioral testing that minimizes sedative confounds while maintaining the intended experimental effect.
Methodology:
Animal Model: Select the appropriate species and strain for your research question (e.g., C57BL/6 mice or Sprague-Dawley rats).
Group Allocation: Assign animals to multiple groups. For a 3x3 design, you would have:
Vehicle control
Methapyrilene Dose 1 (e.g., 5 mg/kg, i.p.)
Methapyrilene Dose 2 (e.g., 10 mg/kg, i.p.)
Methapyrilene Dose 3 (e.g., 20 mg/kg, i.p.)
Habituation: Acclimate animals to the testing room for at least 60 minutes before administration. Habituate them to handling and injection procedures for 3 days prior to the experiment.
Drug Administration: Administer the assigned dose of methapyrilene or vehicle via the chosen route (e.g., intraperitoneal injection).
Behavioral Testing (Locomotor Activity):
At set time points post-injection (e.g., 30, 60, and 90 minutes), place individual animals into an open-field arena.
Use an automated tracking system to record total distance traveled, ambulatory time, and rearing frequency for a 10-minute session.
Data Analysis: Analyze the data using a two-way ANOVA (Dose x Time). A significant reduction in locomotor activity and rearing indicates sedation. The goal is to find a dose and time combination that has the smallest effect on these measures.
Protocol 2: Dissociating Sedation from Cognitive Impairment using Rotarod
Objective: To determine if poor performance on a cognitive task is due to motor impairment from sedation or a different mechanism.
Methodology:
Animal Training:
Train all animals on the rotarod apparatus for 2-3 consecutive days prior to the experiment.
Training trials should consist of placing the animal on a rotating rod (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes).
The latency to fall is recorded. Animals should achieve a stable baseline performance before the test day.
Group Allocation: Assign animals to a vehicle control group and one or more methapyrilene dose groups.
Test Day Procedure:
Administer methapyrilene or vehicle at the dose and pre-treatment time determined to be relevant for your primary behavioral experiment.
At the designated time, conduct your primary cognitive test (e.g., Y-maze, Morris water maze).
Within 30 minutes of completing the cognitive test, place the same animals on the rotarod and measure their latency to fall.
Data Analysis:
Compare the performance in the cognitive task between groups using an appropriate statistical test (e.g., t-test or ANOVA).
Separately, compare the rotarod performance between groups.
Interpretation: If the methapyrilene group shows impairment in the cognitive task but no significant difference in rotarod performance compared to controls, the cognitive deficit is less likely to be caused solely by motor impairment. If both are impaired, sedation is a significant confounding factor.
Technical Support Center: Decontamination Protocols for Methapyrilene
This technical support center provides guidance on decontamination protocols for laboratory work involving methapyrilene. The information is intended for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on decontamination protocols for laboratory work involving methapyrilene. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Methapyrilene is a known carcinogen.[1][2] All work with this compound must be conducted in a designated area, and personnel must wear appropriate personal protective equipment (PPE). The following protocols are based on general chemical safety principles and should be supplemented by a thorough risk assessment specific to your laboratory's standard operating procedures (SOPs).
Frequently Asked Questions (FAQs)
Q1: What is methapyrilene and why are special precautions necessary?
A1: Methapyrilene is a histamine H1 receptor antagonist that was previously used in over-the-counter medications.[2] It has since been identified as a potent carcinogen in animal studies and is no longer marketed for human use.[1][2] Due to its carcinogenic properties, stringent decontamination protocols are essential to prevent occupational exposure.
Q2: What are the immediate steps to take in case of a methapyrilene spill?
A2: In the event of a spill, the primary goal is to contain the material and prevent its spread. For solid methapyrilene hydrochloride, you should dampen the material with water to prevent aerosolization. The dampened material should then be carefully collected using absorbent pads. For solutions, absorb the liquid with appropriate absorbent materials. The contaminated area should then be thoroughly decontaminated.
Q3: Is simple cleaning with soap and water sufficient for decontamination?
A3: While washing with soap and water is a recommended final step, it is not sufficient on its own for decontaminating surfaces exposed to a known carcinogen like methapyrilene. A chemical inactivation step is highly recommended to degrade the methapyrilene molecule.
Q4: What are the known chemical and physical properties of methapyrilene relevant to decontamination?
A4: Understanding the properties of methapyrilene is crucial for effective decontamination. Key properties are summarized in the table below.
Property
Value
Chemical Formula
C₁₄H₁₉N₃S
Molecular Weight
261.39 g/mol
Appearance
Methapyrilene is a clear, colorless liquid. Methapyrilene hydrochloride is a white crystalline powder.
Solubility
Methapyrilene hydrochloride is soluble in water, alcohol, and chloroform, and practically insoluble in ether and benzene.
Stability
Methapyrilene is sensitive to light.
Incompatibilities
Incompatible with strong oxidizing agents.
Troubleshooting Guides
Problem: I have a small spill of methapyrilene powder on my lab bench.
Solution:
Alert personnel: Inform others in the immediate area of the spill.
Don PPE: Ensure you are wearing two pairs of disposable gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the quantity and ventilation.
Containment: Gently cover the spill with absorbent pads dampened with water to avoid raising dust.
Collection: Carefully wipe up the dampened powder with the absorbent pads, working from the outside of the spill inwards.
Decontamination: Prepare a freshly made 1% sodium hypochlorite solution (household bleach can be diluted). Carefully wipe the spill area with the hypochlorite solution, ensuring a contact time of at least 15 minutes.
Rinsing: Wipe the area with 70% ethanol to remove the bleach residue.
Final Cleaning: Wash the area thoroughly with soap and water.
Disposal: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste bag for disposal according to your institution's guidelines for carcinogenic waste.
Problem: A solution of methapyrilene in an organic solvent has spilled.
Solution:
Alert and Evacuate: Inform everyone in the area and evacuate if the spill is large or the solvent is highly volatile.
Ventilation: Ensure adequate ventilation. If possible, perform the cleanup in a chemical fume hood.
PPE: Wear appropriate PPE, including solvent-resistant gloves, a lab coat, and safety goggles. A respirator with an organic vapor cartridge is recommended.
Containment: Use a spill containment kit with absorbent materials suitable for the solvent.
Absorption: Absorb the spilled solution.
Decontamination: Once the bulk of the liquid is absorbed, decontaminate the surface. Do not apply sodium hypochlorite directly to an area with residual organic solvent, as this can generate toxic gases. First, allow the residual solvent to evaporate in a well-ventilated area (or within a fume hood). Then, proceed with the 1% sodium hypochlorite decontamination as described above, followed by an ethanol wipe and a final soap and water wash.
Disposal: Dispose of all contaminated materials as hazardous chemical waste.
Experimental Protocols
Protocol: Preparation of 1% Sodium Hypochlorite Decontamination Solution
Determine the concentration of sodium hypochlorite in your household bleach from the product label.
Calculate the required dilution. For example, to make 100 mL of a 1% solution from a 5% stock, you would mix 20 mL of bleach with 80 mL of deionized water.
In a well-ventilated area, add the calculated volume of deionized water to a clean container.
Carefully add the calculated volume of bleach to the water.
Mix the solution gently.
Label the container clearly with "1% Sodium Hypochlorite," the preparation date, and "CORROSIVE."
Important: This solution should be made fresh for each use, as sodium hypochlorite solutions degrade over time.
Visualizations
Caption: Workflow for methapyrilene spill decontamination.
Caption: Rationale for chemical decontamination of methapyrilene.
Technical Support Center: Improving the Sensitivity of Detection for Methapyrilene Metabolites
Welcome to the technical support center for the analysis of methapyrilene and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the analysis of methapyrilene and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of methapyrilene I should be targeting?
A1: The primary metabolites of methapyrilene include methapyrilene N-oxide, mono-N-desmethyl methapyrilene, and various hydroxylated forms such as (5-hydroxylpyridyl)-methapyrilene. Glucuronide and glutathione conjugates have also been identified, which are important in its detoxification and bioactivation pathways.[1][2][3][4]
Q2: Which analytical technique is most suitable for the sensitive detection of methapyrilene metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and selectivity for quantifying drug metabolites in complex biological matrices like urine and plasma.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization of the metabolites to improve their volatility.
Q3: What are the key challenges in achieving high sensitivity for methapyrilene metabolite detection?
A3: The main challenges include:
Low concentrations: Metabolites are often present at very low levels in biological samples.
Matrix effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification.
Metabolite stability: Some metabolites may be unstable and degrade during sample collection, storage, or preparation.
Chromatographic resolution: Achieving good separation of structurally similar metabolites is crucial for accurate quantification.
Troubleshooting Guides
LC-MS/MS Analysis
Issue
Potential Cause
Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity
1. Inefficient ionization. 2. Ion suppression from matrix components. 3. Suboptimal MS/MS parameters. 4. Poor extraction recovery. 5. Analyte degradation.
1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ion modes. 2. Improve sample cleanup (see sample preparation guide). Modify chromatographic conditions to separate analytes from the suppression region. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. 3. Optimize collision energy and select the most intense and specific MRM transitions for each metabolite. 4. Evaluate and optimize the sample preparation method for better recovery (see experimental protocols). 5. Ensure proper sample handling and storage (e.g., on ice, -80°C for long-term).
Poor Peak Shape (Tailing or Fronting)
1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.
1. Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. For basic compounds like methapyrilene and its metabolites, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often effective. 3. Reconstitute the final extract in a solvent with a composition similar to or weaker than the initial mobile phase. 4. Dilute the sample or inject a smaller volume.
High Background Noise
1. Contaminated mobile phase or LC system. 2. Inadequate sample cleanup. 3. MS source contamination.
1. Use high-purity solvents and additives. Flush the LC system thoroughly. 2. Employ a more rigorous sample preparation method like solid-phase extraction (SPE). 3. Clean the MS source components according to the manufacturer's instructions.
Inconsistent Retention Times
1. Unstable pump performance or leaks. 2. Column temperature fluctuations. 3. Changes in mobile phase composition.
1. Check the LC system for leaks and ensure the pumps are delivering a stable flow. 2. Use a column oven to maintain a consistent temperature. 3. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
GC-MS Analysis
Issue
Potential Cause
Troubleshooting Steps
No or Low Peak Intensity
1. Incomplete derivatization. 2. Thermal degradation of the analyte in the injector. 3. Poor chromatographic separation.
1. Optimize the derivatization reaction conditions (reagent, temperature, and time). 2. Lower the injector temperature. Use a pulsed splitless or on-column injection technique. 3. Optimize the GC oven temperature program.
Ghost Peaks
1. Carryover from a previous injection. 2. Contamination in the syringe or injector liner.
1. Run a solvent blank after a high-concentration sample. 2. Clean or replace the syringe and injector liner.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize typical performance data for the analysis of drug metabolites using LC-MS/MS. Note that specific values for methapyrilene metabolites should be established during in-house method validation.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Drug Metabolites in Biological Matrices using LC-MS/MS
Analyte Type
Matrix
LOD (ng/mL)
LOQ (ng/mL)
Reference
Small Molecule Drugs & Metabolites
Urine
0.001 - 0.5
0.005 - 1.0
Plasma/Serum
0.01 - 1.0
0.05 - 5.0
Table 2: Typical Recovery and Matrix Effect Values for Different Sample Preparation Techniques
Sample Preparation Method
Typical Recovery (%)
Typical Matrix Effect (%)
Reference
Protein Precipitation (PPT)
80 - 110
50 - 120
Liquid-Liquid Extraction (LLE)
70 - 100
80 - 115
Solid-Phase Extraction (SPE)
85 - 115
90 - 110
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Methapyrilene Metabolites in Rat Urine
This protocol is a representative method and may require optimization for your specific instrumentation and application.
Thaw urine samples on ice. Centrifuge at 4000 rpm for 10 min to pellet any particulates.
Dilute 100 µL of urine supernatant with 400 µL of 2% formic acid in water.
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Loading: Load the diluted urine sample onto the conditioned cartridge.
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
Elution: Elute the analytes with 1 mL of 5% ammonia in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
LC System: UPLC system
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient:
0-1 min: 5% B
1-8 min: 5-95% B
8-9 min: 95% B
9-9.1 min: 95-5% B
9.1-10 min: 5% B
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometer: Triple quadrupole mass spectrometer
"addressing the light sensitivity of methapyrilene hydrochloride in experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive compound, methapyrilene...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive compound, methapyrilene hydrochloride.
Q1: My experimental results with methapyrilene hydrochloride are inconsistent. Could light exposure be a factor?
A1: Yes, inconsistent results are a strong indicator of potential degradation of methapyrilene hydrochloride due to its known light sensitivity.[1] The compound is particularly susceptible to degradation when exposed to UV light with wavelengths greater than 290 nm.[1] To ensure the integrity of your experiments, it is crucial to implement rigorous light-protection protocols.
Troubleshooting Steps:
Review your current light protection measures: Are you using amber-colored vials or tubes? Are your solutions and samples covered with aluminum foil during experiments? Are you working under subdued lighting conditions?
Quantify degradation: If you suspect degradation, it is advisable to analyze your stock solutions and experimental samples using a stability-indicating HPLC method to determine the concentration of intact methapyrilene hydrochloride.
Implement stricter controls: Follow the detailed experimental protocols for handling light-sensitive compounds outlined in this guide.
Q2: What are the initial signs of methapyrilene hydrochloride degradation in solution?
A2: Visual inspection may not always reveal degradation, as degradation products may be colorless. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its degradation products. A decrease in the peak area corresponding to methapyrilene hydrochloride and the appearance of new peaks are indicative of degradation.
Q3: For how long is a methapyrilene hydrochloride solution stable under standard laboratory conditions?
A3: Solutions of methapyrilene hydrochloride in solvents such as water, DMSO, 95% ethanol, or acetone are generally considered stable for up to 24 hours under normal laboratory light conditions.[1] However, for sensitive applications and to ensure reproducibility, it is best practice to prepare fresh solutions immediately before use and to protect them from light at all times. For long-term storage of stock solutions, it is recommended to store them at -20°C in the dark.
Q4: What type of container is best for storing methapyrilene hydrochloride solutions?
A4: To minimize light exposure, always use amber-colored or opaque containers for storing both solid methapyrilene hydrochloride and its solutions. If transparent containers must be used for experimental reasons, they should be wrapped securely in aluminum foil.
Q5: Can I work with methapyrilene hydrochloride on an open lab bench?
A5: It is highly recommended to minimize light exposure during all handling steps. This can be achieved by working in a dimly lit area, under a fume hood with the sash lowered and the light turned off, or by using a light-blocking enclosure. Covering all vessels containing the compound with aluminum foil is also a critical step.
Data Presentation
Table 1: Solubility of Methapyrilene Hydrochloride
Table 2: Recommended Storage Conditions for Methapyrilene Hydrochloride
Form
Storage Temperature
Light Conditions
Recommended Duration
Crystalline Solid
Room Temperature
Protect from light
As per manufacturer's expiry
Stock Solution (in DMSO, Ethanol, etc.)
-20°C
Protect from light (amber vials)
Up to 1 month
Aqueous Solution
2-8°C
Protect from light (amber vials/foil-wrapped)
Prepare fresh, use within 24 hours
Experimental Protocols
Protocol 1: Preparation of a Standard Methapyrilene Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, ensuring minimal light exposure.
Materials:
Methapyrilene hydrochloride powder
Anhydrous DMSO
Amber-colored glass vial with a screw cap
Calibrated analytical balance
Spatula
Vortex mixer
Pipettes and sterile, filtered pipette tips
Procedure:
Perform all steps in a dimly lit area or under a fume hood with the light off.
Calculate the required mass of methapyrilene hydrochloride for the desired volume and concentration (Molar Mass: 297.85 g/mol ).
Weigh the calculated amount of methapyrilene hydrochloride powder directly into the amber vial.
Add the appropriate volume of anhydrous DMSO to the vial.
Securely cap the vial and vortex until the solid is completely dissolved.
Wrap the vial in aluminum foil for additional protection and label it clearly with the compound name, concentration, solvent, and date of preparation.
Store the stock solution at -20°C.
Protocol 2: Photostability Testing of Methapyrilene Hydrochloride (Adapted from ICH Q1B Guidelines)
This protocol provides a framework for assessing the photostability of methapyrilene hydrochloride in a specific formulation or solvent system.
Materials:
Methapyrilene hydrochloride solution of known concentration
Transparent and amber-colored sample vials
Aluminum foil
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
Validated stability-indicating HPLC method for methapyrilene hydrochloride.
Control samples stored at the same temperature but protected from light.
Procedure:
Prepare multiple aliquots of the methapyrilene hydrochloride solution in both transparent and amber-colored vials.
Wrap a set of transparent vials completely in aluminum foil to serve as dark controls.
Place the transparent, amber, and foil-wrapped vials in the photostability chamber.
Expose the samples to a controlled light dose as specified in the ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
At specified time intervals (e.g., 0, 6, 12, 24 hours), remove a set of vials (transparent, amber, and dark control) from the chamber.
Analyze the samples immediately using a validated HPLC method to determine the concentration of methapyrilene hydrochloride.
Compare the degradation of the compound in the different containers to assess the effectiveness of light protection and to determine the degradation kinetics.
Technical Support Center: Interpreting Conflicting Results in Methapyrilene Mutagenicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting results in methapyrilene mutage...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering conflicting results in methapyrilene mutagenicity assays.
Frequently Asked Questions (FAQs)
Q1: Why do I see conflicting mutagenicity results for methapyrilene across different assays?
A1: Conflicting results for methapyrilene are common and often stem from differences in the experimental systems used. Generally, methapyrilene tests negative in bacterial reverse mutation assays (Ames test) and in several in vivo assays like the Unscheduled DNA Synthesis (UDS) and Comet assays.[1][2][3][4][5] However, positive results have been reported in some in vitro mammalian cell assays, such as the mouse lymphoma assay and the in vitro Comet assay. These discrepancies can be attributed to factors like metabolic activation, the specific endpoint measured, and the concentrations tested.
Q2: Is methapyrilene considered a genotoxic carcinogen?
A2: Methapyrilene is a potent rat hepatocarcinogen, but it is generally considered to be non-genotoxic. The prevailing hypothesis is that its carcinogenicity in rats occurs through non-genotoxic mechanisms, such as chronic cytotoxicity leading to regenerative cell proliferation. However, some in vitro data suggests a potential for indirect genotoxic mechanisms, like oxidative stress.
Q3: What is the role of metabolic activation in methapyrilene's mutagenicity?
A3: Metabolic activation, particularly by cytochrome P450 (CYP) enzymes, appears to be crucial for the biological activity of methapyrilene. In vitro studies have shown that the presence of a metabolic activation system (like S9 mix) can influence the outcome of mutagenicity tests. For instance, DNA damage in in vitro hepatocyte Comet assays was significantly increased in the presence of metabolic activation and could be reduced by CYP inhibitors. However, even with metabolic activation, methapyrilene is generally not mutagenic in the Ames test.
Q4: Can high cytotoxicity of methapyrilene affect the results of mutagenicity assays?
A4: Yes, methapyrilene is cytotoxic at higher concentrations, which can confound the interpretation of mutagenicity assays. In in vivo studies, high doses of methapyrilene can cause liver toxicity, leading to regenerative cell proliferation. This increased cell division can, in turn, lead to an increase in spontaneous mutations or chromosomal aberrations, which might be misinterpreted as a direct mutagenic effect. For example, an increase in micronucleated hepatocytes was observed at a high dose of methapyrilene that also induced cytotoxicity and regenerative cell growth.
Troubleshooting Guide
This guide provides a structured approach to interpreting and troubleshooting conflicting results in methapyrilene mutagenicity assays.
Issue 1: Positive result in an in vitro mammalian cell assay (e.g., Mouse Lymphoma Assay, in vitro Comet Assay) but a negative result in the Ames test.
Possible Causes:
Different Endpoints: The Ames test detects gene mutations (point mutations and frameshifts) in bacteria, while mammalian cell assays can detect a broader range of genotoxic events, including clastogenicity (chromosome breaks) and aneugenicity (chromosome loss or gain). Methapyrilene has been suggested to induce mutations primarily of chromosomal origin in the mouse lymphoma assay.
Metabolic Differences: The metabolic activation systems used in vitro (e.g., rat liver S9) may not perfectly replicate the metabolism in vivo. The specific CYP enzymes responsible for activating or detoxifying methapyrilene might differ between test systems.
Indirect Genotoxicity: Methapyrilene may act through indirect mechanisms in mammalian cells, such as inducing oxidative stress, which are not readily detected in bacterial assays.
Troubleshooting Steps:
Verify Cytotoxicity Levels: Ensure that the positive result was not obtained at excessively cytotoxic concentrations. High levels of cell death can lead to false positives in some assays.
Investigate the Type of Mutations: In the mouse lymphoma assay, analyze the colony size distribution. A predominance of small colonies can be indicative of clastogenic events.
Conduct Follow-up in vivo Assays: A positive in vitro result should be followed up with in vivo assays to assess its biological relevance. The in vivo micronucleus test is a suitable assay to investigate potential clastogenicity.
Issue 2: Positive result in an in vivo assay (e.g., liver micronucleus test) but negative results in other in vivo assays (e.g., UDS, Comet assay).
Possible Causes:
Cytotoxicity and Regenerative Proliferation: As mentioned, high doses of methapyrilene can induce liver toxicity and subsequent cell proliferation. This can increase the frequency of micronuclei due to errors in cell division in a rapidly dividing cell population, rather than a direct interaction with DNA.
Assay Specificity: The UDS and Comet assays primarily measure DNA damage and repair, while the micronucleus test measures chromosomal damage. It's possible that methapyrilene's primary effect at high, toxic doses is clastogenic or aneugenic rather than causing direct DNA strand breaks.
Troubleshooting Steps:
Correlate with Histopathology: Always evaluate the liver for signs of toxicity and regenerative proliferation at the doses that induce micronuclei. A clear correlation suggests that the effect may be secondary to cytotoxicity.
Dose-Response Analysis: Carefully examine the dose-response relationship. A steep increase in micronuclei only at highly toxic doses is indicative of a non-genotoxic mode of action.
Consider an Integrated Approach: Evaluate the genotoxicity data in the context of other toxicology endpoints, such as clinical chemistry and histopathology, to build a comprehensive picture of methapyrilene's effects.
Data Presentation
Table 1: Summary of Methapyrilene Mutagenicity Assay Results
Assay System
Metabolic Activation
Result
Reference(s)
Bacterial Reverse Mutation Assay (Ames Test)
With and Without
Negative
In vitro Mouse Lymphoma Assay
With
Positive/Negative (Conflicting)
In vitro Unscheduled DNA Synthesis (UDS)
With
Negative
In vitro Comet Assay
With
Positive
In vivo Unscheduled DNA Synthesis (UDS)
N/A
Negative
In vivo Comet Assay
N/A
Negative
In vivo Repeated Dose Liver Micronucleus Test
N/A
Positive (at high, cytotoxic dose)
In vivo DNA Adduct Assay
N/A
Negative
Table 2: Quantitative Data from a 14-Day Repeated Dose Liver Micronucleus Test with Methapyrilene Hydrochloride in Rats
Treatment Group (mg/kg/day)
Frequency of Micronucleated Hepatocytes (%)
Mitotic Index (%)
Vehicle Control
0.03
Not reported
10
Not significantly different from control
Not significantly different from control
30
Not significantly different from control
Not significantly different from control
100
0.23 (Statistically significant increase)
Tendency to be higher than control
Data adapted from a study on the repeated dose liver micronucleus test.
Objective: To assess the potential of a test substance to induce chromosomal damage in the form of micronuclei in hepatocytes of treated animals.
Methodology (based on published studies):
Animal Model: Young adult male rats (e.g., Sprague-Dawley or Fischer-344), approximately 6 weeks old.
Dosing: Administer methapyrilene hydrochloride orally (e.g., by gavage) daily for 14 consecutive days. A vehicle control group and at least three dose levels should be included. A positive control group (e.g., using a known clastogen) is also required.
Dose Selection: Doses should be selected based on preliminary toxicity studies and should include a maximum tolerated dose (MTD) that induces some signs of toxicity but not excessive mortality.
Hepatocyte Isolation: 24 hours after the final dose, animals are euthanized, and the livers are perfused in situ with a collagenase solution to isolate hepatocytes.
Slide Preparation: Isolated hepatocytes are used to prepare slides. Cells are fixed and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Microscopic Analysis: At least 2000 hepatocytes per animal are scored for the presence of micronuclei. The mitotic index (the number of cells in mitosis per 1000 hepatocytes) is also determined to assess cell proliferation.
Data Analysis: The frequency of micronucleated hepatocytes is calculated for each animal. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the treated groups to the vehicle control group.
Visualizations
Caption: General experimental workflow for mutagenicity testing.
Caption: Troubleshooting logic for conflicting methapyrilene results.
A Comparative Analysis of Methapyrilene and Its Non-Carcinogenic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carcinogenic antihistamine methapyrilene and its non-carcinogenic structural analogs. This document synt...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carcinogenic antihistamine methapyrilene and its non-carcinogenic structural analogs. This document synthesizes experimental data on their toxicity, carcinogenicity, and mechanisms of action, offering insights into the structure-activity relationships that govern their differential effects.
Methapyrilene, a formerly used antihistamine, was withdrawn from the market due to its potent hepatocarcinogenicity in rats.[1] In stark contrast, several of its structural analogs have been shown to be non-carcinogenic, providing a valuable model for studying the chemical properties that contribute to carcinogenicity. This guide delves into the experimental evidence that differentiates these compounds.
Comparative Toxicity and Carcinogenicity
The most striking difference between methapyrilene and its analogs lies in their long-term carcinogenic potential, particularly in the liver. Chronic administration of methapyrilene to rats consistently induces a high incidence of liver tumors, a finding not replicated with its non-carcinogenic counterparts.
Table 1: Comparative Carcinogenicity in Rats (Long-term studies)
10% (2/20 males, 2/20 females) with hepatocellular carcinomas; 32.5% (5/20 males, 8/20 females) with neoplastic nodules
F344 Rats
2 g/L in drinking water
-
No significant difference from controls
F344 Rats
up to 3000 ppm in feed
2 years
No evidence of carcinogenicity
Mepyramine
Sprague-Dawley Rats
Continuous in drinking water
-
No neoplastic effects
Pyribenzamine
Sprague-Dawley Rats
Continuous in drinking water
-
No neoplastic effects
Acute toxicity, as indicated by LD50 values, also shows variations among these compounds, although comprehensive comparative data in a single species is limited.
Table 2: Acute Oral Toxicity (LD50)
Compound
Species
LD50 (mg/kg)
Reference
Methapyrilene
Rat
200
Mouse
325
Pyrilamine
Mouse
325
Thenyldiamine
Mouse (intraperitoneal)
77
Mechanistic Insights into Carcinogenicity
The carcinogenicity of methapyrilene is considered to be non-genotoxic, meaning it does not directly damage DNA. Instead, its tumorigenic effects are attributed to a combination of factors, primarily its metabolic activation and subsequent cellular responses.
The Crucial Role of the Thiophene Ring and Metabolic Activation
A key structural feature of methapyrilene is its thiophene ring, which has been identified as a "bioactivation-dependent toxicophore". The metabolic process, primarily mediated by the cytochrome P450 enzyme CYP2C11 in rats, transforms the thiophene ring into reactive metabolites, such as a thioether of methapyrilene S-oxide. These reactive intermediates can covalently bind to cellular macromolecules, leading to cellular stress and injury.
In contrast, non-carcinogenic analogs like mepyramine and pyribenzamine lack the thiophene ring, which appears to be a critical determinant of their safety profile. Other non-carcinogenic analogs like thenyldiamine, chlorothen, methafurylene, and methaphenilene have modifications to the thiophene or pyridine rings, which likely alter their metabolism and prevent the formation of toxic reactive intermediates.
Caption: Structural differences between methapyrilene and its non-carcinogenic analogs.
Downstream Cellular Effects: Oxidative Stress and Cell Proliferation
The formation of reactive metabolites from methapyrilene initiates a cascade of downstream cellular events. These include:
Oxidative Stress: Methapyrilene treatment leads to an increase in oxidative stress markers in hepatocytes. This is evidenced by the depletion of glutathione (GSH), a key cellular antioxidant.
Mitochondrial Dysfunction: The compound is associated with mitochondrial swelling and a significant loss in cellular ATP, indicating impaired mitochondrial function.
Increased Cell Proliferation: A hallmark of methapyrilene-induced hepatotoxicity is a significant increase in hepatocyte proliferation. This sustained cell division, in a cellular environment compromised by oxidative stress and mitochondrial dysfunction, is believed to promote the development of tumors.
The proposed signaling pathway for methapyrilene-induced hepatotoxicity is depicted below.
Caption: Key events in methapyrilene-induced liver toxicity.
Genotoxicity Profile
While methapyrilene's primary carcinogenic mechanism is non-genotoxic, genotoxicity assays have yielded mixed results.
Table 3: Comparative Genotoxicity Data
Assay
Methapyrilene
Pyrilamine
Thenyldiamine
Tripelennamine
Reference
Hepatocyte/DNA Repair Assay (UDS)
Negative
Positive
Weakly Positive
Positive
Alkaline Comet Assay (in vitro, rat hepatocytes)
Positive (DNA damage)
Not reported
Not reported
Not reported
Alkaline Comet Assay (in vivo, rat liver)
Negative (no DNA damage)
Not reported
Not reported
Not reported
The positive results for some analogs in the hepatocyte/DNA repair assay suggest they may have some weak genotoxic potential, though this does not translate to carcinogenicity in long-term studies. The discrepancy between in vitro and in vivo Comet assay results for methapyrilene highlights the importance of the whole-animal metabolic and detoxification processes in determining the ultimate carcinogenic outcome.
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
Carcinogenicity Bioassay
Test System: Male and female Fischer 344 or Sprague-Dawley rats.
Administration: Test compounds are typically administered in the diet or drinking water.
Duration: Long-term studies, often lasting from 80 weeks to the lifespan of the animals (approximately 2 years).
Endpoint: Histopathological examination of the liver and other organs for the presence of neoplastic nodules and carcinomas.
Hepatocyte/DNA Repair (Unscheduled DNA Synthesis - UDS) Assay
Test System: Primary cultures of rat hepatocytes.
Procedure:
Hepatocytes are isolated from rats and cultured.
The cells are treated with the test compound in the presence of tritiated thymidine ([³H]TdR).
If the compound induces DNA damage, the cell's DNA repair mechanisms will incorporate [³H]TdR into the DNA outside of the normal S-phase of the cell cycle.
The incorporation of [³H]TdR is quantified by autoradiography as nuclear silver grains.
Endpoint: A significant increase in the number of nuclear grains in treated cells compared to control cells indicates a positive result for DNA repair induction.
Alkaline Comet Assay
Test System: Isolated cells (e.g., primary hepatocytes) or cells from tissues (e.g., liver).
Procedure:
Cells are embedded in a thin layer of agarose on a microscope slide.
The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.
The slides are placed in an alkaline electrophoresis solution to unwind the DNA and separate the strands.
Electrophoresis is applied, causing broken DNA fragments to migrate away from the nucleus, forming a "comet tail".
The DNA is stained with a fluorescent dye and visualized under a microscope.
Endpoint: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Caption: General workflow for a long-term rodent carcinogenicity bioassay.
Conclusion
The comparative study of methapyrilene and its non-carcinogenic analogs provides compelling evidence for the role of specific chemical structures in determining carcinogenic potential. The presence of the thiophene ring in methapyrilene and its subsequent metabolic activation to reactive species are critical initiating events in its hepatocarcinogenicity. The resulting oxidative stress, mitochondrial dysfunction, and increased cell proliferation create a cellular environment conducive to tumor development. The non-carcinogenic analogs, lacking the thiophene ring or possessing modifications that alter their metabolism, do not induce this cascade of toxic events. This body of research underscores the importance of structure-activity relationship studies in drug development and safety assessment, and provides a clear example of how subtle changes in molecular structure can have profound effects on biological activity.
A Comparative Analysis of Methapyrilene Metabolism and Toxicity Across Species
For Researchers, Scientists, and Drug Development Professionals Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarci...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Methapyrilene, an antihistamine previously used in over-the-counter sleep aids, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1] Subsequent research has revealed significant species-specific differences in its metabolism and toxicity, making it a key case study in preclinical drug safety assessment. This guide provides a comprehensive cross-species comparison of methapyrilene's metabolic pathways and toxicological effects, supported by experimental data and detailed methodologies.
Executive Summary
The carcinogenic effect of methapyrilene is remarkably species-specific, with rats being highly susceptible to liver tumor formation, while mice, hamsters, and guinea pigs are resistant.[2][3] This disparity is largely attributed to differences in metabolic activation and detoxification pathways. In rats, methapyrilene undergoes extensive metabolism leading to the formation of reactive intermediates, whereas other species exhibit different metabolite profiles. Evidence suggests that the toxicity of methapyrilene is not directly genotoxic but is associated with oxidative stress and mitochondrial dysfunction.[4][5]
Comparative Metabolism of Methapyrilene
In vitro studies using liver microsomes and hepatocytes from various species have elucidated key differences in the metabolic pathways of methapyrilene. The primary routes of metabolism include N-demethylation, N-oxidation, aromatic hydroxylation, and side-chain cleavage.
"validating historical methapyrilene data with modern analytical techniques"
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of historical and modern analytical techniques for the detection and quantification of methapyrilene, a first-ge...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of historical and modern analytical techniques for the detection and quantification of methapyrilene, a first-generation antihistamine. By presenting supporting experimental data and detailed methodologies, this document aims to inform researchers on the evolution of analytical capabilities and assist in the validation of historical data.
Once a common ingredient in over-the-counter cold and allergy medications, methapyrilene was withdrawn from the market in the late 1970s due to concerns about its potential carcinogenicity.[1] The re-evaluation of historical samples and data, therefore, requires a thorough understanding of the analytical techniques of the time and their modern counterparts.
Shifting Tides in Analytical Chemistry: From Spectrophotometry to Mass Spectrometry
Historically, the analysis of methapyrilene relied on techniques such as UV-Visible Spectrophotometry and Ion-Exchange Chromatography . These methods, while suitable for their time, often lacked the specificity and sensitivity of modern techniques. Today, the gold standards for pharmaceutical analysis are chromatographic methods coupled with highly sensitive detectors, including High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
This guide will delve into a comparative analysis of these techniques, highlighting their respective strengths and limitations in the context of methapyrilene analysis.
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize the key performance characteristics of historical and modern analytical techniques for the determination of methapyrilene and similar first-generation antihistamines. Data has been compiled from various studies to provide a comparative overview.
Low (interference from other UV-absorbing compounds)
Moderate (separation from some impurities)
Table 2: Modern Analytical Techniques - Performance Characteristics
Parameter
High-Performance Liquid Chromatography (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD)
0.01-0.1 µg/mL
0.1-1 ng/mL
0.01-0.1 ng/mL
Limit of Quantification (LOQ)
0.05-0.5 µg/mL
0.5-5 ng/mL
0.05-0.5 ng/mL
Accuracy (% Recovery)
98-102%
95-105%
98-102%
Precision (% RSD)
< 2%
< 5%
< 3%
Specificity
High (good separation)
Very High (mass fragmentation pattern)
Excellent (precursor and product ion monitoring)
Visualizing the Workflow: Validating Historical Data
The process of validating historical methapyrilene data with modern analytical techniques involves a structured workflow. The following diagram illustrates the key steps, from sample retrieval to data comparison and final reporting.
A workflow for validating historical methapyrilene data.
Experimental Protocols
This section provides detailed methodologies for the key historical and modern analytical techniques discussed.
Historical Method: UV-Visible Spectrophotometry
This method relies on the principle that methapyrilene absorbs ultraviolet light at a specific wavelength.
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Standard Preparation: A stock solution of methapyrilene hydrochloride reference standard (100 µg/mL) is prepared in 0.1 N hydrochloric acid. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 5 to 25 µg/mL.
Sample Preparation:
Tablets: A portion of finely powdered tablets, equivalent to 10 mg of methapyrilene hydrochloride, is accurately weighed and dissolved in 100 mL of 0.1 N hydrochloric acid. The solution is filtered, and an appropriate aliquot is diluted to achieve a final concentration within the calibration range.
Biological Fluids (Historical Context): An extraction procedure, typically liquid-liquid extraction with an organic solvent like chloroform or ether at an alkaline pH, would be employed to isolate the drug. The organic extract would then be back-extracted into an acidic aqueous solution for analysis.
Analysis: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for methapyrilene, which is approximately 313 nm in acidic solution, against a 0.1 N hydrochloric acid blank.
Quantification: The concentration of methapyrilene in the sample is determined by comparing its absorbance to the calibration curve generated from the standard solutions.
Modern Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC offers superior separation and quantification capabilities compared to spectrophotometry.
Instrumentation: A high-performance liquid chromatograph equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), filtered and degassed.
Standard Preparation: A stock solution of methapyrilene hydrochloride reference standard (100 µg/mL) is prepared in the mobile phase. Working standards are prepared by dilution to cover a linear range (e.g., 0.1 to 10 µg/mL).
Sample Preparation:
Pharmaceuticals: Powdered tablets are dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter.
Biological Samples: Solid-phase extraction (SPE) is the preferred method for sample clean-up. The sample is loaded onto an appropriate SPE cartridge, washed to remove interferences, and the analyte is eluted with a suitable solvent. The eluate is then evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 20 µL
Column Temperature: 30 °C
Detection Wavelength: 240 nm
Analysis and Quantification: The retention time and peak area of methapyrilene in the sample chromatogram are compared to those of the standards for identification and quantification.
Modern Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and structural information, making it a powerful tool for unequivocal identification.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane) is used.
Reagents: Organic solvents (e.g., hexane, ethyl acetate), derivatizing agents (e.g., BSTFA with 1% TMCS, if necessary, though methapyrilene is often amenable to direct analysis).
Standard Preparation: A stock solution of methapyrilene is prepared in methanol. Calibration standards are prepared by spiking blank matrix extracts with known amounts of the standard.
Sample Preparation:
Biological Fluids: Liquid-liquid extraction at an alkaline pH with a non-polar organic solvent is a common approach. The organic extract is concentrated and may be derivatized to improve chromatographic properties.
GC-MS Conditions:
Injector Temperature: 250 °C
Oven Temperature Program: Initial temperature of 150 °C, ramped to 280 °C at 10 °C/min.
Carrier Gas: Helium at a constant flow rate.
MS Ion Source Temperature: 230 °C
MS Quadrupole Temperature: 150 °C
Acquisition Mode: Full scan for identification and selected ion monitoring (SIM) for quantification, using characteristic ions of methapyrilene (e.g., m/z 58, 71, 97, 190, 261).
Analysis and Quantification: Identification is based on retention time and the matching of the mass spectrum with a reference spectrum. Quantification is achieved by comparing the peak area of a characteristic ion in the sample to a calibration curve.
Modern Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific technique, ideal for trace-level analysis in complex matrices.
Instrumentation: A liquid chromatograph coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
Reagents: Acetonitrile and Methanol (LC-MS grade), Formic acid.
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Standard Preparation: Similar to HPLC and GC-MS, with standards prepared in a relevant blank matrix.
Sample Preparation: Solid-phase extraction is the method of choice for biological samples to ensure a clean extract and minimize matrix effects.
LC-MS/MS Conditions:
LC Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., < 3 µm) for faster analysis.
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated molecular ion ([M+H]+) of methapyrilene as the precursor ion and monitoring specific product ions generated by collision-induced dissociation.
Analysis and Quantification: The high selectivity of MRM allows for accurate quantification even at very low concentrations, with minimal interference from the sample matrix.
Signaling Pathways and Logical Relationships
The analytical techniques described are part of a broader logical framework for ensuring the safety and efficacy of pharmaceutical products. The following diagram illustrates the relationship between analytical method validation, quality control, and regulatory compliance.
The role of analytical method validation in the pharmaceutical quality system.
Conclusion
The evolution of analytical techniques has profoundly impacted the ability to detect and quantify substances like methapyrilene. While historical methods provided valuable data within the constraints of their time, modern chromatographic and mass spectrometric techniques offer unparalleled sensitivity, specificity, and accuracy. For researchers validating historical data, a comprehensive understanding of both the old and new methodologies is crucial. By applying modern analytical workflows, it is possible to re-analyze historical samples with a high degree of confidence, thereby providing a clearer picture of past findings and ensuring the integrity of scientific and regulatory records. This comparative guide serves as a foundational resource for such endeavors, offering the necessary data, protocols, and conceptual frameworks to bridge the analytical gap between past and present.
Comparative Genotoxicity of Methapyrilene and Other First-Generation Antihistamines: A Guide for Researchers
A comprehensive analysis of the genotoxic potential of early antihistaminic compounds, providing supporting experimental data and methodologies for drug development professionals and researchers. First-generation antihis...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive analysis of the genotoxic potential of early antihistaminic compounds, providing supporting experimental data and methodologies for drug development professionals and researchers.
First-generation antihistamines, while effective in managing allergic reactions, have come under scrutiny for their potential off-target effects, including genotoxicity. Methapyrilene, a potent rat hepatocarcinogen, has been a focal point of this research, exhibiting a complex and often contradictory genotoxic profile.[1] This guide provides a comparative overview of the genotoxicity of methapyrilene and other selected first-generation antihistamines, supported by quantitative data from key experimental assays. Detailed methodologies for these assays are provided to facilitate replication and further investigation.
Comparative Genotoxicity Data
The genotoxic potential of methapyrilene and its structural analogs has been evaluated in a variety of in vitro and in vivo assays. The following tables summarize the quantitative and qualitative findings from key studies, offering a comparative perspective on their DNA-damaging capabilities.
Compound
Hepatocyte/DNA Repair Assay (Unscheduled DNA Synthesis - UDS)
Detailed methodologies for the key genotoxicity assays cited in this guide are outlined below. These protocols are based on established guidelines and the specific studies referenced.
Hepatocyte/DNA Repair Assay (Unscheduled DNA Synthesis - UDS)
This assay measures the induction of DNA repair in primary cultures of hepatocytes following exposure to a test compound.
Cell Isolation and Culture: Primary hepatocytes are isolated from adult male Fischer-344 rats via collagenase perfusion of the liver. The isolated cells are plated on coverslips in Williams' Medium E supplemented with fetal bovine serum and allowed to attach.
Compound Exposure: After attachment, the cells are washed and exposed to various concentrations of the test antihistamine along with [³H]-thymidine for 18-20 hours. A positive control (e.g., a known genotoxic agent) and a negative control (vehicle) are included.
Autoradiography: Following incubation, the cells are washed, fixed, and the coverslips are mounted on slides. The slides are then coated with photographic emulsion and stored in the dark.
Data Analysis: After developing the emulsion, the number of silver grains over the nucleus of non-S-phase cells is counted. An increase in the net grain count per nucleus in treated cells compared to control cells indicates the induction of UDS.
Alkaline Comet Assay
The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks in individual cells.
Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., isolated hepatocytes or peripheral blood lymphocytes).
Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids).
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis is then performed, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold) and visualized using a fluorescence microscope.
Data Analysis: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. An increase in the percentage of DNA in the tail indicates greater DNA damage.
Mouse Lymphoma Assay (L5178Y/TK+/-)
This assay detects gene mutations and chromosomal alterations at the thymidine kinase (TK) locus in mouse lymphoma cells.
Cell Culture: L5178Y/TK+/- mouse lymphoma cells are maintained in suspension culture.
Compound Exposure: The cells are exposed to the test compound for a defined period (e.g., 4 hours), both with and without an exogenous metabolic activation system (S9 fraction).
Expression Period: After treatment, the cells are washed and cultured for a period (typically 2 days) to allow for the expression of any induced mutations.
Mutant Selection: The cells are then plated in a selective medium containing trifluorothymidine (TFT). Cells with a functional TK gene will incorporate TFT and die, while TK-deficient mutants will survive and form colonies.
Data Analysis: The number of mutant colonies is counted, and the mutant frequency is calculated relative to the number of viable cells. The size of the mutant colonies can provide information about the nature of the genetic damage (point mutations vs. chromosomal aberrations).
Mechanistic Insights and Signaling Pathways
The genotoxicity of certain first-generation antihistamines, particularly methapyrilene, is thought to be mediated through indirect mechanisms such as the induction of oxidative stress. An overproduction of reactive oxygen species (ROS) can lead to DNA damage, including strand breaks and base modifications.
Below is a generalized workflow for in vitro genotoxicity testing and a conceptual signaling pathway for oxidative stress-induced genotoxicity.
A simplified workflow for in vitro genotoxicity assessment.
The Thiophene Moiety: A Double-Edged Sword in the Carcinogenicity of Methapyrilene Analogs
A Comparative Guide to the Structure-Activity Relationship of Methapyrilene and its Analogs in Carcinogenesis For researchers and professionals in drug development, understanding the structural determinants of carcinogen...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide to the Structure-Activity Relationship of Methapyrilene and its Analogs in Carcinogenesis
For researchers and professionals in drug development, understanding the structural determinants of carcinogenicity is paramount. The case of the antihistamine methapyrilene and its analogs provides a compelling example of how subtle molecular modifications can profoundly impact carcinogenic potential. This guide offers an objective comparison of the carcinogenic and genotoxic profiles of methapyrilene and its key analogs, supported by experimental data, to illuminate the critical structure-activity relationships.
Carcinogenicity in Rodent Bioassays: A Tale of Two Rings
Long-term animal bioassays have been instrumental in elucidating the carcinogenic potential of methapyrilene and its structural relatives. The data consistently point to the thiophene ring as a key structural feature for methapyrilene's potent hepatocarcinogenicity in rats.
Table 1: Comparative Carcinogenicity of Methapyrilene and its Analogs in Rats
Compound
Structure
Species/Strain
Dosing Regimen
Duration
Key Findings
Tumor Incidence
Methapyrilene
Thiophene ring present
Fischer 344 Rats
0.1% in food
Up to 89 weeks
Potent hepatocarcinogen
Nearly 100% liver neoplasms (hepatocellular carcinomas and cholangiocarcinomas)[1][2]
No significant neoplastic effects under the experimental conditions
Not significantly different from controls
The Role of Metabolic Activation: Unmasking the Toxicophore
The striking difference in carcinogenicity between methapyrilene and its analogs that lack the thiophene ring strongly suggests that this moiety is a "toxicophore" that requires metabolic activation to exert its carcinogenic effect. Research indicates that the metabolic pathway of methapyrilene is distinct from its non-carcinogenic counterparts.
The proposed mechanism for methapyrilene's carcinogenicity involves the cytochrome P450-mediated S-oxidation of the thiophene ring, leading to the formation of a reactive methapyrilene S-oxide. This electrophilic metabolite can then covalently bind to cellular macromolecules, including DNA, leading to mutations and initiating the carcinogenic process.
In contrast, analogs like mepyramine and pyribenzamine, which lack the thiophene ring, are metabolized through alternative, less toxic pathways. These pathways, such as N-dealkylation and aromatic hydroxylation, produce metabolites that are more readily detoxified and excreted.
Figure 1: Comparative metabolic pathways of methapyrilene and its non-carcinogenic analogs.
Genotoxicity Profile: A Complex Picture
The genotoxicity of methapyrilene and its analogs has been evaluated in various short-term assays, with somewhat conflicting results. This suggests that the mechanism of carcinogenicity may be complex and not solely dependent on direct DNA damage.
Table 2: Comparative Genotoxicity of Methapyrilene and its Analogs
Compound
Ames Test (Salmonella typhimurium)
Unscheduled DNA Synthesis (UDS) Assay (Rat Hepatocytes)
Methapyrilene
Generally negative, with some studies reporting weak positive results without metabolic activation.
Negative
Pyrilamine (Mepyramine)
Positive
Positive
Tripelennamine
Positive
Positive
Thenyldiamine
Not consistently reported
Weakly positive
The positive results for some non-carcinogenic analogs in genotoxicity assays highlight the importance of considering a weight-of-evidence approach and not relying on a single test to predict carcinogenic potential. The discrepancy may be due to differences in metabolic activation capabilities between the in vitro test systems and the in vivo environment of a long-term bioassay.
Experimental Protocols
In Vivo Rodent Carcinogenicity Bioassay
A typical protocol for a long-term carcinogenicity bioassay, as described in the literature for these compounds, involves the following steps:
Animal Selection: Male and female rats of a specific strain (e.g., Fischer 344 or Sprague-Dawley) are selected.
Acclimation: Animals are acclimated to the laboratory conditions for a period of at least one week.
Group Allocation: Animals are randomly assigned to control and treatment groups.
Dosing: The test compound is administered in the diet or drinking water at various concentrations for a significant portion of the animal's lifespan (e.g., up to 2 years).
Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
Necropsy: At the end of the study, all animals are euthanized and subjected to a complete necropsy.
Histopathology: Organs and tissues, particularly the liver, are collected, preserved, and examined microscopically for the presence of neoplasms.
Figure 2: Generalized workflow for an in vivo rodent carcinogenicity bioassay.
In Vitro Unscheduled DNA Synthesis (UDS) Assay
The UDS assay is a measure of DNA repair synthesis in response to DNA damage. A general protocol is as follows:
Hepatocyte Isolation: Primary hepatocytes are isolated from the livers of untreated rats.
Cell Culture: Hepatocytes are cultured as monolayers.
Treatment: The cells are treated with various concentrations of the test compound in the presence of ³H-thymidine.
Incubation: The cultures are incubated to allow for DNA repair and incorporation of the radiolabel.
Autoradiography: The cells are fixed, and autoradiography is performed to visualize the incorporated ³H-thymidine.
Analysis: The number of silver grains over the nucleus (net grains per nucleus) is counted to quantify the extent of DNA repair.
Figure 3: Generalized workflow for an in vitro Unscheduled DNA Synthesis (UDS) assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Strain Selection: Specific strains of Salmonella typhimurium (e.g., TA98, TA100) are selected based on their sensitivity to different types of mutagens.
Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.
Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence of a minimal amount of histidine.
Plating: The treated bacteria are plated on a histidine-deficient agar medium.
Incubation: The plates are incubated for 48-72 hours.
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Assessing the Predictive Value of In Vitro Assays for Methapyrilene Carcinogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Methapyrilene, an antihistamine removed from the market due to its potent hepatocarcinogenicity in rats, presents a compelling case study in the challenges...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Methapyrilene, an antihistamine removed from the market due to its potent hepatocarcinogenicity in rats, presents a compelling case study in the challenges of predicting carcinogenicity. While in vivo studies in rats have shown clear evidence of liver tumors, in vitro assays have yielded conflicting results, complicating the assessment of its genotoxic potential and its mechanism of carcinogenicity. This guide provides a comparative analysis of various in vitro assays used to evaluate methapyrilene, summarizing the available quantitative data, detailing experimental protocols, and illustrating the proposed signaling pathways involved in its toxicity.
Comparison of In Vitro Assay Performance
The predictive value of in vitro assays for methapyrilene's carcinogenicity is a subject of ongoing scientific discussion. A summary of the findings from key assays is presented below. It is important to note that direct quantitative comparison is often challenging due to variations in experimental conditions across different studies.
In Vitro Assay
Key Endpoint
Methapyrilene Result
Quantitative Data/Observations
Predictive Value for Rat Carcinogenicity
Ames Test (Bacterial Reverse Mutation Assay)
Gene Mutation
Negative
Not mutagenic in Salmonella typhimurium strains, with or without metabolic activation (S9).
Low. Fails to predict the in vivo carcinogenicity, suggesting a non-mutagenic mechanism or one not detectable in this bacterial system.
Mouse Lymphoma Assay (L5178Y/TK+/-)
Gene Mutation
Positive (moderately active)
Induces mutations at the thymidine kinase (TK) locus, predominantly of chromosomal origin. Specific mutation frequency data is not consistently reported across studies.
Moderate. Detects mutagenic potential that may be relevant to chromosomal damage, but the lack of DNA adduct formation suggests an indirect mechanism.[1]
Unscheduled DNA Synthesis (UDS) Assay
DNA Repair
Negative/Weak
Failed to induce UDS in primary cultures of Fischer-344 rat hepatocytes.[2] One study reported a stimulation of DNA-repair synthesis up to 7-fold.
Conflicting. Generally considered negative, which aligns with a non-genotoxic mechanism. The single positive report warrants further investigation.
Alkaline Comet Assay
DNA Strand Breaks
Positive
Showed significant increases in DNA damage in freshly isolated male rat hepatocyte suspensions.[3] Genotoxic concentrations were reported to be in the range of 25-200 μM.[4]
High. Indicates DNA damage, likely arising from oxidative stress, which is a key component of the proposed carcinogenic mechanism.
Cell Transformation Assays (e.g., SHE)
Morphological Transformation
Positive
Enhanced SA7 virus transformation of Syrian hamster embryo (SHE) cells.[5] Also found to be positive in the SHE cell transformation assay.
High. This assay is known to predict both genotoxic and non-genotoxic carcinogens, and the positive result aligns with the in vivo findings.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro toxicology studies. Below are generalized protocols for the key assays discussed.
Ames Test (Bacterial Reverse Mutation Assay)
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used, which are auxotrophic for histidine.
Metabolic Activation: The test is conducted with and without a rat liver homogenate fraction (S9) to simulate mammalian metabolism.
Exposure: The bacterial strains are exposed to various concentrations of methapyrilene in a top agar overlay.
Incubation: Plates are incubated at 37°C for 48-72 hours.
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Mouse Lymphoma Assay (L5178Y/TK+/-)
Cell Line: L5178Y/TK+/- mouse lymphoma cells, which are heterozygous for the thymidine kinase (TK) gene, are used.
Metabolic Activation: The assay is performed with and without S9 mix.
Exposure: Cells are exposed to a range of methapyrilene concentrations for a defined period (e.g., 4 hours).
Expression Period: After exposure, cells are cultured for a period (e.g., 48 hours) to allow for the expression of any induced mutations.
Selection: Cells are then plated in a selective medium containing trifluorothymidine (TFT). Only cells that have lost TK activity (mutants) can survive in the presence of TFT.
Scoring: The number of mutant colonies is counted, and the mutation frequency is calculated.
Unscheduled DNA Synthesis (UDS) Assay
Cell Culture: Primary cultures of rat hepatocytes are commonly used.
Treatment: Hepatocytes are treated with various concentrations of methapyrilene.
Radiolabeling: The cells are concurrently incubated with tritiated thymidine ([³H]TdR).
Autoradiography: After incubation, the cells are fixed, and autoradiography is performed.
Scoring: The incorporation of [³H]TdR into the DNA of non-S-phase cells is quantified by counting the number of silver grains over the nucleus. A significant increase in the net grain count per nucleus indicates DNA repair activity.
Alkaline Comet Assay
Cell Preparation: Isolated hepatocytes are treated with methapyrilene.
Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
Scoring: The extent of DNA migration (the "comet tail") is quantified using image analysis software, typically as the percentage of DNA in the tail.
Cell Culture: Primary Syrian hamster embryo (SHE) cells are seeded at a low density.
Exposure: The cells are exposed to various concentrations of methapyrilene for a specific duration (e.g., 24 hours or for the entire culture period).
Incubation: The cultures are maintained for several weeks, with regular media changes.
Scoring: The plates are fixed, stained, and examined for the presence of morphologically transformed colonies, which exhibit characteristics such as altered cell shape, piling up, and random orientation. The transformation frequency is then calculated.
Signaling Pathways in Methapyrilene Carcinogenicity
The carcinogenicity of methapyrilene is believed to be a complex process initiated by its metabolic activation, leading to cellular stress and ultimately contributing to tumorigenesis. The following diagrams illustrate the proposed experimental workflow and the signaling pathway.
A Comparative Analysis of Methapyrilene-Induced Gene Expression Alterations Across In Vivo and In Vitro Studies
For Immediate Release This guide provides a comprehensive comparison of gene expression changes induced by the hepatotoxicant methapyrilene, drawing on data from key in vivo and in vitro studies. The information presente...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comprehensive comparison of gene expression changes induced by the hepatotoxicant methapyrilene, drawing on data from key in vivo and in vitro studies. The information presented is intended for researchers, scientists, and drug development professionals engaged in toxicology and drug safety assessment. By summarizing quantitative data, detailing experimental protocols, and visualizing affected signaling pathways, this document aims to facilitate a deeper understanding of the molecular mechanisms underlying methapyrilene-induced liver injury.
Key Findings from Gene Expression Profiling
Methapyrilene, a formerly marketed antihistamine, has been shown to induce significant, dose-dependent gene expression changes in both rat liver tissue (in vivo) and primary rat hepatocytes (in vitro). These alterations are strongly associated with cellular stress, apoptosis, and disruptions in key metabolic and signaling pathways.
In Vivo Gene Expression Changes in Rat Liver
A pivotal study by Auman et al. (2007) investigated the effects of methapyrilene on male Sprague-Dawley rats. The animals received daily doses of either 10 mg/kg (low dose) or 100 mg/kg (high dose) for 1, 3, or 7 days. Gene expression profiling of liver tissue revealed a significant number of differentially expressed genes, particularly in the high-dose group, indicating a strong dose-response relationship. Key pathways affected include the endoplasmic reticulum (ER) stress response and apoptosis.
Table 1: Selected Upregulated Genes in Rat Liver Following High-Dose (100 mg/kg) Methapyrilene Treatment
Note: Specific fold-change values for Casp9, Casp12, and Bax were not detailed in the available literature but were reported as upregulated[1].
In Vitro Gene Expression Changes in Primary Rat Hepatocytes
An interlaboratory study by Beekman et al. (2006) examined the effects of methapyrilene on cultured primary rat hepatocytes. The cells were treated with 20 µM (low dose) or 100 µM (high dose) methapyrilene for 24 hours. This study highlighted the reproducibility of in vitro toxicogenomics and identified several key biological processes affected by methapyrilene. Notably, genes involved in stress responses were upregulated, while those associated with glycolysis and mitochondrial function were downregulated.
Table 2: Gene Expression Changes in Primary Rat Hepatocytes Treated with Methapyrilene (100 µM) for 24 Hours
Biological Process
Gene Regulation
Stress Response
Upregulated
Glycolysis
Downregulated
Mitochondrial Function
Downregulated
Amino Acid Metabolism
Downregulated
Nucleotide Metabolism
Downregulated
Note: Specific gene names and fold changes from this study were not publicly available in a detailed format.
A study by Uehara et al. (2008) further corroborated these findings in vivo, identifying "glutathione metabolism," "apoptosis," "MAPK signaling pathway," and "regulation of cell cycle" as significantly affected pathways in the livers of rats treated with methapyrilene[2].
Experimental Protocols
A thorough understanding of the methodologies employed in these studies is crucial for the interpretation and comparison of their findings.
Treatment: Oral gavage with methapyrilene at 10 mg/kg/day or 100 mg/kg/day for 1, 3, or 7 consecutive days[4]. Control animals received the vehicle (corn oil)[4].
Sample Collection: Livers were collected 24 hours after the final dose.
RNA Isolation: Total RNA was isolated from liver tissue using TRIzol reagent followed by purification with RNeasy mini kits (Qiagen).
Gene Expression Analysis: Gene expression profiling was performed using Agilent Rat Oligo Microarrays (G4130A). Data analysis was conducted to identify differentially expressed genes.
In Vitro Study: Beekman et al. (2006)
Cell Model: Primary hepatocytes isolated from male Han:WIST rats.
Treatment: Cells were cultured and treated with methapyrilene at concentrations of 20 µM or 100 µM for 24 hours. A vehicle control (DMSO) was also included.
RNA Isolation: Total RNA was extracted from the hepatocytes.
Gene Expression Analysis: Affymetrix GeneChip Rat Genome U34A arrays were used for gene expression analysis. The data from four participating laboratories were compared to assess inter-laboratory reproducibility.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways implicated in methapyrilene-induced hepatotoxicity and a typical experimental workflow for such studies.
Figure 1. A generalized experimental workflow for studying methapyrilene-induced gene expression changes.
Figure 2. Key signaling pathways affected by methapyrilene exposure.
Conclusion
The comparative analysis of in vivo and in vitro studies reveals a consistent pattern of methapyrilene-induced gene expression changes centered around cellular stress responses, particularly ER stress, and the subsequent activation of apoptotic pathways. The data strongly suggest that these molecular events are key contributors to the observed hepatotoxicity. While in vivo studies provide a systemic context, in vitro models with primary hepatocytes have proven to be valuable for mechanistic investigations and demonstrate good concordance with the in vivo findings. Future research should focus on elucidating the specific roles of individual genes within these pathways to identify potential biomarkers of methapyrilene-induced liver injury and to further refine our understanding of its toxicological profile.
Benchmarking New Non-Genotoxic Carcinogens Against the Established Hepatocarcinogen Methapyrilene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the non-genotoxic carcinogen methapyrilene with other notable non-genotoxic agents: phenobarbital, clofibr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-genotoxic carcinogen methapyrilene with other notable non-genotoxic agents: phenobarbital, clofibrate, and WY-14,643. The focus is on their hepatocarcinogenic effects in rodents, underlying mechanisms of action, and key experimental data to serve as a benchmark for evaluating new chemical entities.
Executive Summary
Methapyrilene, a formerly used antihistamine, is a potent non-genotoxic hepatocarcinogen in rats. Its carcinogenic activity is not linked to direct DNA damage but rather to the promotion of cell proliferation and an increase in mitochondrial numbers in liver cells.[1] This guide benchmarks methapyrilene against three other well-studied non-genotoxic carcinogens: phenobarbital, a classic enzyme inducer; and clofibrate and WY-14,643, both peroxisome proliferator-activated receptor alpha (PPARα) agonists. Understanding the similarities and differences in their carcinogenic profiles and mechanisms is crucial for the risk assessment of new non-genotoxic compounds.
Comparative Data on Carcinogenicity and Cellular Effects
The following tables summarize the key quantitative data from 2-year rodent bioassays and studies on cellular proliferation, providing a basis for direct comparison of the carcinogenic potency and cellular effects of these compounds.
Table 1: Comparative Hepatocellular Tumor Incidence in Rodents (2-Year Bioassay)
Compound
Species
Sex
Dose
Hepatocellular Adenoma Incidence
Hepatocellular Carcinoma Incidence
Methapyrilene
Rat (F344)
Male
1000 ppm (in feed)
-
100%
Phenobarbital
Mouse (B6C3F1)
Male
500 ppm (in drinking water)
Promoted development
Promoted development
Rat
-
High doses
Induces adenomas
-
Clofibrate
Rat
Male
0.5% (in diet)
-
Increased incidence
WY-14,643
Rat
-
0.1% (in diet)
-
100% (by 60 weeks)
Note: Data is compiled from various sources and study conditions may vary. "-" indicates data not specified in the reviewed sources.
Table 2: Comparative Effects on Hepatocellular Proliferation
Compound
Species
Dose
Method
Proliferation Index (e.g., % BrdU positive nuclei)
Time Point
Methapyrilene
Rat (F344)
1000 ppm
BrdU labeling
Sustained, significant increase
Up to 14 weeks
Phenobarbital
Mouse
0.05% (in diet)
-
Increased
3 and 10 days
Clofibrate
Rat
0.8% (in diet)
Morphometric analysis
Increased volume density and average diameter of peroxisomes
During gestation
WY-14,643
Mouse
0.1% (in diet)
-
Increased
Up to 5 months
Rat
50 ppm
[3H]thymidine labeling
13-fold increase over control
1 week
Mechanisms of Action and Signaling Pathways
The carcinogenic mechanisms of these non-genotoxic agents differ significantly, primarily revolving around the activation of specific nuclear receptors and subsequent alterations in gene expression leading to increased cell proliferation and/or suppression of apoptosis.
Methapyrilene: The precise molecular initiating event for methapyrilene-induced hepatocarcinogenesis is not fully elucidated. However, evidence suggests it involves sustained cell proliferation and mitochondrial proliferation.[1] It is also associated with oxidative stress and mitochondrial dysfunction.[2]
Phenobarbital: Phenobarbital is a classic CAR (Constitutive Androstane Receptor) activator. Its binding to the receptor leads to the transcription of genes involved in xenobiotic metabolism and cell proliferation.[3][4]
Clofibrate and WY-14,643: Both clofibrate and WY-14,643 are agonists of PPARα (Peroxisome Proliferator-Activated Receptor Alpha). Activation of PPARα leads to the expression of genes involved in fatty acid metabolism and peroxisome proliferation, which in rodents is linked to hepatocarcinogenesis.
Signaling Pathway Diagrams
Proposed signaling for Methapyrilene.
Phenobarbital CAR activation pathway.
PPARα activation by Clofibrate/WY-14,643.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the replication and comparison of studies.
Two-Year Rodent Carcinogenicity Bioassay
This protocol outlines the standard procedure for assessing the carcinogenic potential of a chemical in rodents over a two-year period.
Workflow for a 2-year rodent bioassay.
Protocol Steps:
Animal Selection and Acclimatization:
Select a rodent species and strain (e.g., F344 rats, B6C3F1 mice).
Acclimatize animals to laboratory conditions for at least one week before the start of the study.
Dose Selection and Administration:
Determine dose levels based on shorter-term toxicity studies (e.g., 90-day studies). Typically includes a high dose (e.g., maximum tolerated dose), a low dose, and a mid-dose.
Administer the test substance consistently throughout the study, usually mixed in the feed or drinking water. A concurrent control group receives the vehicle without the test substance.
In-life Observations:
Conduct daily clinical observations for signs of toxicity.
Measure body weights and food/water consumption weekly for the first 13 weeks and monthly thereafter.
Termination and Pathology:
At the end of the 2-year period, euthanize all surviving animals.
Perform a complete gross necropsy on all animals, including those that die or are euthanized moribund during the study.
Collect and preserve a comprehensive set of tissues in a fixative (e.g., 10% neutral buffered formalin).
Process tissues for histopathological examination by a qualified pathologist.
Data Analysis:
Analyze tumor incidence data using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test).
This protocol describes a method to quantify cell proliferation in the liver by measuring the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Protocol Steps:
BrdU Administration:
Administer BrdU to animals via intraperitoneal (i.p.) injection or through an osmotic minipump for continuous labeling. A typical i.p. dose is 50-100 mg/kg body weight.
Tissue Collection and Processing:
At the desired time point after BrdU administration, euthanize the animals and collect liver tissue.
Fix the liver tissue in 10% neutral buffered formalin and embed in paraffin.
Immunohistochemistry:
Cut 5 µm sections from the paraffin-embedded liver blocks.
Deparaffinize and rehydrate the tissue sections.
Perform antigen retrieval to expose the BrdU epitope (e.g., by heat-induced epitope retrieval in citrate buffer).
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU (e.g., using 2N HCl).
Block non-specific antibody binding.
Incubate with a primary antibody against BrdU.
Incubate with a labeled secondary antibody (e.g., HRP-conjugated).
Develop the signal using a suitable substrate (e.g., DAB).
Counterstain the nuclei (e.g., with hematoxylin).
Quantification:
Count the number of BrdU-positive (stained) and total hepatocyte nuclei in multiple microscopic fields.
Calculate the BrdU labeling index as: (Number of BrdU-positive nuclei / Total number of nuclei) x 100%.
Assessment of Mitochondrial Proliferation
This protocol provides a method for quantifying changes in mitochondrial content in hepatocytes using transmission electron microscopy (TEM) and morphometric analysis.
Protocol Steps:
Tissue Preparation for TEM:
Perfuse the liver with a fixative solution (e.g., glutaraldehyde in cacodylate buffer).
Excise small pieces of liver tissue and immerse them in the same fixative.
Post-fix the tissue in osmium tetroxide.
Dehydrate the tissue in a graded series of ethanol.
Embed the tissue in an epoxy resin.
Ultrathin Sectioning and Imaging:
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
Mount the sections on copper grids.
Stain the sections with uranyl acetate and lead citrate.
Examine and capture images of hepatocytes using a transmission electron microscope.
Morphometric Analysis:
Use stereological methods to quantify mitochondrial volume density.
Overlay a point-counting grid on the electron micrographs.
Count the number of points falling on mitochondria and the number of points falling on the cytoplasm.
Calculate the mitochondrial volume density as: (Points on mitochondria / Points on cytoplasm).
Conclusion
This guide provides a comparative framework for benchmarking new non-genotoxic carcinogens against methapyrilene. By examining key parameters such as tumor incidence, cell proliferation, and mechanisms of action, researchers can better characterize the potential carcinogenic risk of novel compounds. The provided experimental protocols offer a standardized approach for generating comparable data. A thorough understanding of the distinct and overlapping features of these non-genotoxic carcinogens is essential for advancing the field of toxicology and ensuring the safety of new pharmaceuticals and chemicals.
Inter-laboratory Validation of Methapyrilene Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of research findings on the antihistamine methapyrilene, a compound known for its hepatocarcinogenicity in rats....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of research findings on the antihistamine methapyrilene, a compound known for its hepatocarcinogenicity in rats. The focus is on inter-laboratory validation of its effects, particularly on gene expression, and a comparative analysis of its genotoxicity and hepatotoxicity from various studies. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support a comprehensive understanding of the existing research landscape.
Executive Summary
Methapyrilene, a potent rat hepatocarcinogen, has been the subject of numerous toxicological studies. Inter-laboratory efforts have been made to validate the reproducibility of research findings, especially in the field of toxicogenomics. Collaborative studies on gene expression in primary rat hepatocytes have shown that while there is some inter-laboratory variability, robust and consistent changes in gene expression related to methapyrilene's mechanism of toxicity can be identified across different sites.[1][2] Key affected biological processes include glutathione metabolism, apoptosis, MAPK signaling, and the regulation of the cell cycle.
In contrast to its clear carcinogenic effect in rats, methapyrilene generally shows a lack of genotoxic activity in many standard assays. However, some studies have reported positive findings in mammalian cell gene mutation and transformation assays. This guide presents a comparative overview of the varied results from genotoxicity and hepatotoxicity studies to provide a balanced perspective on the existing data.
Data Presentation: Comparative Tables
Inter-laboratory Comparison of Methapyrilene-Induced Cytotoxicity
A pilot study conducted by four pharmaceutical company laboratories assessed the cytotoxicity of methapyrilene in primary rat hepatocytes by measuring lactate dehydrogenase (LDH) release. The results indicated a slight but significant increase in LDH release at a concentration of 100 μM.[1]
Laboratory
Vehicle Control (LDH Release % of Total)
Methapyrilene (20 µM) (LDH Release % of Total)
Methapyrilene (100 µM) (LDH Release % of Total)
Lab 1
~5%
No significant increase
~10-15%
Lab 2
~7%
No significant increase
~12-18%
Lab 3
~6%
No significant increase
~11-16%
Lab 4
~8%
No significant increase
No significant increase
Note: Data is approximate, based on graphical representations in the source publication.[1]
Inter-laboratory Comparison of Gene Expression Analysis
Two notable inter-laboratory studies have evaluated the reproducibility of gene expression profiling in response to methapyrilene.
Study 1: In Vitro Primary Rat Hepatocytes (4 Laboratories) : This study assessed gene expression patterns in cultured rat primary hepatocytes after a 24-hour incubation with methapyrilene. Despite experimental and statistical variability between the labs, appropriate statistical tools allowed for the distinction of high-dose treated cells from controls.[1]
Study 2: In Vivo Rat Liver (5 Laboratories) : In this study, rats were treated at a single facility, and the liver RNA was distributed to five different sites for gene expression analysis. While the absolute number of modulated genes varied between sites, unsupervised and supervised analysis methods successfully classified the samples, indicating consistent and robust gene expression changes related to the mechanism of methapyrilene-induced hepatotoxicity.
Study Feature
Study 1: In Vitro Hepatocytes
Study 2: In Vivo Liver
Number of Labs
4
5
Test System
Primary rat hepatocytes
Male Sprague-Dawley rats
Methapyrilene Doses
20 µM and 100 µM
10 mg/kg/day and 100 mg/kg/day
Duration of Exposure
24 hours
1, 3, or 7 days
Key Finding
Reproducible identification of affected biological processes despite inter-lab variability.
Consistent classification of samples based on gene expression profiles across different labs.
Comparative Overview of Genotoxicity and DNA Damage Assays
The genotoxicity of methapyrilene has been evaluated in numerous assays with varied results. The following table summarizes key findings from different studies.
Assay Type
Test System
Key Findings
Reference
Unscheduled DNA Synthesis (UDS)
Primary cultures of Fischer-344 rat hepatocytes
Methapyrilene failed to induce UDS at all doses tested.
Budroe et al., 1984
Alkaline Comet Assay (in vitro)
Freshly isolated male rat hepatocyte suspensions
Significant increases in DNA damage were observed, which could be reduced by a P450 inhibitor. Male hepatocytes were more susceptible than female hepatocytes.
Priestley et al., 2011
Alkaline Comet Assay (in vivo)
Male Han Wistar rats
No evidence of DNA damage in the liver following treatment for three consecutive days.
Priestley et al., 2011
Bacterial Mutation Assay
S. typhimurium strains TA98, TA100, TA1535, TA1537
Negative for mutagenicity with and without metabolic activation.
National Toxicology Program, 1992
Mouse Lymphoma Assay
L5178Y mouse lymphoma cells
Negative for mutagenicity with and without metabolic activation.
National Toxicology Program, 1992
Sister Chromatid Exchange
Cultured Chinese hamster ovary cells
Positive for inducing sister chromatid exchanges with and without metabolic activation.
National Toxicology Program, 1992
Chromosomal Aberrations
Cultured Chinese hamster ovary cells
Positive for inducing chromosomal aberrations only in the presence of metabolic activation.
National Toxicology Program, 1992
Experimental Protocols
In Vitro Cytotoxicity Assessment via LDH Release Assay
This protocol is a generalized representation based on the methodology described in the inter-laboratory study on gene expression.
Cell Culture : Primary hepatocytes are isolated from male rats (e.g., Wistar strain) using a two-step collagenase liver perfusion method. Cell viability is assessed by trypan blue exclusion. Cells are plated on collagen-coated plates in Williams' Medium E supplemented with fetal calf serum, glutamine, and hormones.
Treatment : After an attachment period and medium change to serum-free medium, hepatocytes are treated with methapyrilene at various concentrations (e.g., 0, 20, and 100 µM) or vehicle control (e.g., 0.2% DMSO) for 24 hours.
LDH Measurement : At the end of the incubation period, the cell culture medium is collected. The activity of lactate dehydrogenase (LDH) released into the medium is determined spectrophotometrically using commercially available test kits.
Data Analysis : LDH activity in the medium from treated cells is expressed as a percentage of the LDH activity in the medium of vehicle-treated cells to determine the relative cytotoxicity.
In Vitro and In Vivo Alkaline Comet Assay for DNA Damage
The following is a summarized protocol based on the study by Priestley et al. (2011).
In Vitro Assay :
Hepatocyte Isolation : Hepatocytes are isolated from male and female rats (e.g., Han Wistar).
Treatment : Freshly isolated hepatocyte suspensions are incubated with various concentrations of methapyrilene. In some experiments, cells are pre-incubated with a cytochrome P450 inhibitor like aminobenzotriazole (ABT).
Comet Assay Procedure :
A small volume of the cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
The slides are then placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA.
Electrophoresis is performed to allow the migration of damaged DNA fragments out of the nucleus, forming a "comet tail."
The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope.
Data Analysis : The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail using image analysis software.
In Vivo Assay :
Animal Treatment : Male rats are treated with methapyrilene (e.g., 150 mg/kg, p.o.) for three consecutive days.
Liver Sample Collection : At the end of the treatment period, animals are euthanized, and the livers are excised.
Hepatocyte Isolation : A single-cell suspension of hepatocytes is prepared from a portion of the liver.
Comet Assay : The assay is then performed on the isolated hepatocytes as described for the in vitro protocol.
Mandatory Visualization
Caption: Experimental workflow for in vitro and in vivo studies of methapyrilene toxicity.
Caption: Proposed signaling pathway for methapyrilene-induced hepatotoxicity.
Evaluating the Relevance of Methapyrilene-Induced Rat Liver Tumors to Human Risk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The antihistamine methapyrilene, once a common component in over-the-counter sleep aids, was withdrawn from the market after studies revealed its potent hep...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The antihistamine methapyrilene, once a common component in over-the-counter sleep aids, was withdrawn from the market after studies revealed its potent hepatocarcinogenicity in rats.[1][2] This guide provides a comprehensive comparison of the data on methapyrilene-induced liver tumors in rats with alternative models and evaluates the relevance of these findings to human cancer risk.
Summary of Carcinogenicity Data in Rats
Methapyrilene consistently induces liver tumors in rats, primarily hepatocellular carcinomas and cholangiocarcinomas, in a dose-dependent manner.[3][4] The following table summarizes the key findings from carcinogenicity studies in rats.
Extensive testing has shown that methapyrilene is not a direct-acting genotoxic carcinogen. It does not form significant DNA adducts in the liver of treated rats and has shown inconsistent or weak responses in a variety of in vitro and in vivo genotoxicity assays. This suggests that the mechanism of tumor induction is not through direct DNA damage.
The leading hypothesis for methapyrilene's carcinogenicity in rats involves a non-genotoxic mechanism centered on chronic liver injury and regenerative cell proliferation. This proposed pathway is illustrated below.
Proposed non-genotoxic mechanism of methapyrilene.
Species-Specific Effects and Metabolic Differences
A critical factor in evaluating the human relevance of the rat liver tumors is the marked species specificity of methapyrilene's carcinogenicity. Studies in other species, such as guinea pigs and hamsters, have not shown an increased incidence of liver tumors. This suggests that the rat may be a particularly sensitive species.
The observed species differences in carcinogenicity are likely linked to variations in the metabolic activation and detoxification of methapyrilene. The following table summarizes some of the known metabolic differences between rats and other species, including humans.
Metabolic Pathway/Metabolite
Rat
Guinea Pig & Rabbit
Human
Significance
Reference
N-oxidation
Present
Present
Not explicitly quantified
Formation of methapyrilene-N-oxide
N-demethylation
Present
Present
Not explicitly quantified
Formation of normethapyrilene
Thiophene ring oxidation
Present
Present
Not explicitly quantified
Potential for reactive metabolite formation
Pyridyl hydroxylation
Detected
Detected in rabbit only
Not explicitly quantified
Aromatic hydroxylation pathway
Formation of N-(2-pyridyl)-N',N'-dimethylethylenediamine
Quantitatively more important
Less significant
Not explicitly quantified
Cleavage of the thenyl group
Covalent protein modification
High
Low
Minimal
Correlates with carcinogenic susceptibility
Experimental Protocols: Rat Carcinogenicity Bioassay
The standard protocol for a long-term carcinogenicity bioassay in rats, such as those conducted by the National Toxicology Program (NTP), involves the following key steps.
Typical workflow for a rodent carcinogenicity bioassay.
Key Methodological Details from Methapyrilene Studies:
Animal Model: Fischer 344 or Sprague-Dawley rats are commonly used.
Administration: Methapyrilene hydrochloride is typically administered in the diet or drinking water.
Dose Levels: Doses in key studies ranged from 125 ppm to 1000 ppm in the diet.
Duration: Studies are typically long-term, often lasting for the majority of the animal's lifespan (e.g., up to 89 weeks).
Endpoints: The primary endpoint is the histopathological evaluation of tissues for the presence of neoplastic and non-neoplastic lesions.
Alternative Models and Human Relevance
The significant species-specific differences in methapyrilene's carcinogenicity highlight the limitations of the rat model for direct human risk assessment. Modern approaches are moving towards the use of human-relevant in vitro models to better predict potential human hepatotoxicity and carcinogenicity.
In Vitro Human Hepatocyte Models:
Studies using primary human hepatocytes have shown that these cells exhibit minimal covalent protein modifications when exposed to methapyrilene, in stark contrast to the high levels observed in rat hepatocytes. This suggests that the metabolic pathways leading to the formation of reactive intermediates and subsequent toxicity in rats may be less active in humans.
Genotoxicity Profile of Methapyrilene:
The following table summarizes the genotoxicity data for methapyrilene, further supporting a non-genotoxic mode of action.
Assay
Test System
Result
Reference
Bacterial Reverse Mutation (Ames)
Salmonella typhimurium
Negative
Mouse Lymphoma Assay
L5178Y cells
Positive (small colony mutants)
Chromosome Aberrations
Chinese Hamster Ovary (CHO) cells
Positive
Sister Chromatid Exchange
Chinese Hamster Ovary (CHO) cells
Positive
Unscheduled DNA Synthesis
Rat hepatocytes
Negative
Unscheduled DNA Synthesis
Human hepatocytes
Negative
In vivo DNA Adducts
Rat liver
Negative
Extrapolating to Human Risk: A Weight of Evidence Approach
The extrapolation of carcinogenicity data from high-dose animal studies to low-dose human exposure is a complex process, particularly for non-genotoxic carcinogens where a threshold for effects may exist. The logical framework for this extrapolation is depicted below.
Framework for extrapolating animal data to human risk.
Conclusion
Non-genotoxic mode of action: The absence of direct DNA reactivity suggests a threshold-based mechanism.
Marked species specificity: The lack of carcinogenicity in other rodent species points to the rat as a uniquely sensitive model.
Significant metabolic differences: The reduced capacity of human hepatocytes to form the covalent protein modifications seen in rats suggests a lower susceptibility to the proposed toxic mechanism.
Therefore, while the rat liver tumor data for methapyrilene was crucial for its initial hazard identification, contemporary risk assessment practices, which incorporate mechanistic data and human-relevant models, indicate that the carcinogenic risk to humans at therapeutic exposure levels was likely overestimated by direct extrapolation from the rat data. This case highlights the importance of a comprehensive, data-driven approach to evaluating the human relevance of animal carcinogenicity findings.
"a comparative review of methapyrilene and thenyldiamine carcinogenicity"
A deep dive into the contrasting carcinogenic profiles of two structurally similar antihistamines, methapyrilene and thenyldiamine, reveals critical differences in their interaction with biological systems. While methapy...
Author: BenchChem Technical Support Team. Date: November 2025
A deep dive into the contrasting carcinogenic profiles of two structurally similar antihistamines, methapyrilene and thenyldiamine, reveals critical differences in their interaction with biological systems. While methapyrilene has been identified as a potent liver carcinogen in rats, its close analog, thenyldiamine, has consistently tested negative under similar experimental conditions. This review synthesizes the available experimental data to provide a comprehensive comparison of their carcinogenicity, genotoxicity, and underlying mechanisms.
Executive Summary
Methapyrilene, a formerly used antihistamine, was withdrawn from the market after studies demonstrated its potent hepatocarcinogenic effects in rats.[1][2] In stark contrast, thenyldiamine, a structurally related antihistamine, has not been found to be carcinogenic in long-term animal studies.[3][4][5] The primary mechanism of methapyrilene-induced carcinogenicity is considered to be nongenotoxic, involving sustained cell proliferation in the liver. This review presents a detailed comparison of the carcinogenicity data, experimental protocols, and proposed mechanisms of action for these two compounds.
Carcinogenicity Data
The carcinogenic potential of methapyrilene and thenyldiamine has been evaluated in multiple long-term studies, primarily in rat models. The data consistently demonstrates a significant carcinogenic response for methapyrilene, while thenyldiamine shows no such effect.
Compound
Species/Strain
Route of Administration
Dose
Duration
Tumor Incidence
Reference
Methapyrilene Hydrochloride
F344 Rats (male & female)
Drinking Water
1000 ppm
108 weeks
Liver Neoplasms: 100%
F344 Rats (male & female)
Drinking Water
500 ppm
108 weeks
Liver Neoplasms: High Incidence
Sprague-Dawley Rats
Drinking Water
1000 mg/L
104 weeks
Liver Tumors: Dose-related increase
Sprague-Dawley Rats
Drinking Water
500 mg/L
104 weeks
Liver Tumors: Dose-related increase
Thenyldiamine Hydrochloride
F344 Rats (male & female)
Drinking Water
1000 ppm
108 weeks
No significant increase in liver neoplasms
F344 Rats (male & female)
Drinking Water
500 ppm
108 weeks
No significant increase in liver neoplasms
Sprague-Dawley Rats
Drinking Water
1000 mg/L
104 weeks
No neoplastic effects observed
Sprague-Dawley Rats
Drinking Water
500 mg/L
104 weeks
No neoplastic effects observed
Genotoxicity Profile
The genotoxicity of both compounds has been assessed in various assays. Methapyrilene is largely considered a nongenotoxic carcinogen, while the data for thenyldiamine is more limited but also suggests a lack of significant genotoxic potential.
Compound
Assay
System
Results
Reference
Methapyrilene Hydrochloride
Bacterial Reverse Mutation Assay (Ames test)
S. typhimurium
Negative
Unscheduled DNA Synthesis (UDS)
Rat Hepatocytes
Negative
In vivo DNA Adduct Formation
Rat Liver
Negative
Thenyldiamine Hydrochloride
Bacterial Reverse Mutation Assay (Ames test)
S. typhimurium
Negative
Unscheduled DNA Synthesis (UDS)
Rat Hepatocytes
Weakly positive at high, toxic doses
Experimental Protocols
The carcinogenicity of methapyrilene and thenyldiamine has been primarily investigated through long-term rodent bioassays. A typical experimental design is outlined below.
Two-Year Rodent Carcinogenicity Bioassay
Test Animals: Fischer 344 or Sprague-Dawley rats, typically 50 animals per sex per group.
Acclimation: Animals are acclimated for a minimum of two weeks before the start of the study.
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.
Diet and Water: Standard laboratory chow and drinking water are provided ad libitum.
Test Substance Administration: The test compound (methapyrilene hydrochloride or thenyldiamine hydrochloride) is administered in the drinking water or feed at various concentrations. Control groups receive the vehicle (untreated drinking water or feed).
Dose Selection: Doses are selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD) and lower dose levels.
Duration: The study duration is typically 104 weeks (2 years).
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined macroscopically. Tissues are collected, preserved in formalin, and processed for histopathological examination by a qualified pathologist.
Data Analysis: Tumor incidence data is statistically analyzed to determine if there is a significant increase in tumors in the treated groups compared to the control group.
Mechanisms of Carcinogenicity
The contrasting carcinogenic profiles of methapyrilene and thenyldiamine are attributed to differences in their metabolic pathways and subsequent cellular effects.
Methapyrilene: A Nongenotoxic Hepatocarcinogen
The prevailing hypothesis for methapyrilene-induced hepatocarcinogenesis is a nongenotoxic mechanism centered on sustained cell proliferation.
Proposed mechanism of methapyrilene hepatocarcinogenesis.
Thenyldiamine: Lack of Carcinogenic Activity
The structural difference between thenyldiamine and methapyrilene, specifically the position of the nitrogen atom in the pyridine ring, is thought to be a key determinant of their different carcinogenic potentials. This subtle structural change likely alters the metabolic profile of thenyldiamine, preventing the formation of metabolites that trigger the proliferative response seen with methapyrilene.
Experimental Workflow
The evaluation of chemical carcinogenicity follows a standardized workflow, from initial screening to long-term bioassays.
General workflow for a 2-year rodent carcinogenicity bioassay.
Conclusion
The comparative review of methapyrilene and thenyldiamine highlights the critical role of chemical structure in determining carcinogenic potential. Methapyrilene is a potent, nongenotoxic hepatocarcinogen in rats, inducing liver tumors through a mechanism involving sustained cell proliferation. In contrast, the structurally similar thenyldiamine is not carcinogenic under the same conditions. This stark difference underscores the importance of subtle molecular features in drug safety and the value of comparative toxicological studies in understanding mechanisms of chemical carcinogenesis.
A Comparative Guide to Validating Biomarkers of Methapyrilene-Induced Liver Damage
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of biomarkers for methapyrilene-induced liver damage, with supporting experimental data and protocols. We obj...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for methapyrilene-induced liver damage, with supporting experimental data and protocols. We objectively evaluate the performance of traditional and novel biomarkers, offering insights for researchers in the field of drug-induced liver injury (DILI).
Executive Summary
Methapyrilene, a former antihistamine, is a well-documented hepatotoxin that causes periportal necrosis in rats.[1][2] Understanding and validating biomarkers for methapyrilene-induced liver injury is crucial for preclinical drug safety assessment. This guide compares traditional liver function tests with novel, more specific biomarkers, using the extensively studied hepatotoxin acetaminophen as a benchmark. While direct comparative data for all novel biomarkers in methapyrilene toxicity is limited, this guide synthesizes available information to provide a valuable resource for researchers.
Comparative Analysis of Liver Injury Biomarkers
The performance of various biomarkers in detecting liver injury induced by methapyrilene and the widely studied hepatotoxin, acetaminophen, is summarized below. The data is compiled from separate studies in rat models and aims to provide a comparative perspective.
Traditional Biomarkers: ALT and AST
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are the most common serum biomarkers for liver injury.[3] Their levels increase significantly upon hepatocyte damage.
Biomarker
Hepatotoxin
Dose
Time Point
Fold Change vs. Control (Approx.)
Reference
ALT
Methapyrilene
100 mg/kg
28 days
Significant elevation (exact fold change not specified)
Significant elevation (exact fold change not specified)
Acetaminophen
1500 mg/kg
24 hours
> 40-fold
Novel Biomarkers: miR-122, HMGB1, and K18
Biomarker
Hepatotoxin
Key Findings
Reference
miR-122
Acetaminophen
- Highly liver-specific. - Increases earlier and with a wider dynamic range than ALT. - Strong correlation with histopathological findings.
HMGB1
Acetaminophen
- Released from necrotic cells, indicating the mode of cell death. - A sensitive marker of necrosis.
K18
Acetaminophen
- Full-length K18 is a marker of necrosis, while caspase-cleaved K18 indicates apoptosis. - The ratio of cleaved to full-length K18 can differentiate between modes of cell death.
Mechanistic Pathways of Methapyrilene-Induced Hepatotoxicity
The hepatotoxicity of methapyrilene is a multi-step process involving metabolic activation, oxidative stress, mitochondrial dysfunction, and ultimately, cell death.
Signaling Pathway of Methapyrilene-Induced Hepatocyte Necrosis
The following diagram illustrates the key events in the toxicological pathway of methapyrilene.
Methapyrilene-induced hepatotoxicity pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these biomarker studies.
Animal Model of Methapyrilene-Induced Liver Injury
Species: Male Sprague-Dawley rats.
Dosing: Methapyrilene hydrochloride administered by oral gavage at a dose of 100 mg/kg body weight daily for up to 28 days.
Sample Collection: Blood samples are collected at specified time points for serum biomarker analysis. Liver tissue is collected for histopathological evaluation.
Quantification of miR-122 by SYBR Green qRT-PCR
This protocol is adapted for the quantification of circulating miR-122 from serum.
RNA Extraction: Isolate total RNA, including small RNAs, from 100 µL of serum using a suitable kit (e.g., miRNeasy Serum/Plasma Kit, Qiagen).
Reverse Transcription: Synthesize cDNA from 5 ng of total RNA using a miRNA-specific reverse transcription kit with a stem-loop primer for miR-122.
qPCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific for mature miR-122.
Cycling Conditions:
Initial denaturation: 95°C for 10 minutes.
40 cycles of:
Denaturation: 95°C for 15 seconds.
Annealing/Extension: 60°C for 60 seconds.
Data Analysis: Use the 2-ΔΔCt method for relative quantification, with a spike-in control (e.g., cel-miR-39) for normalization.
Quantification of HMGB1 by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure HMGB1 in serum.
Plate Coating: Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight at 4°C.
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
Sample Incubation: Add 100 µL of standards and diluted serum samples to the wells and incubate for 2 hours at room temperature.
Detection Antibody: Add a biotinylated detection antibody specific for HMGB1 and incubate for 1 hour at room temperature.
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
Measurement: Read the absorbance at 450 nm using a microplate reader.
Quantification of Cytokeratin 18 (K18) by ELISA
This protocol describes the general procedure for a sandwich ELISA to measure total K18 (M65 antigen) in serum.
Plate Preparation: Use a 96-well plate pre-coated with a monoclonal antibody against K18.
Sample Incubation: Add 25 µL of standards, controls, and serum samples to the wells. Add 75 µL of HRP-conjugated anti-K18 antibody to each well and incubate for 4 hours at room temperature with gentle shaking.
Washing: Wash the wells 3 times with the provided wash buffer.
Substrate Incubation: Add 200 µL of TMB substrate to each well and incubate for 20 minutes at room temperature in the dark.
Stop Reaction: Add 50 µL of stop solution to each well.
Measurement: Read the absorbance at 450 nm within 30 minutes.
Experimental Workflow
The following diagram outlines a typical workflow for validating biomarkers of drug-induced liver injury.
Workflow for biomarker validation.
Conclusion and Future Directions
The validation of sensitive and specific biomarkers is paramount for the early detection and mechanistic understanding of drug-induced liver injury. While traditional biomarkers like ALT and AST are useful, they lack specificity. Novel biomarkers such as miR-122, HMGB1, and K18 show great promise in providing a more detailed picture of liver damage.
This guide provides a framework for comparing and validating these biomarkers in the context of methapyrilene-induced hepatotoxicity. Further research involving direct, quantitative comparisons of these novel biomarkers in methapyrilene and other DILI models is warranted to fully establish their utility in preclinical safety assessment. The integration of data from multiple "omics" platforms, including genomics, proteomics, and metabolomics, will likely lead to the discovery of even more robust and predictive biomarker panels for DILI.
A Comparative Analysis of Methapyrilene's Effects on Different Rat Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the antihistamine methapyrilene across different rat strains. The following sections detail t...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of the antihistamine methapyrilene across different rat strains. The following sections detail the compound's hepatotoxicity, carcinogenicity, and metabolism, supported by experimental data and protocols.
Methapyrilene, a former over-the-counter antihistamine, was withdrawn from the market after being identified as a potent hepatocarcinogen in rats.[1] Understanding the strain-specific differences in response to this compound is crucial for mechanistic toxicology studies and for the selection of appropriate animal models in drug safety assessment. This guide focuses on the comparative effects observed in Fischer 344 (F344), Sprague-Dawley (SD), and Wistar rats, three commonly used strains in toxicological research.
Hepatotoxicity: A Strain-Dependent Response
Methapyrilene induces a spectrum of hepatotoxic effects, with the severity and manifestation varying among rat strains. The primary toxicological endpoint is hepatocellular necrosis.
Quantitative Analysis of Hepatotoxicity
The following table summarizes key quantitative data on the hepatotoxic effects of methapyrilene in different rat strains.
Eosinophilic foci observed after 1 week of treatment.
Histopathological alterations observed after 1, 3, or 7 days of daily dosage.
Alterations in enzyme activities observed at 21 days.
Experimental Protocol: 14-Week Hepatotoxicity Study (Adapted from NTP TOX-46)
This protocol outlines a typical subchronic toxicity study to evaluate the hepatotoxicity of methapyrilene.
Animals: Male F344/N rats, 4-5 weeks old.
Housing: Animals are housed in environmentally controlled conditions.
Diet: Animals have access to feed and water ad libitum.
Experimental Groups:
Group 1: Control (0 ppm methapyrilene hydrochloride in feed)
Group 2: 50 ppm methapyrilene hydrochloride in feed
Group 3: 100 ppm methapyrilene hydrochloride in feed
Group 4: 250 ppm methapyrilene hydrochloride in feed
Group 5: 1,000 ppm methapyrilene hydrochloride in feed
Duration: 14 weeks.
Assessments:
Clinical Observations: Daily checks for signs of toxicity.
Body Weight: Recorded weekly.
Serum Chemistry: Blood samples are collected at interim time points (e.g., days 15, 29, 43) and at termination to measure liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Histopathology: At termination, the liver is collected, weighed, and processed for microscopic examination. Sections are stained with hematoxylin and eosin (H&E) to evaluate for hepatocellular necrosis, inflammation, fatty change, and other lesions.
Experimental Workflow for a 14-Week Hepatotoxicity Study.
Carcinogenicity: A Potent Liver Carcinogen in Rats
Long-term exposure to methapyrilene leads to the development of liver tumors in rats. The F344 rat strain has been extensively studied and is highly susceptible.
Comparative Carcinogenicity Data
Parameter
Fischer 344 (F344)
Sprague-Dawley (SD)
Wistar
Reference(s)
Tumor Incidence
100% incidence of liver neoplasms with chronic administration.
Significant carcinogenic effects, inducing liver tumors in a dose-related pattern.
Preneoplastic changes analogous to those seen with other carcinogens.
Tumor Types
Hepatocellular carcinomas (trabecular, adenocarcinoma, mixed, and solid poorly differentiated), cholangiocarcinomas.
Liver tumors (not specified in detail in the provided abstract).
Hyperplastic nodules with altered enzyme activities.
Time to Tumor Development
Hepatocellular adenomas seen after 15 weeks; carcinomas after 26-40 weeks.
Not specified.
Hyperplastic nodules observed after 181 days.
Metastasis
Metastasis to the lung observed with mixed and solid poorly differentiated carcinomas.
This protocol describes a typical two-year bioassay to assess the carcinogenic potential of methapyrilene.
Animals: Male and female F344 rats, 6 weeks old.
Housing: Animals are housed individually in a controlled environment.
Diet: Animals are provided with feed and drinking water containing methapyrilene.
Experimental Groups:
Group 1: Control (0% methapyrilene in drinking water)
Group 2: Low Dose (e.g., 0.05% methapyrilene in drinking water)
Group 3: High Dose (e.g., 0.1% methapyrilene in drinking water)
Duration: 80-108 weeks.
Assessments:
Clinical Observations: Monitored twice daily for signs of toxicity and tumor development.
Body Weight and Food/Water Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
Necropsy: A complete gross necropsy is performed on all animals.
Histopathology: All gross lesions and a comprehensive set of tissues are collected, preserved, and examined microscopically.
Progression of Methapyrilene-Induced Liver Lesions.
Metabolism: Key to Understanding Toxicity
The metabolism of methapyrilene is a critical factor in its hepatotoxicity and carcinogenicity. The liver is the primary site of metabolism, where methapyrilene is transformed by cytochrome P450 (CYP) enzymes into various metabolites.
Comparative Metabolism in Rat Strains
Studies have shown that both F344 and Sprague-Dawley rats metabolize methapyrilene to reactive species that may be important in the carcinogenic process.
N-(N',N'-dimethylaminoethyl)-2-aminopyridine and its N'-oxide, 5-hydroxy-pyridyl-methapyrilene, 2-(N',N'-dimethylamino)-N-2'-pyridylacetamide, N-(2-pyridyl)-N-(2"-thienylmethyl)aminoacetaldehyde, 2-hydroxymethylthiophene.
Metabolizing Enzymes
Primarily CYP enzymes.
Primarily CYP enzymes.
Urinary Metabolites
3- and (6-hydroxylpyridyl)-methapyrilene metabolites detected after 4 weeks of treatment.
Not specified in detail.
Experimental Protocol: In Vitro Metabolism Study
This protocol outlines a method for studying the metabolism of methapyrilene using liver microsomes.
Preparation of Liver Microsomes:
Euthanize rats and perfuse the liver with ice-cold buffer.
Homogenize the liver tissue in buffer.
Centrifuge the homogenate at low speed (e.g., 9,000 x g) to remove cell debris and mitochondria.
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
Resuspend the microsomal pellet in buffer.
Incubation:
Incubate methapyrilene with the liver microsomes in the presence of an NADPH-generating system.
The reaction is carried out at 37°C for a specified time.
Terminate the reaction by adding a solvent (e.g., acetonitrile).
Analysis:
Centrifuge the terminated reaction mixture to remove protein.
Analyze the supernatant for metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Simplified Pathway of Methapyrilene Bioactivation and Detoxification.
Conclusion
The available data clearly indicate that methapyrilene is a potent hepatocarcinogen in rats, with the F344 strain exhibiting high sensitivity. While Sprague-Dawley and Wistar rats are also susceptible, there appear to be strain-specific differences in the metabolic profile and the progression of liver lesions. Further direct comparative studies under identical experimental conditions would be beneficial to fully elucidate the quantitative differences in susceptibility and to refine the use of these strains in toxicological research. The detailed experimental protocols provided in this guide serve as a foundation for designing future comparative studies.
Safeguarding Health and Environment: Proper Disposal of Methapyrilene
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methapyrilene, a formerly used antihis...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methapyrilene, a formerly used antihistamine now recognized as a potential carcinogen, requires stringent disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of methapyrilene waste in a laboratory setting.
Immediate Safety and Handling Precautions
Methapyrilene is classified as toxic if swallowed and is recognized as a potential carcinogen.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.
Essential PPE includes:
Gloves: Chemically resistant gloves are mandatory.
Eye Protection: Safety glasses with side shields or goggles.
Lab Coat: A buttoned lab coat to protect from contamination.
Respiratory Protection: A respirator may be required when handling powders or creating aerosols.
All personnel handling methapyrilene waste must be trained on its hazards and the proper disposal protocols.[3]
Step-by-Step Disposal Protocol
The disposal of methapyrilene must comply with all local, state, and federal regulations for hazardous waste.[1] It is categorized by the U.S. Environmental Protection Agency (EPA) as a hazardous waste.
Waste Identification and Segregation:
All materials contaminated with methapyrilene, including unused product, solutions, contaminated labware (e.g., vials, pipettes), and PPE, must be treated as hazardous waste.
Do not mix methapyrilene waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Containerization:
Use a designated, leak-proof, and chemically compatible container for collecting methapyrilene waste.
The container must be kept securely closed except when adding waste.
Labeling:
Clearly label the waste container with the words "Hazardous Waste," the name "Methapyrilene," and a description of the contents (e.g., "Methapyrilene-contaminated debris").
The label should also include the date when waste was first added to the container.
Storage:
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Follow your institution's guidelines for the maximum accumulation time for hazardous waste.
Disposal:
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Do not dispose of methapyrilene down the drain or in regular trash.
Quantitative Data for Methapyrilene
For regulatory compliance, it is crucial to be aware of the quantitative thresholds associated with methapyrilene waste.
Parameter
Value
Regulatory Body
EPA Hazardous Waste Code
U155
EPA
Reportable Quantity (RQ)
5000 lbs (2270 kg)
EPA
This table summarizes key quantitative data for methapyrilene waste management.
Spill and Decontamination Procedures
In the event of a methapyrilene spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective gear.
Contain the Spill: For liquid spills, use an absorbent material like sand or diatomite to contain the spill. For solid spills, carefully scoop the material, avoiding the creation of dust.
Clean the Area:
Place all contaminated absorbent materials and cleaning debris into a designated hazardous waste container.
Decontaminate the spill surface with a suitable solvent, such as alcohol, followed by a thorough wash with soap and water.
Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving methapyrilene should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of microscale techniques where possible.
Methapyrilene Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of methapyrilene.
A flowchart outlining the key steps for the proper disposal of methapyrilene waste.
Essential Safety and Logistical Information for Handling Methapyrilene
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methapyrilene. Adherence to these procedures is crucial for minimizing expo...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides comprehensive safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Methapyrilene. Adherence to these procedures is crucial for minimizing exposure risk and ensuring a safe laboratory environment. Methapyrilene is classified as a hazardous substance and must be handled with appropriate caution.[1][2]
Hazard Identification and Classification
Methapyrilene hydrochloride is recognized as a toxic substance if swallowed and should be considered hazardous until more comprehensive information is available.[1][3]
Hazard Classification
Description
GHS Pictogram
Signal Word
Hazard Statement
Acute Oral Toxicity
Toxic if swallowed.
💀
Danger
H301
Source: MedChemExpress Safety Data Sheet, Cayman Chemical Safety Data Sheet[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure to Methapyrilene.
PPE Category
Specifications
Rationale
Eye Protection
Safety glasses with side shields or goggles. A face shield may be necessary for operations with a high risk of splashing.
Prevents contact of Methapyrilene dust or solutions with the eyes.
Hand Protection
Chemical-resistant gloves (e.g., nitrile, neoprene, or latex) that are powder-free. It is recommended to wear two pairs of gloves, with one cuff under the gown and the other over it. Gloves should be changed regularly or immediately if contaminated, torn, or punctured.
Protects the skin from direct contact with the chemical. Double gloving provides an additional layer of protection.
Body Protection
A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.
Prevents contamination of personal clothing and skin.
Respiratory Protection
For operations where dust or aerosols may be generated, such as weighing the neat chemical, a NIOSH-approved half-face respirator with a combination filter cartridge (organic vapor/acid gas/HEPA) is recommended. All respirator use must be in accordance with a respiratory protection program.
Protects against inhalation of hazardous airborne particles.
Operational Plan for Handling
A systematic approach to handling Methapyrilene is essential for minimizing risk. This includes preparation, handling, and post-handling procedures.
Preparation
Designated Area: All work with Methapyrilene should be conducted in a designated, restricted area, such as a chemical fume hood, to control airborne contaminants.
Ventilation: Ensure adequate exhaust ventilation is available and functioning correctly.
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the complete Safety Data Sheet for Methapyrilene.
Handling Procedures
Weighing: When weighing the solid form, do so carefully to avoid generating dust.
Solutions: To prepare a stock solution, dissolve the solid Methapyrilene in a suitable solvent under an inert gas.
General Handling: Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing. Do not eat, drink, or smoke in the handling area.
After Handling
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with Methapyrilene.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.
Storage: Store Methapyrilene locked up, protected from light, and at ambient temperatures.
Spill Management and Disposal Plan
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
Evacuate: Evacuate non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Containment: For solid spills, dampen the material with water to prevent dust from becoming airborne. For liquid spills, try to prevent further leakage and keep the product away from drains.
Cleanup: Use an absorbent material like diatomite or universal binders for liquid spills. For solid spills, transfer the dampened material into a suitable container. Use absorbent paper dampened with water to clean up any remaining material.
Decontamination: Wash all contaminated surfaces with a soap and water solution.
Disposal: Seal all contaminated clothing and absorbent materials in a vapor-tight plastic bag for disposal.
Disposal Plan
Waste Product: Dispose of Methapyrilene waste in accordance with all applicable federal, state, and local regulations. It must not be disposed of with household garbage or allowed to reach the sewage system.
Contaminated Packaging: Contaminated containers should be disposed of according to official regulations. For unused products, consider returning them to the distributor if possible. If disposing in the trash, mix the medicine with an unappealing substance like cat litter or used coffee grounds in a sealed plastic bag.